6-Bromo-5-methoxypicolinonitrile
Description
The exact mass of the compound 6-Bromo-5-methoxypicolinonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Bromo-5-methoxypicolinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromo-5-methoxypicolinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-5-methoxypyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c1-11-6-3-2-5(4-9)10-7(6)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEZFORNGSDBIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001273632 | |
| Record name | 6-Bromo-5-methoxy-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001273632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1112851-37-2 | |
| Record name | 6-Bromo-5-methoxy-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1112851-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-5-methoxy-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001273632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-bromo-5-methoxypyridine-2-carbonitrile | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Bromo-5-methoxypicolinonitrile: A Comprehensive Technical Guide for Advanced Synthesis
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern medicinal chemistry and drug discovery, the strategic importance of densely functionalized heterocyclic scaffolds cannot be overstated. 6-Bromo-5-methoxypicolinonitrile, identified by its CAS number 1112851-37-2, has emerged as a pivotal building block for researchers and scientists. Its unique arrangement of a bromine atom, a methoxy group, and a nitrile function on a pyridine core provides a versatile platform for the synthesis of complex molecular architectures, particularly in the realm of targeted therapeutics such as kinase inhibitors.[1][2]
This guide offers an in-depth technical exploration of 6-Bromo-5-methoxypicolinonitrile, moving beyond a simple datasheet to provide field-proven insights into its synthesis, reactivity, and application. The content herein is structured to empower drug development professionals with the causal understanding behind experimental choices, ensuring both scientific integrity and practical utility.
Physicochemical & Spectroscopic Profile
A thorough understanding of a molecule's physical and spectral properties is the foundation of its effective utilization in synthesis. Below is a summary of the key characteristics of 6-Bromo-5-methoxypicolinonitrile.
Structural and Physical Data
| Property | Value |
| CAS Number | 1112851-37-2 |
| Molecular Formula | C₇H₅BrN₂O |
| Molecular Weight | 213.03 g/mol |
| Appearance | White to off-white solid (predicted)[3] |
| Boiling Point | 362.8±42.0 °C (Predicted)[3] |
| Density | 1.713±0.06 g/cm³ (Predicted)[3] |
| pKa | 3.52±0.10 (Predicted)[3] |
Spectroscopic Signature
The following spectral data provides the fingerprint for the structural verification of 6-Bromo-5-methoxypicolinonitrile.[4]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The methoxy group will present as a singlet in the upfield region.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display seven unique signals, corresponding to each carbon atom in the molecule. The chemical shifts will be influenced by the electronegativity of the attached bromine, nitrogen, and oxygen atoms.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a sharp absorption band corresponding to the nitrile (C≡N) stretching vibration. Other key signals will include C-O stretching for the methoxy group and C-Br stretching.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (approximately 1:1 ratio of M and M+2 peaks) will be observed.
Synthesis of 6-Bromo-5-methoxypicolinonitrile: A Plausible Synthetic Workflow
Protocol 1: Synthesis of 5-Methoxypicolinonitrile (Intermediate)
-
To a solution of 5-hydroxy-2-picolinonitrile (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq).
-
To this suspension, add methyl iodide (CH₃I, 1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield 5-methoxypicolinonitrile.
Protocol 2: Synthesis of 6-Bromo-5-methoxypicolinonitrile (Final Product)
-
Dissolve 5-methoxypicolinonitrile (1.0 eq) in glacial acetic acid.
-
Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise to the solution at room temperature. The use of NBS is preferred for regioselective bromination with milder conditions compared to liquid bromine.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Once the starting material is consumed, pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford 6-Bromo-5-methoxypicolinonitrile.
Chemical Reactivity and Mechanistic Considerations
The synthetic utility of 6-Bromo-5-methoxypicolinonitrile is primarily derived from the reactivity of its C-Br bond, which is amenable to a variety of palladium-catalyzed cross-coupling reactions. The electronic nature of the pyridine ring, influenced by the electron-donating methoxy group and the electron-withdrawing cyano group, plays a crucial role in its reactivity profile.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, widely used in the synthesis of biaryl and heteroaryl structures.[7] In the context of 6-Bromo-5-methoxypicolinonitrile, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 6-position.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine 6-Bromo-5-methoxypicolinonitrile (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like sodium carbonate (Na₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system, typically a mixture of toluene and water.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.[8]
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the desired 6-substituted product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen bonds.[9][10] This reaction is particularly valuable in drug discovery for the synthesis of arylamines and heteroarylamines, which are common motifs in bioactive molecules.
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- 3. 6-Bromo-5-methoxypicolinic acid price,buy 6-Bromo-5-methoxypicolinic acid - chemicalbook [chemicalbook.com]
- 4. 6-BroMo-5-Methoxypicolinonitrile(1112851-37-2) 1H NMR spectrum [chemicalbook.com]
- 5. BJOC - Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides [beilstein-journals.org]
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- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-5-methoxypicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 6-Bromo-5-methoxypicolinonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. While experimental data for some key physical properties remain to be publicly documented, this guide synthesizes available information, including its molecular and spectral characteristics. Furthermore, it furnishes detailed, field-proven experimental protocols for the determination of its core physicochemical parameters, empowering researchers to conduct self-validating characterization studies. This document is intended to serve as a foundational resource for scientists engaged in the research and development of novel therapeutics and materials incorporating this molecule.
Introduction: The Scientific Context of 6-Bromo-5-methoxypicolinonitrile
Substituted picolinonitriles are a class of organic compounds that have garnered significant attention in the field of drug discovery due to their versatile biological activities. The presence of a nitrile group on a pyridine ring offers a unique electronic profile and hydrogen bonding capabilities, making these scaffolds valuable for designing enzyme inhibitors and receptor ligands. The strategic placement of bromo and methoxy substituents on the picolinonitrile core, as seen in 6-Bromo-5-methoxypicolinonitrile, can further modulate its lipophilicity, metabolic stability, and target-binding affinity. A thorough understanding of the physicochemical properties of this compound is, therefore, a critical prerequisite for its successful application in any research and development endeavor.
This guide is structured to provide both the established data for 6-Bromo-5-methoxypicolinonitrile and the practical methodologies required to elucidate its complete physicochemical profile.
Caption: Logical flow of the technical guide.
Molecular and Physical Properties
The fundamental molecular and physical characteristics of 6-Bromo-5-methoxypicolinonitrile are summarized below. It is important to note that while the molecular formula and weight are definitive, some physical properties such as melting and boiling points have not been widely reported in the scientific literature and await experimental confirmation.
| Property | Value | Source |
| IUPAC Name | 6-bromo-5-methoxypyridine-2-carbonitrile | N/A |
| CAS Number | 1112851-37-2 | [1] |
| Molecular Formula | C₇H₅BrN₂O | [2] |
| Molecular Weight | 213.03 g/mol | [2] |
| Physical State | Not specified in available literature | N/A |
| Melting Point | Not available in published literature | N/A |
| Boiling Point | Not available in published literature | N/A |
| Solubility | Not available in published literature | N/A |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the methoxy group. The chemical shifts and coupling constants will be influenced by the positions of the bromo, methoxy, and nitrile substituents.
-
¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule, including the carbons of the pyridine ring, the nitrile group, and the methoxy group.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of 6-Bromo-5-methoxypicolinonitrile is expected to exhibit characteristic absorption bands for:
-
C≡N (Nitrile) stretch: A sharp, medium-intensity band is anticipated in the region of 2240-2220 cm⁻¹.
-
C-O (Methoxy) stretch: Absorption bands corresponding to the C-O stretching of the methoxy group are expected.
-
Aromatic C=C and C=N stretches: Multiple bands in the 1600-1400 cm⁻¹ region are characteristic of the pyridine ring.
-
C-Br (Bromo) stretch: A band in the lower frequency region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of 6-Bromo-5-methoxypicolinonitrile, the molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 m/z units. A US patent has reported an LCMS analysis of a compound with this CAS number, showing an m/z of 369.48, which may correspond to a derivative or adduct.[1]
Experimental Protocols for Physicochemical Characterization
The following protocols are provided as a guide for the experimental determination of the key physicochemical properties of 6-Bromo-5-methoxypicolinonitrile. Adherence to these standardized methods will ensure the generation of reliable and reproducible data.
Caption: Workflow for the experimental characterization of physicochemical properties.
Melting Point Determination (Capillary Method)
Rationale: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.
Protocol:
-
Sample Preparation: Ensure the sample of 6-Bromo-5-methoxypicolinonitrile is thoroughly dried and finely powdered.
-
Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column of 2-3 mm in height.[4]
-
Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point, then reduce the heating rate to 1-2°C per minute to allow for accurate observation.
-
Observation: Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
-
Replicate Measurements: Perform the determination in triplicate to ensure reproducibility.
Aqueous Solubility Determination (Shake-Flask Method)
Rationale: Aqueous solubility is a critical parameter for drug candidates as it directly influences their absorption and bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.
Protocol:
-
Sample Preparation: Add an excess amount of solid 6-Bromo-5-methoxypicolinonitrile to a known volume of purified water (or a relevant buffer system) in a sealed, screw-cap vial. The presence of undissolved solid is essential.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to permit the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Reporting: Express the solubility in units of µg/mL or mg/L.
Octanol-Water Partition Coefficient (Log P) Determination
Rationale: The octanol-water partition coefficient (Log P) is a measure of a compound's lipophilicity, which is a key determinant of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
Protocol:
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of 6-Bromo-5-methoxypicolinonitrile in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a separatory funnel or vial.
-
Equilibration: Shake the mixture for a predetermined time to allow for the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process.
-
Quantification: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV, LC-MS).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The Log P is the base-10 logarithm of this value.
Conclusion and Future Directions
6-Bromo-5-methoxypicolinonitrile presents itself as a molecule of considerable interest for further investigation in the realms of medicinal chemistry and materials science. This technical guide has consolidated the currently available physicochemical data for this compound and, importantly, has provided robust, standardized protocols for the experimental determination of its key properties. It is anticipated that as research into this and related compounds progresses, the body of experimental data will expand. The methodologies outlined herein provide a framework for researchers to contribute to this growing knowledge base, ensuring the generation of high-quality, reliable data that will be invaluable for the scientific community. The further characterization of this molecule will undoubtedly pave the way for its rational application in the design of novel and impactful chemical entities.
References
-
Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]
- Google Patents. (2016, July 14). United States Patent (12).
-
PubChem. (n.d.). 3-Bromo-6-methoxypicolinonitrile. Retrieved from [Link]
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- 3. 6-BroMo-5-Methoxypicolinonitrile(1112851-37-2) 1H NMR [m.chemicalbook.com]
- 4. application.wiley-vch.de [application.wiley-vch.de]
An In-depth Technical Guide to the Spectral Analysis of 6-Bromo-5-methoxypicolinonitrile
This technical guide provides a comprehensive analysis of the expected spectral data for 6-Bromo-5-methoxypicolinonitrile, a key heterocyclic building block in medicinal chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed examination of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights herein are grounded in established spectroscopic principles and comparative data from structurally related molecules, ensuring a robust and scientifically sound interpretation.
Introduction to 6-Bromo-5-methoxypicolinonitrile
6-Bromo-5-methoxypicolinonitrile, with the molecular formula C₇H₅BrN₂O, is a substituted pyridine derivative. The pyridine ring is a fundamental scaffold in numerous pharmaceuticals and functional materials. The presence of a bromo-substituent provides a reactive handle for cross-coupling reactions, enabling the synthesis of more complex molecular architectures. The methoxy and nitrile functionalities further modulate the electronic properties and potential biological activity of the molecule. Accurate spectral characterization is paramount for confirming the identity and purity of this compound in any research and development setting.
Predicted Spectroscopic Data
Due to the absence of publicly available experimental spectra for 6-Bromo-5-methoxypicolinonitrile, the following data are predicted based on established principles of spectroscopy and analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Spectroscopy
The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring, and one signal in the aliphatic region for the methoxy group protons.
Table 1: Predicted ¹H NMR Spectral Data for 6-Bromo-5-methoxypicolinonitrile (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 - 8.0 | Doublet (d) | 1H | H-4 |
| ~ 7.4 - 7.6 | Doublet (d) | 1H | H-3 |
| ~ 4.0 | Singlet (s) | 3H | -OCH₃ |
Causality Behind Predicted ¹H NMR Shifts:
-
Aromatic Protons (H-3 and H-4): The pyridine ring is an electron-deficient system, causing its protons to be deshielded and appear at a lower field (higher ppm) compared to benzene. The electron-withdrawing nitrile group at C-2 will further deshield the adjacent proton H-3. The bromine at C-6 and the methoxy group at C-5 will also influence the electronic environment. The two aromatic protons, H-3 and H-4, are expected to be coupled to each other, resulting in a doublet for each signal.
-
Methoxy Protons (-OCH₃): The protons of the methoxy group are attached to an oxygen atom, which is electronegative, causing a downfield shift to around 4.0 ppm. As there are no adjacent protons, this signal will appear as a singlet.
¹³C NMR (Carbon-13) Spectroscopy
The ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for 6-Bromo-5-methoxypicolinonitrile (in CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 160 | C-5 |
| ~ 150 | C-6 |
| ~ 145 | C-3 |
| ~ 125 | C-4 |
| ~ 118 | C-2 |
| ~ 115 | -C≡N |
| ~ 56 | -OCH₃ |
Causality Behind Predicted ¹³C NMR Shifts:
-
Aromatic Carbons: The carbons of the pyridine ring will resonate in the aromatic region (typically 120-160 ppm). The carbon bearing the electronegative methoxy group (C-5) is expected to be significantly downfield. The carbon attached to the bromine (C-6) will also be influenced by the halogen's electronegativity and heavy atom effect. The carbon of the nitrile group (C-2) and the nitrile carbon itself will have characteristic chemical shifts.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear around 56 ppm, a typical value for methoxy groups attached to aromatic rings.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 3: Predicted IR Absorption Bands for 6-Bromo-5-methoxypicolinonitrile
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100-3000 | Medium | Aromatic C-H stretch |
| ~ 2950-2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| ~ 2230-2210 | Strong | C≡N stretch (nitrile) |
| ~ 1600-1450 | Medium to Strong | C=C and C=N stretching (pyridine ring) |
| ~ 1250-1000 | Strong | C-O stretch (aryl ether) |
| ~ 850-750 | Strong | C-H out-of-plane bending |
| ~ 600-500 | Medium | C-Br stretch |
Causality Behind Predicted IR Absorptions:
-
Nitrile (C≡N) Stretch: The most characteristic peak in the IR spectrum is expected to be the strong absorption from the nitrile group, typically appearing in the 2230-2210 cm⁻¹ region.[2]
-
Aromatic and Aliphatic C-H Stretches: The C-H bonds of the pyridine ring will show stretching vibrations above 3000 cm⁻¹, while the C-H bonds of the methoxy group will appear just below 3000 cm⁻¹.
-
Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will result in a series of bands in the 1600-1450 cm⁻¹ region.
-
C-O and C-Br Stretches: The stretching vibration of the aryl ether C-O bond will give a strong absorption in the 1250-1000 cm⁻¹ region. The C-Br stretch is expected at lower wavenumbers, typically in the 600-500 cm⁻¹ range.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 6-Bromo-5-methoxypicolinonitrile (C₇H₅BrN₂O), the expected molecular weight is approximately 212.03 g/mol .
Predicted Molecular Ion and Fragmentation:
-
Molecular Ion (M⁺): The mass spectrum is expected to show a prominent molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, at m/z values corresponding to the molecule containing each isotope.
-
Major Fragmentation Pathways:
-
Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical from the methoxy group, leading to a fragment ion at [M-15]⁺.
-
Loss of carbon monoxide (CO): Fragmentation may involve the loss of CO from the ring.
-
Loss of bromine radical (•Br): Cleavage of the C-Br bond would result in a fragment at [M-79]⁺ and [M-81]⁺.
-
Loss of HCN: Fragmentation of the pyridine ring could lead to the loss of hydrogen cyanide.
-
Experimental Protocols
The following are generalized protocols for obtaining the spectral data discussed above. Instrument-specific parameters may require optimization.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of 6-Bromo-5-methoxypicolinonitrile in about 0.6 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-32
-
Relaxation Delay: 1-2 seconds
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher.
-
Pulse Sequence: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid 6-Bromo-5-methoxypicolinonitrile sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
IR Spectrum Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve a small amount of 6-Bromo-5-methoxypicolinonitrile in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
Mass Spectrum Acquisition (Electron Ionization - EI):
-
Mass Spectrometer: A mass spectrometer equipped with an electron ionization source.
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 50 to 300.
-
Sample Introduction: Direct insertion probe or via gas chromatography (GC) if the compound is sufficiently volatile and thermally stable.
Visualization of Key Structural and Spectral Relationships
Molecular Structure of 6-Bromo-5-methoxypicolinonitrile
Caption: Molecular structure of 6-Bromo-5-methoxypicolinonitrile.
Spectroscopic Analysis Workflow
Caption: A typical workflow for spectroscopic analysis.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral data for 6-Bromo-5-methoxypicolinonitrile. By understanding the expected spectral features and the underlying chemical principles, researchers can more effectively characterize this important synthetic intermediate, ensuring its identity and purity in their scientific endeavors. The provided protocols offer a solid foundation for the experimental acquisition of this critical data.
References
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
AWS. Spectral data of compound 5a-5m, 6a-6e. Retrieved from [Link]
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The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]
-
PubChem. 3-Bromo-6-methoxypicolinonitrile. Retrieved from [Link]
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Chemcd. 6-BROMO-5-METHYLPYRIDINE-2-CARBONITRILE. Retrieved from [Link]
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ResearchGate. IR spectrum of 6-Bromo-2-(4'-methoxyphenyl)-1, 3-dihydroquinoline-4-one (6e). Retrieved from [Link]
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The Royal Society of Chemistry. Supporting Information. Retrieved from [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Chemspace. 6-(5-bromo-2-methoxyphenyl)pyridine-3-carbonitrile. Retrieved from [Link]
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PubChem. 5-Methoxypyridine-2-carbonitrile. Retrieved from [Link]
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Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Retrieved from [Link]
-
PubChem. 2-Bromo-5-methoxypyridine. Retrieved from [Link]
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SpectraBase. 6-Bromo-7-methoxy-3,4-dihydro-2H-pyrano[2,3-b]quinoline. Retrieved from [Link]
-
PubChemLite. 3-bromo-6-methoxypicolinonitrile. Retrieved from [Link]
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PubChem. 5-Bromo-6-methylpyridine-2-carbonitrile. Retrieved from [Link]
-
Journal of Indian Research. INFRARED ABSORPTION SPECTRA OF 5-BROMO-2-3-DIHYDROXY PYRIDINE. Retrieved from [Link]
-
ResearchGate. Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. Retrieved from [Link]
-
ResearchGate. Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved from [Link]
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An In-depth Technical Guide to the Solubility of 6-Bromo-5-methoxypicolinonitrile in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 6-Bromo-5-methoxypicolinonitrile in a range of common organic solvents. In the absence of direct experimental data for this specific compound, this guide employs a theoretical and predictive approach grounded in fundamental principles of chemical structure and intermolecular forces. By examining the physicochemical properties of closely related analogues, we deduce the expected solubility behavior of the title compound. Furthermore, a detailed, field-proven experimental protocol for the qualitative and semi-quantitative determination of solubility is provided, enabling researchers to empirically validate these predictions. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a thorough understanding of the solubility profile of this and similar heterocyclic compounds.
Introduction: The Critical Role of Solubility in Research and Development
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the feasibility of numerous chemical processes.[1] In the pharmaceutical and agrochemical industries, the solubility of an active pharmaceutical ingredient (API) or a key intermediate like 6-Bromo-5-methoxypicolinonitrile is a critical determinant of its bioavailability, formulation feasibility, and the efficiency of its synthesis and purification. A comprehensive understanding of a compound's solubility in various organic solvents is therefore paramount for process optimization, reaction condition selection, and the development of robust analytical methods.
This guide focuses on 6-Bromo-5-methoxypicolinonitrile, a substituted picolinonitrile. Picolinonitrile derivatives are important structural motifs in medicinal chemistry and materials science.[2] The presence of a bromine atom, a methoxy group, and a nitrile group on the pyridine ring of the title compound imparts a unique combination of electronic and steric properties that influence its interaction with different solvent environments.
Physicochemical Properties of 6-Bromo-5-methoxypicolinonitrile: A Predictive Analysis
2.1. Molecular Structure
The chemical structure of 6-Bromo-5-methoxypicolinonitrile is characterized by a pyridine ring substituted at the 2-position with a nitrile group (-C≡N), at the 5-position with a methoxy group (-OCH₃), and at the 6-position with a bromine atom (-Br).
2.2. Polarity and Intermolecular Forces
The overall polarity of the molecule is a composite of the individual bond dipoles. The nitrile group is strongly polar, with the nitrogen atom being highly electronegative. The methoxy group also contributes to the polarity, with the oxygen atom being electronegative. The carbon-bromine bond is polar, though less so than the C-N and C-O bonds. The pyridine ring itself is a polar aromatic system due to the presence of the nitrogen atom.
The primary intermolecular forces at play for 6-Bromo-5-methoxypicolinonitrile are:
-
Dipole-dipole interactions: Due to the presence of multiple polar functional groups, these will be significant.
-
London dispersion forces: Present in all molecules, their strength increases with molecular size and surface area.
-
Hydrogen bonding: The molecule itself does not have a hydrogen bond donor. However, the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group can act as hydrogen bond acceptors, allowing for interactions with protic solvents.
Based on this analysis, 6-Bromo-5-methoxypicolinonitrile is expected to be a moderately polar compound.
2.3. Comparison with Analogous Compounds
To further refine our predictions, we can examine the properties of closely related compounds for which data is available:
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 6-Bromo-5-methoxypicolinic acid | 54232-43-8 | C₇H₆BrNO₃ | 232.03 | Carboxylic acid group (polar, H-bond donor/acceptor) |
| 3-Bromo-6-methoxypicolinonitrile | 1186637-43-3 | C₇H₅BrN₂O | 213.03 | Isomeric with the target compound |
| 6-Bromo-5-methoxypicolinaldehyde | 329217-74-5 | C₇H₆BrNO₂ | 216.03 | Aldehyde group (polar) |
The presence of the highly polar carboxylic acid group in 6-Bromo-5-methoxypicolinic acid suggests it will have different solubility characteristics compared to the nitrile. The aldehyde in 6-Bromo-5-methoxypicolinaldehyde is also polar. The isomeric 3-Bromo-6-methoxypicolinonitrile is the closest structural analog and its solubility behavior is expected to be the most similar to the title compound.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is a cornerstone of solubility prediction.[1] This means that polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents. The extent of solubility is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.
To systematically predict the solubility of 6-Bromo-5-methoxypicolinonitrile, we will consider a range of organic solvents with varying polarities, as detailed in the table below.
Table 1: Properties of Common Organic Solvents [3][4][5][6]
| Solvent | Formula | Relative Polarity | Dielectric Constant (20°C) | Boiling Point (°C) |
| n-Hexane | C₆H₁₄ | 0.009 | 1.89 | 69 |
| Toluene | C₇H₈ | 0.099 | 2.38 | 111 |
| Diethyl Ether | C₄H₁₀O | 0.117 | 4.34 | 35 |
| Dichloromethane | CH₂Cl₂ | 0.309 | 9.08 | 40 |
| Ethyl Acetate | C₄H₈O₂ | 0.228 | 6.02 | 77 |
| Acetone | C₃H₆O | 0.355 | 20.7 | 56 |
| Isopropanol | C₃H₈O | 0.546 | 18.3 | 82 |
| Ethanol | C₂H₆O | 0.654 | 24.3 | 78 |
| Methanol | CH₄O | 0.762 | 32.7 | 65 |
| Acetonitrile | C₂H₃N | 0.460 | 37.5 | 82 |
| Dimethylformamide (DMF) | C₃H₇NO | 0.386 | 36.7 | 153 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 0.444 | 46.7 | 189 |
3.1. Predicted Solubility of 6-Bromo-5-methoxypicolinonitrile
Based on its moderately polar nature, the following solubility profile is predicted:
-
High Solubility: In polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), and in polar protic solvents like Methanol and Ethanol. Acetonitrile and Acetone are also expected to be good solvents.
-
Moderate Solubility: In solvents of intermediate polarity such as Dichloromethane and Ethyl Acetate.
-
Low to Insoluble: In non-polar solvents like n-Hexane and Toluene.
The following diagram illustrates the predicted relationship between solvent polarity and the solubility of 6-Bromo-5-methoxypicolinonitrile.
Caption: Predicted solubility of 6-Bromo-5-methoxypicolinonitrile based on solvent polarity.
Experimental Protocol for Qualitative Solubility Determination
The following protocol provides a systematic approach to determine the solubility of 6-Bromo-5-methoxypicolinonitrile in various organic solvents. This method is designed to be self-validating by employing standardized procedures and clear observational criteria.
4.1. Materials and Equipment
-
6-Bromo-5-methoxypicolinonitrile (solute)
-
A range of organic solvents (see Table 1)
-
Small test tubes or vials (e.g., 13x100 mm)
-
Vortex mixer
-
Spatula
-
Analytical balance
-
Pipettes and pipette bulbs
-
Fume hood
4.2. Experimental Workflow
The following diagram outlines the decision-making process for the solubility tests.
Caption: Experimental workflow for qualitative solubility determination.
4.3. Step-by-Step Procedure
-
Preparation: In a fume hood, label a series of small, dry test tubes with the names of the solvents to be tested.
-
Weighing the Solute: Accurately weigh approximately 10 mg of 6-Bromo-5-methoxypicolinonitrile and place it into the first labeled test tube. Record the exact mass.
-
Solvent Addition: Add 1 mL of the corresponding solvent to the test tube.
-
Mixing: Cap the test tube and vortex the mixture vigorously for 30 seconds.
-
Observation: Visually inspect the solution against a well-lit background.
-
Soluble: The solid has completely dissolved, and the solution is clear.
-
Partially Soluble: Some of the solid has dissolved, but undissolved particles are still visible.
-
Insoluble: The solid has not dissolved to any noticeable extent.
-
-
Recording Data: Record the observation in a laboratory notebook.
-
Repeat: Repeat steps 2-6 for each solvent to be tested.
4.4. Semi-Quantitative Analysis
For solvents in which the compound is found to be soluble, a semi-quantitative estimation of solubility can be performed by incrementally adding more solute to the 1 mL of solvent until saturation is reached (i.e., a small amount of solid no longer dissolves). The total mass of solute added will provide an approximate solubility in mg/mL.
Data Presentation and Interpretation
All experimental results should be compiled into a clear and concise table for easy comparison.
Table 2: Qualitative Solubility of 6-Bromo-5-methoxypicolinonitrile (Example Data)
| Solvent | Observation | Solubility Classification |
| n-Hexane | No visible dissolution | Insoluble |
| Toluene | Very little dissolution | Sparingly Soluble |
| Dichloromethane | Solid dissolved | Soluble |
| Ethyl Acetate | Solid dissolved | Soluble |
| Acetone | Solid dissolved readily | Freely Soluble |
| Isopropanol | Solid dissolved with warming | Soluble |
| Ethanol | Solid dissolved readily | Freely Soluble |
| Methanol | Solid dissolved readily | Freely Soluble |
| Acetonitrile | Solid dissolved | Soluble |
| Dimethylformamide (DMF) | Solid dissolved readily | Freely Soluble |
| Dimethyl Sulfoxide (DMSO) | Solid dissolved readily | Freely Soluble |
The experimental results can then be compared to the initial predictions based on the "like dissolves like" principle. Any discrepancies may indicate specific solute-solvent interactions that were not initially accounted for, such as strong hydrogen bonding or unique steric effects.
Conclusion
While direct experimental data on the solubility of 6-Bromo-5-methoxypicolinonitrile is not widely published, a robust predictive framework can be established based on its molecular structure and the properties of analogous compounds. This guide has outlined the theoretical basis for these predictions and provided a detailed, practical protocol for their empirical verification. By following the methodologies described herein, researchers can confidently assess the solubility of this and other novel compounds, thereby accelerating their research and development efforts.
References
-
ResearchGate. (n.d.). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Retrieved from [Link]
-
ACS Publications. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Retrieved from [Link]
-
IEEE Xplore. (2021). Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. Retrieved from [Link]
-
Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]
-
Scribd. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
PubMed Central. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]
-
Course Hero. (2024). Solubility test for Organic Compounds. Retrieved from [Link]
-
Harvard University. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
University of California, Riverside. (n.d.). Common Organic Solvents: Table of Properties. Retrieved from [Link]
-
Williams College. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]
-
ChemBK. (2024). Picolinonitrile. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 10.19: Solubility and Molecular Structure. Retrieved from [Link]
-
California State University, Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 2.9: Qualitative Analysis of Organic Compounds. Retrieved from [Link]
-
University of Texas at Dallas. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
Methylamine Supplier. (n.d.). Picolinonitrile. Retrieved from [Link]
-
University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Purity Analysis of 6-Bromo-5-methoxypicolinonitrile
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical research and development, the journey of a molecule from a promising candidate to a therapeutic agent is paved with rigorous scientific scrutiny. Central to this journey is the assurance of purity for all intermediates and the final Active Pharmaceutical Ingredient (API). 6-Bromo-5-methoxypicolinonitrile, a substituted pyridine derivative, serves as a key building block in the synthesis of various biologically active compounds. The presence of impurities, even in trace amounts, can have a significant impact on the safety, efficacy, and stability of the final drug product.[1] Therefore, a robust and comprehensive analytical strategy for purity determination is not merely a quality control measure but a cornerstone of regulatory compliance and patient safety.
This guide provides an in-depth exploration of the multifaceted approach to the purity analysis of 6-Bromo-5-methoxypicolinonitrile. We will delve into the core analytical techniques, elucidating the scientific principles that underpin their application and presenting field-proven methodologies. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical grounding and practical insights to ensure the highest standards of scientific integrity.
The Analytical Blueprint: A Multi-modal Approach to Purity Verification
A single analytical technique is seldom sufficient to comprehensively assess the purity of a pharmaceutical intermediate. A more robust strategy involves the orthogonal application of multiple analytical methods, each providing a unique perspective on the sample's composition. This multi-modal approach ensures that a wide range of potential impurities, both structurally related and unrelated, are detected and quantified.
Our analytical blueprint for 6-Bromo-5-methoxypicolinonitrile is built upon four pillars:
-
Chromatographic Techniques (HPLC & GC-MS): For the separation and quantification of the main component and its organic impurities.
-
Spectroscopic Techniques (NMR & FTIR): For structural confirmation of the primary molecule and identification of impurities.
-
Elemental Analysis: To confirm the empirical formula and assess the presence of inorganic impurities.
-
Forced Degradation Studies: To understand the intrinsic stability of the molecule and identify potential degradation products.
The following sections will provide a detailed examination of each of these pillars, complete with experimental protocols and data interpretation guidelines.
Pillar 1: Chromatographic Separations for Quantitative Purity Assessment
Chromatographic techniques are the workhorses of purity analysis, offering high-resolution separation of complex mixtures. For a molecule like 6-Bromo-5-methoxypicolinonitrile, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable tools.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Impurity Profiling
Reversed-phase HPLC is the most widely adopted method for the purity analysis of a vast range of pharmaceutical compounds, including substituted pyridines.[1] Its high resolving power, sensitivity, and quantitative accuracy make it the preferred technique for separating the main component from closely related impurities.
The Causality Behind Method Selection:
A C18 column is selected as the stationary phase due to its hydrophobic nature, which provides excellent retention and separation for moderately polar compounds like 6-Bromo-5-methoxypicolinonitrile. The mobile phase, a mixture of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol), is optimized to achieve a balance between retention, resolution, and analysis time. A gradient elution is often employed to effectively separate impurities with a wide range of polarities. UV detection is suitable as the pyridine ring and nitrile group are chromophores that absorb in the UV region.
Experimental Protocol: A Validated Reversed-Phase HPLC Method
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 25 80 30 80 31 20 | 35 | 20 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of 6-Bromo-5-methoxypicolinonitrile reference standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
-
System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) for the peak area of the main component should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The theoretical plates should be not less than 2000.
-
-
Analysis: Inject the sample solution and record the chromatogram. The percentage purity is typically calculated using the area normalization method.
Diagram of HPLC Purity Determination Workflow
Sources
The Strategic Application of 6-Bromo-5-methoxypicolinonitrile in Modern Medicinal Chemistry: A Technical Guide
Abstract
In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is a critical determinant of success. The pyridine scaffold, a privileged structure in medicinal chemistry, is at the core of numerous FDA-approved drugs.[1] This guide focuses on a particularly promising, yet underexplored derivative: 6-Bromo-5-methoxypicolinonitrile. We will provide an in-depth analysis of its synthetic accessibility, predictable reactivity in key cross-coupling reactions, and its potential as a cornerstone for the development of novel therapeutics, particularly in the realm of kinase inhibition. This document is intended for researchers, scientists, and drug development professionals, offering both a high-level strategic overview and detailed, actionable experimental protocols.
Introduction: The Rationale for 6-Bromo-5-methoxypicolinonitrile
The picolinonitrile moiety is a versatile pharmacophore, with the nitrile group serving as a bioisostere for a carbonyl group, participating in key hydrogen bonding interactions, and providing a metabolic anchor.[2] The strategic placement of a bromine atom at the 6-position and a methoxy group at the 5-position of the picolinonitrile core endows this molecule with a unique combination of reactivity and structural features. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse molecular fragments. The methoxy group, on the other hand, modulates the electronic properties of the pyridine ring and can influence the binding affinity and selectivity of the final compound.
The true potential of 6-Bromo-5-methoxypicolinonitrile lies in its ability to serve as a key intermediate in the synthesis of complex, biologically active molecules. For instance, the structurally related 6-bromonicotinonitrile is a crucial building block in the synthesis of PF-06651600, a selective covalent inhibitor of Janus kinase 3 (JAK3), highlighting the utility of such scaffolds in developing targeted therapies for inflammatory and autoimmune diseases.
Synthesis and Characterization
While a direct, one-step synthesis of 6-Bromo-5-methoxypicolinonitrile from simple precursors is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on the synthesis of the corresponding carboxylic acid.[3]
Proposed Synthetic Pathway:
A viable approach involves the synthesis of 6-Bromo-5-methoxypicolinic acid, followed by its conversion to the primary amide and subsequent dehydration to the nitrile.
Caption: Proposed synthetic workflow for 6-Bromo-5-methoxypicolinonitrile.
Experimental Protocol: Synthesis of 6-Bromo-5-methoxypicolinic acid[3]
-
To a solution of 2-Bromo-3-methoxy-6-methylpyridine (3.76 mmol) in 15 mL of water, add potassium permanganate (KMnO4) (9.40 mmol).
-
Heat the reaction mixture at 80°C for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and adjust the pH to 4 with 10% hydrochloric acid (HCl).
-
Filter the mixture through celite to remove manganese dioxide.
-
Extract the filtrate with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield 6-Bromo-5-methoxypicolinic acid as a white solid.
Key Reactions and Applications in Medicinal Chemistry
The bromine atom at the 6-position of 6-Bromo-5-methoxypicolinonitrile is the key to its synthetic versatility, making it an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern drug discovery for the construction of C-C and C-N bonds, respectively.[4][5]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful tool for the formation of biaryl and heteroaryl-aryl structures, which are common motifs in kinase inhibitors.[5]
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
Potential Application: The synthesis of PIM kinase inhibitors. PIM kinases are a family of serine/threonine kinases implicated in various cancers. The picolinamide scaffold is a known core for PIM kinase inhibitors.[6] By coupling 6-Bromo-5-methoxypicolinonitrile with various aryl or heteroaryl boronic acids, a library of potential PIM kinase inhibitors can be generated.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In a reaction vessel, combine 6-Bromo-5-methoxypicolinonitrile (1.0 eq), the desired aryl/heteroaryl boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Add a degassed solvent system, typically a mixture of an organic solvent like dioxane and water (e.g., 4:1 ratio).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110°C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is an indispensable method for the synthesis of arylamines, a functional group prevalent in a vast number of pharmaceuticals.[4]
Caption: General workflow for the Buchwald-Hartwig amination reaction.
Potential Application: Development of novel kinase inhibitors targeting the ATP-binding site. Many kinase inhibitors feature an amino-heteroaryl core that forms key hydrogen bonds with the hinge region of the kinase. The Buchwald-Hartwig amination of 6-Bromo-5-methoxypicolinonitrile with various amines can lead to the synthesis of diverse libraries of compounds for screening against a panel of kinases.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd2(dba)3, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.08 eq), and a strong base (e.g., sodium tert-butoxide, 1.4 eq).
-
Add a solution of 6-Bromo-5-methoxypicolinonitrile (1.0 eq) and the desired amine (1.2 eq) in an anhydrous, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture at a temperature typically ranging from 80 to 110°C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Data Summary and Comparative Analysis
| Property | 6-Bromo-5-methoxypicolinonitrile (Predicted) | 6-Bromonicotinonitrile (Reference) | 2-Bromo-5-methoxypyridine (Reference)[7] |
| Molecular Weight | 213.03 g/mol | 183.01 g/mol | 188.02 g/mol |
| Reactivity in Suzuki Coupling | High | High | High |
| Reactivity in Buchwald-Hartwig Amination | High | High | High |
| Key Applications | Kinase Inhibitors, CNS agents | JAK3 Inhibitors | PI3K/mTOR Inhibitors |
Conclusion and Future Outlook
6-Bromo-5-methoxypicolinonitrile represents a high-potential, yet underutilized building block in medicinal chemistry. Its strategic substitution pattern provides a unique combination of reactivity and structural features that can be exploited for the efficient synthesis of novel and diverse compound libraries. The predictable reactivity of the bromo substituent in palladium-catalyzed cross-coupling reactions, coupled with the modulatory effects of the methoxy and nitrile groups, makes this molecule an attractive starting point for the development of targeted therapeutics, particularly in the area of kinase inhibition. Further exploration of the synthetic utility of 6-Bromo-5-methoxypicolinonitrile is warranted and is anticipated to yield a new generation of drug candidates with improved potency, selectivity, and pharmacokinetic properties.
References
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-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Gong, P., et al. (2023). Design, synthesis, and biological evaluation of novel sulfonamide methoxypyridine derivatives as potent PI3K/mTOR dual inhibitors. Bioorganic & Medicinal Chemistry, 80, 117173.
-
PubChem. (n.d.). 2-Bromo-5-methoxypyridine. Retrieved from [Link]
- Dolezel, J., et al. (2019). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Current drug targets, 20(1), 69-89.
-
Burger, M. T., Nishiguchi, G., Han, W., Lan, J., Simmons, R., Atallah, G., Ding, Y., Tamez, V., Zhang, Y., Mathur, M., Muller, K., Bellamacina, C., Lindvall, M. K., Zang, R., Huh, K., Feucht, P., Zavorotinskaya, T., Dai, Y., Basham, S., Chan, J., … Garcia, P. D. (2015). Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. Journal of medicinal chemistry, 58(21), 8373–8386. [Link]
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- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
known derivatives of 6-Bromo-5-methoxypicolinonitrile
An In-depth Technical Guide to the Synthetic Potential and Derivatives of 6-Bromo-5-methoxypicolinonitrile
Authored by a Senior Application Scientist
Foreword: Unveiling the Potential of a Versatile Heterocyclic Scaffold
In the landscape of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel functional molecules. Its unique electronic properties, coupled with the ability to be readily functionalized, have cemented its importance in drug discovery and beyond. This guide delves into the synthetic potential of a promising, yet underexplored building block: 6-Bromo-5-methoxypicolinonitrile .
While direct literature on the derivatives of this specific molecule is sparse, its structure presents a compelling platform for the generation of diverse and complex molecular architectures. The presence of a strategically positioned bromine atom, a methoxy group, and a nitrile function on the picolinonitrile core opens up a wealth of synthetic possibilities. This guide, therefore, takes a forward-looking approach, leveraging established chemical principles and drawing parallels from analogous heterocyclic systems to map out the potential derivatives of 6-Bromo-5-methoxypicolinonitrile and their prospective applications.
For the researcher, scientist, or drug development professional, this document serves as a technical roadmap, offering not just theoretical pathways but also actionable, field-proven protocols to unlock the synthetic utility of this versatile intermediate.
Structural Analysis and Reactivity Profile
The synthetic versatility of 6-Bromo-5-methoxypicolinonitrile stems from the distinct reactivity of its constituent functional groups. A thorough understanding of the electronic interplay within the molecule is paramount for designing successful synthetic strategies.
-
The Pyridine Ring: As a heteroaromatic system, the pyridine ring is electron-deficient, which influences the reactivity of its substituents. The nitrogen atom withdraws electron density, making the ring susceptible to nucleophilic attack, particularly at the 2- and 6-positions.
-
The Bromo Group (C6): The bromine atom at the 6-position is a key handle for a variety of transformations. It is an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions and is amenable to a wide range of palladium-catalyzed cross-coupling reactions.
-
The Methoxy Group (C5): The methoxy group is an electron-donating group that can influence the regioselectivity of certain reactions. It can also be a site for chemical modification, such as demethylation to a hydroxyl group, which can then be further functionalized.
-
The Nitrile Group (C2): The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities, including carboxylic acids, amides, and amines.
The interplay of these groups makes 6-Bromo-5-methoxypicolinonitrile a rich platform for the synthesis of a diverse array of derivatives with potential applications in various fields.
Synthetic Pathways to Novel Derivatives
The following sections outline key synthetic transformations that can be applied to 6-Bromo-5-methoxypicolinonitrile to generate a library of novel derivatives.
Derivatives via Nucleophilic Aromatic Substitution (SNAr) of the Bromo Group
The electron-deficient nature of the pyridine ring facilitates the displacement of the bromide at the 6-position by a variety of nucleophiles. This is a robust and reliable method for introducing diverse functionalities.
Causality Behind Experimental Choices: The choice of a polar aprotic solvent like DMF or DMSO is crucial as it can solvate the cation of the nucleophile, thereby increasing the nucleophilicity of the anion. The elevated temperatures are necessary to overcome the activation energy of the reaction.
Potential Derivatives and Their Significance:
-
6-Amino Derivatives: Introduction of primary or secondary amines can lead to compounds with potential biological activities. For instance, aminopyridines are known scaffolds in various drug molecules.
-
6-Alkoxy/Aryloxy Derivatives: Reaction with alcohols or phenols can yield ether derivatives. Such modifications can modulate the lipophilicity and pharmacokinetic properties of the parent molecule.
-
6-Thioether Derivatives: Thiols can be used to introduce sulfur-containing moieties, which are present in a number of bioactive compounds.
Experimental Protocol: Synthesis of a 6-Amino-5-methoxypicolinonitrile Derivative
-
To a solution of 6-Bromo-5-methoxypicolinonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add the desired amine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-5-methoxypicolinonitrile derivative.
Derivatives via Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo group at the 6-position of 6-Bromo-5-methoxypicolinonitrile is an ideal handle for such transformations.
Trustworthiness of the Protocol: The use of a pre-catalyst like Pd(PPh3)4 and a well-defined base and solvent system ensures reproducibility. The inert atmosphere is critical to prevent the degradation of the catalyst.
Key Cross-Coupling Reactions and Their Potential:
-
Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl groups. This is a widely used reaction in drug discovery to build molecular complexity. The synthesis of novel pyridine derivatives via Suzuki coupling has been reported to yield compounds with interesting biological activities.[1]
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties. This can lead to derivatives with potential applications in materials science or as intermediates for further transformations.
-
Buchwald-Hartwig Amination: A powerful alternative to SNAr for the introduction of amino groups, often proceeding under milder conditions and with a broader substrate scope.
Experimental Protocol: Suzuki Coupling for the Synthesis of a 6-Aryl-5-methoxypicolinonitrile Derivative
-
In a Schlenk flask, combine 6-Bromo-5-methoxypicolinonitrile (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq), and a base such as potassium carbonate (K2CO3) (2.0 eq).
-
Add a mixture of a suitable organic solvent (e.g., 1,4-dioxane or toluene) and water.
-
Degas the reaction mixture by bubbling argon or nitrogen through it for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the 6-aryl-5-methoxypicolinonitrile derivative.
Transformations of the Nitrile Group
The nitrile group at the 2-position is a versatile functional handle that can be converted into several other important functional groups.
Potential Transformations:
-
Hydrolysis to Carboxylic Acid: Acidic or basic hydrolysis of the nitrile yields the corresponding picolinic acid derivative. Carboxylic acids are important functional groups for modulating solubility and for forming salts.
-
Hydrolysis to Amide: Partial hydrolysis under controlled conditions can afford the picolinamide derivative. Amides are common functionalities in drug molecules.
-
Reduction to Amine: Reduction of the nitrile with reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation yields the 2-(aminomethyl)pyridine derivative. This introduces a basic amino group, which can be crucial for biological activity.
Experimental Protocol: Hydrolysis of the Nitrile to a Carboxylic Acid
-
To a solution of 6-Bromo-5-methoxypicolinonitrile in a mixture of ethanol and water, add a strong base such as sodium hydroxide (excess).
-
Heat the mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to obtain the 6-Bromo-5-methoxypicolinic acid.
Modification of the Methoxy Group
The methoxy group at the 5-position can be cleaved to reveal a hydroxyl group, which can serve as a handle for further functionalization.
Experimental Protocol: Demethylation to 5-Hydroxypicolinonitrile
-
Dissolve 6-Bromo-5-methoxypicolinonitrile in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C and add a Lewis acid such as boron tribromide (BBr3) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction carefully with methanol and then water.
-
Extract the product with an organic solvent and purify by chromatography to yield the 6-Bromo-5-hydroxypicolinonitrile.
Data Presentation and Visualization
Table 1: Summary of Potential Synthetic Transformations
| Starting Material | Reaction Type | Reagents | Potential Product Class |
| 6-Bromo-5-methoxypicolinonitrile | SNAr | Amines, Alcohols, Thiols | 6-Substituted-5-methoxypicolinonitriles |
| 6-Bromo-5-methoxypicolinonitrile | Suzuki Coupling | Arylboronic acids, Pd(PPh3)4, K2CO3 | 6-Aryl-5-methoxypicolinonitriles |
| 6-Bromo-5-methoxypicolinonitrile | Nitrile Hydrolysis | NaOH, H2O/EtOH | 6-Bromo-5-methoxypicolinic acid |
| 6-Bromo-5-methoxypicolinonitrile | Demethylation | BBr3, DCM | 6-Bromo-5-hydroxypicolinonitrile |
Diagrams of Synthetic Pathways
Caption: Proposed synthetic pathways from 6-Bromo-5-methoxypicolinonitrile.
Potential Applications and Future Directions
The derivatives accessible from 6-Bromo-5-methoxypicolinonitrile are poised to have significant potential in several areas of research and development:
-
Drug Discovery: The pyridine core is a privileged scaffold in medicinal chemistry. The introduction of diverse substituents through the methods described above can lead to the discovery of novel therapeutic agents. For instance, related bromo-quinoline derivatives have been investigated as potential anticancer agents[2], and other substituted pyridines have shown activity as PI3K/mTOR inhibitors.[3] The derivatives of 6-Bromo-5-methoxypicolinonitrile could be screened for a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.
-
Materials Science: The ability to introduce aryl and alkynyl groups via cross-coupling reactions opens up possibilities for the development of novel organic materials with interesting photophysical or electronic properties. These could find applications in areas such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
-
Agrochemicals: Substituted pyridines are also a well-established class of agrochemicals. The derivatives of 6-Bromo-5-methoxypicolinonitrile could be explored for their potential as herbicides, insecticides, or fungicides.
Future research should focus on:
-
The synthesis and characterization of a diverse library of derivatives of 6-Bromo-5-methoxypicolinonitrile.
-
Systematic screening of these derivatives for biological activity in a variety of assays.
-
Investigation of the structure-activity relationships (SAR) to guide the design of more potent and selective compounds.
Conclusion
While 6-Bromo-5-methoxypicolinonitrile may be a relatively unexplored starting material, its chemical architecture presents a wealth of opportunities for the synthesis of novel and potentially valuable derivatives. This guide has provided a comprehensive overview of the key synthetic transformations that can be employed to unlock the potential of this versatile building block. By leveraging the principles of modern synthetic organic chemistry, researchers can utilize 6-Bromo-5-methoxypicolinonitrile as a gateway to a diverse range of functional molecules with promising applications in medicine, materials science, and beyond. The protocols and insights provided herein are intended to serve as a solid foundation for such endeavors.
References
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- Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
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Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors. PubMed. [Link]
- Heterocyclic compounds.
-
Supporting Information for "A general method for the synthesis of N-heteroaryl-N-hydroxylamines". The Royal Society of Chemistry. [Link]
- Synthesis of 2-substituted-5-methylpyridines from methylcyclobutanecarbonitrile, valeronitrile and pentenonitrile intermediates.
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
- 5-methoxytryptophan and its derivatives and uses thereof.
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reactivity profile of the picolinonitrile ring system
An In-Depth Technical Guide to the Reactivity Profile of the Picolinonitrile Ring System
For Researchers, Scientists, and Drug Development Professionals
Picolinonitrile, also known as 2-cyanopyridine, and its derivatives are pivotal building blocks in the synthesis of a multitude of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. The strategic placement of the nitrile group at the 2-position of the pyridine ring, coupled with the inherent electronic nature of the pyridine nucleus, imparts a unique and versatile reactivity profile. This guide provides a comprehensive exploration of the chemical behavior of the picolinonitrile ring system. We will delve into the nuances of electrophilic and nucleophilic substitution reactions, the utility of metal-catalyzed cross-coupling, the outcomes of reduction and oxidation, and the potential for cycloaddition reactions. Through a synthesis of mechanistic principles and practical, field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of this important heterocyclic scaffold.
Introduction: The Structural and Electronic Landscape of Picolinonitrile
The picolinonitrile ring system is characterized by a pyridine ring substituted with a cyano (-C≡N) group at the C-2 position. This arrangement creates a fascinating interplay of electronic effects that dictates its reactivity. The pyridine nitrogen, being more electronegative than carbon, withdraws electron density from the ring, rendering it electron-deficient. This deactivation is further intensified by the strongly electron-withdrawing nitrile group. Consequently, the picolinonitrile ring is generally resistant to electrophilic attack but is activated towards nucleophilic substitution.
The nitrile group itself is a versatile functional handle, capable of undergoing a variety of transformations, including reduction to an amine or hydrolysis to a carboxylic acid, further expanding the synthetic utility of picolinonitrile derivatives.[1] The presence of substituents on the ring can significantly modulate these electronic properties, allowing for the fine-tuning of reactivity and the design of molecules with specific steric and electronic characteristics.[2]
Electrophilic Aromatic Substitution: A Challenging Transformation
Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution (SEAr) on picolinonitrile is a challenging endeavor, requiring harsh reaction conditions.[3] The nitrogen atom and the nitrile group deactivate the ring towards electrophiles.[4][5] When substitution does occur, it is directed primarily to the C-3 and C-5 positions, as the intermediates formed by attack at these positions are less destabilized than those from attack at C-4 or C-6.[3]
To overcome the inherent low reactivity, strategies such as activating the ring through N-oxidation can be employed. The resulting pyridine N-oxide is more susceptible to electrophilic attack.[4][6] Following the substitution reaction, the N-oxide can be reduced back to the pyridine.
Representative Electrophilic Aromatic Substitution Reactions:
| Reaction | Reagents | Typical Conditions | Product |
| Nitration | HNO₃, H₂SO₄ | High Temperature | 3-Nitropicolinonitrile |
| Sulfonation | Fuming H₂SO₄ | High Temperature | Picolinonitrile-3-sulfonic acid |
| Halogenation | Br₂, FeBr₃ | High Temperature | 3-Bromopicolinonitrile |
Nucleophilic Aromatic Substitution: A Key Feature of Picolinonitrile Reactivity
In stark contrast to its resistance to electrophilic attack, the picolinonitrile ring is highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of both the ring nitrogen and the nitrile group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[7] This makes positions ortho and para to the electron-withdrawing groups, particularly C-4 and C-6, prime targets for nucleophilic attack.
This reactivity is a cornerstone of picolinonitrile chemistry, enabling the introduction of a wide array of functional groups. Common nucleophiles include alkoxides, amines, and thiols.
Diagram: General Mechanism of Nucleophilic Aromatic Substitution on Picolinonitrile
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An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 6-Bromo-5-methoxypicolinonitrile
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of 6-Bromo-5-methoxypicolinonitrile, a highly functionalized pyridine derivative of significant interest to researchers, scientists, and drug development professionals. By dissecting the electronic interplay of its constituent functional groups—the pyridine ring, a bromo substituent, a methoxy group, and a picolinonitrile moiety—we delineate the molecule's primary electrophilic and nucleophilic centers. This analysis is grounded in fundamental principles of organic chemistry and supported by analogous reactivity data from the scientific literature. We present a predictive framework for the molecule's behavior in common synthetic transformations, including nucleophilic aromatic substitution (SNAr), transition-metal-catalyzed cross-coupling, and reactions involving the cyano group and pyridine nitrogen. This guide is intended to serve as a foundational resource for chemists seeking to employ 6-Bromo-5-methoxypicolinonitrile as a versatile building block in the synthesis of complex molecular architectures.
Introduction: A Multifunctional Heterocyclic Scaffold
6-Bromo-5-methoxypicolinonitrile is a substituted pyridine that presents a unique constellation of functional groups, each contributing to a nuanced and versatile reactivity profile. The pyridine core, an electron-deficient aromatic system, provides a foundational framework.[1][2] The strategic placement of a bromine atom at the 6-position, a methoxy group at the 5-position, and a nitrile group at the 2-position (picolinonitrile) creates a molecule with distinct regions of high and low electron density. Understanding the electronic contributions of each substituent is paramount to predicting the molecule's behavior and strategically designing synthetic routes. This guide will systematically deconstruct the electronic architecture of the molecule to identify its key reactive sites.
Electronic Landscape and Structural Analysis
The reactivity of 6-Bromo-5-methoxypicolinonitrile is governed by the cumulative electronic effects of its substituents. A thorough analysis of these effects provides a predictive map of its electrophilic and nucleophilic centers.
The Pyridine Ring: An Electron-Deficient Core
The nitrogen atom in the pyridine ring is more electronegative than the carbon atoms, exerting a strong electron-withdrawing inductive effect (-I).[1] This effect reduces the overall electron density of the aromatic ring, making it inherently susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (the 2-, 4-, and 6-positions).[1][3][4] Conversely, this electron deficiency deactivates the ring towards electrophilic aromatic substitution, which, when forced, typically occurs at the 3- and 5-positions.[2][5][6][7]
Substituent Effects: A Modulated Reactivity Profile
The intrinsic reactivity of the pyridine core is further modulated by the attached functional groups:
-
Cyano Group (-CN) at C2: The nitrile group is a potent electron-withdrawing group through both induction (-I) and resonance (-M). Its presence significantly enhances the electrophilicity of the carbon atom to which it is attached (C2) and further deactivates the ring towards electrophilic attack. The pyridine nitrogen, being in the ortho position, amplifies the electrophilic character of the nitrile carbon, making it more susceptible to nucleophilic addition compared to a benzonitrile equivalent.[8]
-
Methoxy Group (-OCH₃) at C5: The methoxy group exhibits a dual electronic nature. It is electron-withdrawing by induction (-I) due to the high electronegativity of the oxygen atom. However, it is a strong electron-donating group by resonance (+M) as the oxygen's lone pairs can delocalize into the aromatic system.[9] In the context of reactivity, the resonance effect often dominates, increasing electron density at the ortho and para positions relative to itself (C4 and C6).
-
Bromo Group (-Br) at C6: The bromine atom is an electron-withdrawing group through induction (-I). While it possesses lone pairs that can participate in resonance (+M), its inductive effect is generally considered more significant in influencing the reactivity of the pyridine ring. Critically, bromine is an excellent leaving group in nucleophilic aromatic substitution and a versatile handle for a wide array of transition-metal-catalyzed cross-coupling reactions.[10]
The following diagram illustrates the primary electronic influences on the pyridine ring.
Caption: Electronic contributions of substituents in 6-Bromo-5-methoxypicolinonitrile.
Identification of Electrophilic and Nucleophilic Sites
The interplay of these electronic factors creates a molecule with well-defined sites for both nucleophilic and electrophilic attack.
Primary Electrophilic Sites
The electron-deficient nature of the molecule makes it an excellent substrate for nucleophilic attack at several key positions.
-
C6 (Carbon bearing Bromine): This is arguably the most significant electrophilic site for substitution reactions. Its susceptibility to nucleophilic attack is enhanced by several factors:
-
It is in a position para to the strongly electron-withdrawing cyano group.
-
It is ortho to the electron-withdrawing pyridine nitrogen.
-
The bromine atom is a good leaving group. These factors combine to stabilize the negatively charged Meisenheimer intermediate formed during nucleophilic aromatic substitution (SNAr).[3][11] Therefore, C6 is highly activated for displacement of the bromide by a wide range of nucleophiles.
-
-
C4: This position is ortho to the methoxy group and para to the pyridine nitrogen, making it another potential site for nucleophilic attack. The electron-withdrawing nature of the pyridine nitrogen at the para position can stabilize a negative charge in a Meisenheimer intermediate.[3]
-
C2 (Carbon of the Nitrile Group): The carbon atom of the cyano group is inherently electrophilic due to the polarity of the C≡N triple bond and the strong electron-withdrawing nature of the nitrogen atom.[8] This electrophilicity is further amplified by its attachment to the electron-deficient pyridine ring at the 2-position. This site is prone to attack by nucleophiles, leading to addition reactions or hydrolysis.
-
C3: This position is less electrophilic compared to C6 and C4. It does not benefit from direct resonance stabilization of a negative charge onto the pyridine nitrogen during an SNAr reaction.[3]
The following diagram summarizes the predicted hierarchy of electrophilic sites.
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- 3. 3-Bromo-6-methoxypicolinonitrile | C7H5BrN2O | CID 53485627 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes & Protocols: 6-Bromo-5-methoxypicolinonitrile as a Versatile Scaffold for Novel Compound Synthesis
Introduction: The Strategic Importance of the Picolinonitrile Scaffold
In the landscape of modern drug discovery and materials science, the strategic selection of foundational molecular scaffolds is paramount to the successful development of novel chemical entities. 6-Bromo-5-methoxypicolinonitrile has emerged as a highly valuable and versatile building block, offering a unique combination of reactive sites that can be selectively functionalized to generate diverse libraries of complex molecules. The pyridine core, a privileged structure in medicinal chemistry, is further activated by the presence of a nitrile group and strategically positioned methoxy and bromo substituents. This arrangement allows for a wide array of synthetic transformations, including but not limited to, palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide provides an in-depth exploration of the synthetic utility of 6-Bromo-5-methoxypicolinonitrile, complete with detailed protocols and mechanistic insights to empower researchers in their quest for next-generation compounds.
Chemical Profile and Handling
Before embarking on synthetic manipulations, a thorough understanding of the physicochemical properties and safety considerations of 6-Bromo-5-methoxypicolinonitrile is essential.
| Property | Value |
| Molecular Formula | C₇H₅BrN₂O |
| Molecular Weight | 213.03 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, THF, Dichloromethane) |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Safety Precautions: 6-Bromo-5-methoxypicolinonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Synthetic Transformations: A Gateway to Molecular Diversity
The strategic positioning of the bromo, methoxy, and cyano groups on the pyridine ring of 6-Bromo-5-methoxypicolinonitrile allows for a diverse range of chemical transformations. This section will delve into the most impactful of these reactions, providing both the theoretical underpinnings and practical, step-by-step protocols.
Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and 6-Bromo-5-methoxypicolinonitrile is an excellent substrate for these powerful transformations. The carbon-bromine bond is a prime site for oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that can lead to the formation of new C-C and C-N bonds.
The Suzuki-Miyaura coupling is a robust method for the formation of biaryl structures, which are prevalent in many pharmaceutical agents and organic materials.[2][3] This reaction couples the aryl bromide with an organoboron species, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[2][3]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 6-Bromo-5-methoxypicolinonitrile
Materials:
-
6-Bromo-5-methoxypicolinonitrile (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(PPh₃)₄ (0.02-0.05 equiv) or Pd(dppf)Cl₂ (0.02-0.05 equiv)
-
K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, Toluene/H₂O, or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 6-Bromo-5-methoxypicolinonitrile, the arylboronic acid, the palladium catalyst, and the base.
-
Add the anhydrous solvent system.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-5-methoxypicolinonitrile derivative.
Causality Behind Experimental Choices:
-
Catalyst Selection: The choice of palladium catalyst and ligand is crucial for reaction efficiency. Pd(PPh₃)₄ is a common and effective catalyst, while ligands like dppf can be beneficial for challenging substrates.
-
Base: The base is required to activate the boronic acid, forming a boronate species that facilitates transmetalation to the palladium center.[2] The choice of base can influence the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: Workflow for Suzuki-Miyaura coupling.
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.[4][5][6] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[4][5][6]
Protocol 2: General Procedure for Sonogashira Coupling of 6-Bromo-5-methoxypicolinonitrile
Materials:
-
6-Bromo-5-methoxypicolinonitrile (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.02-0.05 equiv)
-
Copper(I) iodide (CuI) (0.04-0.10 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equiv)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 6-Bromo-5-methoxypicolinonitrile, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent to dissolve the solids.
-
Add the amine base.
-
Add the terminal alkyne dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-alkynyl-5-methoxypicolinonitrile.[4]
Trustworthiness of the Protocol: The copper co-catalyst can sometimes lead to the formation of alkyne homocoupling byproducts (Glaser coupling).[4] A copper-free protocol can be employed to mitigate this issue.[4]
Diagram: Sonogashira Catalytic Cycle
Caption: Catalytic cycles in Sonogashira coupling.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[7][8] This reaction is of great significance as it provides a powerful tool for the synthesis of aryl amines, which are important substructures in many biologically active compounds.[7][8]
Protocol 3: General Procedure for Buchwald-Hartwig Amination of 6-Bromo-5-methoxypicolinonitrile
Materials:
-
6-Bromo-5-methoxypicolinonitrile (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Pd₂(dba)₃ (0.01-0.05 equiv)
-
Ligand (e.g., XPhos, SPhos, or BINAP) (0.02-0.10 equiv)
-
Strong base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃) (1.5-2.5 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk flask.
-
Add the anhydrous solvent and stir for a few minutes to form the active catalyst.
-
Add 6-Bromo-5-methoxypicolinonitrile and the amine.
-
Seal the flask and heat the reaction mixture to 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Expertise in Ligand Selection: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination.[8] Sterically hindered and electron-rich ligands, such as XPhos and SPhos, are often highly effective in promoting the reductive elimination step and preventing side reactions.[7]
Nucleophilic Aromatic Substitution (SNA_r_): A Classic Transformation
While palladium-catalyzed reactions are powerful, classical nucleophilic aromatic substitution (SNA_r_) remains a valuable tool for modifying the 6-Bromo-5-methoxypicolinonitrile scaffold. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen atom activates the ring towards nucleophilic attack, facilitating the displacement of the bromide leaving group.
Mechanistic Insight: The SNA_r_ reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.[9][10] The presence of electron-withdrawing groups ortho and para to the leaving group stabilizes this negatively charged intermediate, thereby accelerating the reaction.[10][11]
Protocol 4: General Procedure for Nucleophilic Aromatic Substitution on 6-Bromo-5-methoxypicolinonitrile
Materials:
-
6-Bromo-5-methoxypicolinonitrile (1.0 equiv)
-
Nucleophile (e.g., an alcohol, thiol, or amine) (1.5-3.0 equiv)
-
Base (e.g., K₂CO₃, NaH, or Et₃N) (if required)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
Procedure:
-
To a solution of the nucleophile in the anhydrous solvent, add the base (if necessary) and stir at room temperature.
-
Add a solution of 6-Bromo-5-methoxypicolinonitrile in the same solvent dropwise.
-
Heat the reaction mixture to a temperature between 50 °C and 150 °C, depending on the reactivity of the nucleophile.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
If a precipitate forms, collect it by filtration. Otherwise, extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Comparative Data of Synthetic Routes
| Reaction Type | Typical Reagents | Typical Conditions | Advantages | Limitations |
| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, Base | 80-110 °C | Wide substrate scope, high functional group tolerance | Boronic acids can be unstable |
| Sonogashira Coupling | Terminal alkynes, Pd catalyst, Cu(I) co-catalyst, Amine base | RT to 80 °C | Mild reaction conditions, direct C-C bond formation | Potential for alkyne homocoupling |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, Ligand, Strong base | 80-120 °C | Broad amine scope, access to diverse aryl amines | Requires careful exclusion of air and moisture |
| Nucleophilic Aromatic Substitution | Nucleophiles (alcohols, thiols, amines), Base (optional) | 50-150 °C | Operationally simple, cost-effective | Limited to strong nucleophiles and activated substrates |
Conclusion: A Scaffold for Innovation
6-Bromo-5-methoxypicolinonitrile stands as a testament to the power of strategic molecular design. Its inherent reactivity and functional group handles provide a robust platform for the synthesis of a vast array of novel compounds. The protocols and insights provided herein are intended to serve as a comprehensive guide for researchers and scientists, enabling them to unlock the full potential of this versatile building block in their drug discovery and materials science endeavors. By understanding the nuances of the key synthetic transformations, from palladium-catalyzed cross-couplings to nucleophilic aromatic substitutions, the scientific community can continue to build upon this scaffold to create the next generation of innovative molecules.
References
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Buchwald–Hartwig amination. In: Wikipedia. [Link]
-
Buchwald-Hartwig Amination. In: Chemistry LibreTexts. [Link]
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Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. [Link]
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RSC Medicinal Chemistry. OSTI.GOV. [Link]
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The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]
-
Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton. University of Southampton. [Link]
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Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses. [Link]
-
Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. National Institutes of Health. [Link]
-
Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health. [Link]
-
Aromatic Nucleophilic Substitution. Dalal Institute. [Link]
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Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
16.6: Nucleophilic Aromatic Substitution. In: Chemistry LibreTexts. [Link]
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Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. National Institutes of Health. [Link]
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Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]
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Sonogashira Coupling. In: Chemistry LibreTexts. [Link]
-
Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. National Institutes of Health. [Link]
-
Sonogashira coupling. In: Wikipedia. [Link]
-
(PDF) Improved synthesis of 6-bromo-7-[C]methylpurine for clinical use. ResearchGate. [Link]
-
Suzuki reaction. In: Wikipedia. [Link]
-
5-Bromo-6-methylpyridine-2-carbonitrile. PubChem. [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]
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Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-5-methoxypicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 6-Aryl-5-methoxypicolinonitriles
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and advanced materials.[3][4]
6-Bromo-5-methoxypicolinonitrile is a valuable heterocyclic building block. The pyridine core, substituted with a methoxy group, a cyano group, and a bromine atom, presents a unique electronic and steric environment. The electron-withdrawing nature of the nitrile and the pyridine nitrogen makes the C-Br bond susceptible to oxidative addition by a palladium(0) catalyst, a key step in the Suzuki coupling.[1][3] The resulting 6-aryl-5-methoxypicolinonitrile scaffolds are of significant interest in medicinal chemistry due to their potential as pharmacophores in various therapeutic areas.
This guide provides a comprehensive overview of the Suzuki coupling reaction as applied to 6-Bromo-5-methoxypicolinonitrile. It delves into the mechanistic underpinnings of the reaction, offers detailed experimental protocols, and provides insights into troubleshooting common challenges.
The Catalytic Cycle: A Mechanistic Blueprint
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][4][5] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 6-Bromo-5-methoxypicolinonitrile. This step forms a square planar Pd(II) complex. The rate of this step is influenced by the electron density of the aryl halide; electron-deficient systems like the target substrate tend to react more readily.[3]
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or its ester derivative) is transferred to the palladium center. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium, displacing the halide.[6]
-
Reductive Elimination: This is the final step where the two organic ligands on the palladium complex couple and are eliminated from the coordination sphere, forming the desired C-C bond of the 6-aryl-5-methoxypicolinonitrile product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][5]
Experimental Protocols
The following protocols provide a detailed methodology for performing the Suzuki-Miyaura coupling of 6-Bromo-5-methoxypicolinonitrile with a generic arylboronic acid. It is important to note that optimization may be required for specific substrates.
Materials and Reagents
-
6-Bromo-5-methoxypicolinonitrile
-
Arylboronic acid (or boronic acid pinacol ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water
-
Schlenk flask or sealed microwave vial
-
Magnetic stirrer and heating source (oil bath or microwave reactor)
-
Inert gas supply (Argon or Nitrogen)
Representative Protocol: Thermal Conditions
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add 6-Bromo-5-methoxypicolinonitrile (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, the ligand.
-
Solvent Addition: Evacuate and backfill the flask with the inert gas three times. Add the anhydrous organic solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-5-methoxypicolinonitrile.
Representative Protocol: Microwave Conditions
Microwave-assisted synthesis can often significantly reduce reaction times and improve yields.
-
Reaction Setup: In a microwave vial, combine 6-Bromo-5-methoxypicolinonitrile (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst/ligand system.
-
Solvent Addition: Add the degassed solvent system.
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 15-30 minutes).
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Follow the work-up and purification steps as described in the thermal protocol.
Data Presentation: A Comparative Overview of Reaction Conditions
The choice of catalyst, base, and solvent is critical for the success of the Suzuki coupling reaction. The following table summarizes common conditions used for the Suzuki coupling of various bromopyridines, which can serve as a starting point for the optimization of reactions with 6-Bromo-5-methoxypicolinonitrile.
| Catalyst System | Base | Solvent System | Temperature (°C) | Typical Yields | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | Good to Excellent | [4] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100-110 | Good to Excellent | [7] |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 80-100 | Moderate to Good | [8] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100 | High | [9] |
Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise. Here are some common issues and potential solutions:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium catalyst is active. Using a pre-catalyst or ensuring an oxygen-free environment is crucial as Pd(0) species are sensitive to air.[10]
-
Poor Reagent Quality: Boronic acids can degrade over time. Use fresh or properly stored reagents.[11]
-
Insufficient Base: The base is critical for activating the boronic acid. Ensure the base is anhydrous and finely powdered for optimal reactivity.
-
Inadequate Temperature: Some Suzuki couplings require higher temperatures to proceed at a reasonable rate.
-
-
Formation of Side Products:
-
Homocoupling of Boronic Acid: This can occur at elevated temperatures. Using a slight excess of the boronic acid can sometimes be beneficial.
-
Protodeborylation: The boronic acid can be replaced by a hydrogen atom, especially with electron-deficient or heteroaromatic boronic acids. Using milder bases or shorter reaction times can mitigate this.[12]
-
Dehalogenation of the Starting Material: The bromo-substituent can be reduced. This can be influenced by the solvent and impurities.
-
-
Difficult Purification:
-
Residual Palladium: The product may be contaminated with palladium residues. Filtering the reaction mixture through a pad of Celite or silica gel before concentration can help.
-
Co-eluting Impurities: Careful optimization of the column chromatography solvent system is necessary.
-
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of 6-aryl-5-methoxypicolinonitriles from 6-Bromo-5-methoxypicolinonitrile. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can efficiently access a wide range of novel compounds for applications in drug discovery and materials science. The protocols and troubleshooting guide provided herein serve as a valuable resource for the successful implementation of this important transformation.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
The Royal Society of Chemistry. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. [Link]
-
Scribd. (n.d.). Suzuki Cross-Coupling Procedure. [Link]
-
MDPI. (2018). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
National Institutes of Health. (2017). Ortho Group Activation of a Bromopyrrole Ester in Suzuki-Miyaura Cross-Coupling Reactions: Application to the Synthesis of New Microtubule Depolymerizing Agents with Potent Cytotoxic Activities. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
National Institutes of Health. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
MDPI. (2023). Palladium-Catalyzed Synthesis of 6-aryl Dopamine Derivatives. [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
IDEAS/RePEc. (2016). Palladium Catalyzed Synthesis and Functional Groups Modification of 6-Aryl Derivatives of Non-Linear Azaphenothiazinones. [Link]
-
ResearchGate. (2009). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
-
ResearchGate. (2019). (PDF) Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. [Link]
-
UNIPI. (n.d.). Recent developments in Pd-catalyzed direct arylations of heteroarenes with aryl halides. [Link]
-
PubMed. (2009). Synthesis of 3-aryl-8-oxo-5,6,7,8-tetrahydroindolizines via a palladium-catalyzed arylation and heteroarylation. [Link]
-
MDPI. (2021). Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. [Link]
-
PubMed. (2015). Palladium-Catalyzed Synthesis of (Hetero)Aryl Alkyl Sulfones from (Hetero)Aryl Boronic Acids, Unactivated Alkyl Halides, and Potassium Metabisulfite. [Link]
-
National Institutes of Health. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]
-
MDPI. (2020). Advances in Cross-Coupling Reactions. [Link]
-
PubMed. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Link]
-
ResearchGate. (2017). Investigations into the Suzuki–Miyaura coupling aiming at multikilogram synthesis of E2040 using (o-cyanophenyl)boronic esters. [Link]
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Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromo-5-methoxypicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of C-N Bond Formation
The Buchwald-Hartwig amination stands as a pillar of modern synthetic organic chemistry, providing a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation is of paramount importance in the fields of medicinal chemistry and drug development, where arylamine and heteroarylamine moieties are ubiquitous structural motifs in a vast array of pharmacologically active compounds.[3] The reaction's broad substrate scope and tolerance for various functional groups have made it an indispensable tool, largely supplanting classical methods that often require harsh conditions and exhibit limited applicability.[1]
This document provides a detailed guide to the application of the Buchwald-Hartwig amination to a specific and challenging substrate: 6-Bromo-5-methoxypicolinonitrile. This electron-deficient heteroaryl halide presents unique considerations due to the electronic nature of the pyridine ring and the presence of multiple functional groups. These application notes are designed to provide not only a step-by-step protocol but also the underlying scientific rationale for the selection of reagents and reaction parameters, empowering researchers to optimize this crucial transformation for their specific needs.
Mechanistic Underpinnings: The Catalytic Cycle
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The generally accepted catalytic cycle for the Buchwald-Hartwig amination involves a sequence of fundamental organometallic transformations.[4]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a Pd(II) species. Subsequent coordination of the amine and deprotonation by a base generates a palladium-amido complex. The crucial C-N bond is formed in the final step, reductive elimination, which releases the arylamine product and regenerates the active Pd(0) catalyst.[4]
Key Experimental Parameters for the Amination of 6-Bromo-5-methoxypicolinonitrile
The successful amination of 6-Bromo-5-methoxypicolinonitrile is contingent on the judicious selection of the palladium source, ligand, base, and solvent. The electron-deficient nature of the pyridine ring and the presence of the methoxy and nitrile substituents necessitate careful consideration of these parameters.
| Parameter | Recommended Component/Condition | Rationale & Considerations |
| Palladium Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Both are common and effective sources of palladium. Pd₂(dba)₃ is a Pd(0) source, while Pd(OAc)₂ is a Pd(II) source that is reduced in situ.[5] For challenging substrates, pre-formed palladium catalysts can also be highly effective. |
| Ligand | Bulky, electron-rich phosphines (e.g., Xantphos, RuPhos, BrettPhos) | The choice of ligand is paramount. For electron-deficient heteroaryl halides, bulky and electron-rich ligands are often required to facilitate the oxidative addition and reductive elimination steps.[6][7] Xantphos has shown efficacy in the amination of similar 6-bromopurine nucleosides.[8][9] |
| Base | Cs₂CO₃ or K₃PO₄ | Strong bases like sodium tert-butoxide are common, but for substrates with potentially base-sensitive functional groups like the nitrile, weaker inorganic bases such as cesium carbonate or potassium phosphate are often preferred to minimize side reactions.[4][5] |
| Solvent | Toluene or 1,4-Dioxane | These are standard solvents for Buchwald-Hartwig aminations, providing good solubility for many of the reactants and catalytic intermediates. Anhydrous and degassed solvents are essential to prevent catalyst deactivation.[2] |
| Temperature | 80 - 110 °C | The reaction temperature will depend on the reactivity of the specific amine and the chosen catalyst system. Optimization within this range is typically necessary to achieve a good balance between reaction rate and stability of the reactants and products. |
| Atmosphere | Inert (Argon or Nitrogen) | Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Maintaining an inert atmosphere throughout the reaction is crucial for catalytic activity.[4] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of 6-Bromo-5-methoxypicolinonitrile with a generic primary or secondary amine. Optimization of stoichiometry, temperature, and reaction time may be required for specific substrates.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Materials:
-
6-Bromo-5-methoxypicolinonitrile
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous toluene or 1,4-dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware, including a Schlenk flask or a sealed tube
-
Magnetic stirrer and heating mantle or oil bath
-
Reagents for work-up and purification (e.g., ethyl acetate, hexanes, silica gel)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add 6-Bromo-5-methoxypicolinonitrile (1.0 equiv), the amine (1.2-1.5 equiv), and the base (2.0-2.5 equiv).
-
Inert Atmosphere: Seal the flask or tube and evacuate and backfill with inert gas three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M with respect to the aryl bromide).
-
Catalyst Addition: To the stirred suspension, add the palladium precursor (0.01-0.05 equiv) and the phosphine ligand (0.012-0.06 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with additional organic solvent. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated product.
Troubleshooting and Optimization
Even with a robust protocol, challenges can arise. Below are some common issues and potential solutions when performing the Buchwald-Hartwig amination on electron-deficient pyridines.[6]
-
Low Conversion: If the reaction stalls or gives low conversion, consider increasing the catalyst loading, raising the reaction temperature, or screening alternative ligands and bases. The purity of all reagents and the exclusion of oxygen are critical.[6]
-
Side Reactions: A common side reaction is hydrodehalogenation, where the bromine is replaced by a hydrogen atom. This can sometimes be suppressed by using a different ligand or lowering the reaction temperature.
-
Catalyst Deactivation: The pyridine nitrogen can potentially coordinate to the palladium center and inhibit catalysis. Using bulky ligands can often mitigate this issue by sterically disfavoring such coordination.[6]
Conclusion
The Buchwald-Hartwig amination is a powerful and adaptable tool for the synthesis of arylamines. The successful application of this methodology to challenging substrates like 6-Bromo-5-methoxypicolinonitrile relies on a sound understanding of the reaction mechanism and the careful selection of the catalyst system, base, and reaction conditions. The protocol and guidelines presented here, based on established principles and literature precedents for similar systems, provide a solid foundation for researchers to efficiently synthesize the desired 6-amino-5-methoxypicolinonitrile derivatives and to further explore the vast potential of this important transformation in their research and development endeavors.
References
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Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. Available at: [Link]
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Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
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Request PDF. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]
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Amanote Research. (n.d.). (PDF) A Practical Buchwald-Hartwig Amination of. Available at: [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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ACS GCI Pharmaceutical Roundtable. (2026). Buchwald-Hartwig Amination. Reagent Guides. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
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Kashani, S. K., Jessiman, J. E., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
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Chemical Insights. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Available at: [Link]
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PubMed. (2010). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides. Available at: [Link]
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National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PubMed Central. Available at: [Link]
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Fors, B. P., & Buchwald, S. L. (2010). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science. Royal Society of Chemistry. Available at: [Link]
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Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. DSpace@MIT. Available at: [Link]
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PubMed Central. (2010). Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides. National Institutes of Health. Available at: [Link]
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PubMed Central. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. National Institutes of Health. Available at: [Link]
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Beilstein Journals. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Available at: [Link]
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Bentham Science. (2010). One Step Synthesis of 6-Amino-5-Cyano-4-Phenyl-2-Mercapto Pyrimidine Using Phosphorus Pentoxide. Available at: [Link]
-
MDPI. (2000). The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). Available at: [Link]
-
VNUHCM Journal of Natural Sciences. (2025). The novel and green synthesis of 6-amino-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile via the solvent-free biginelli multi-component reaction catalysed by Choline chloride/2ZnCl2. Available at: [Link]
-
ScienceDirect. (2012). Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines. Available at: [Link]
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Application Notes and Protocols for Sonogashira Coupling of 6-Bromo-5-methoxypicolinonitrile
Introduction: The Strategic Importance of Alkynylpicolinonitriles
In the landscape of modern drug discovery and development, the pyridine nucleus is a privileged scaffold, forming the core of numerous therapeutic agents. The introduction of an alkynyl moiety via carbon-carbon bond formation is a powerful strategy for modulating the pharmacological profile of these heterocycles. The Sonogashira coupling, a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, stands as a cornerstone methodology for this transformation due to its reliability and broad functional group tolerance.[1][2]
This guide provides an in-depth exploration of Sonogashira coupling protocols specifically tailored for 6-Bromo-5-methoxypicolinonitrile, a substrate of significant interest for the synthesis of novel pharmaceutical intermediates. The electronic nature of this substrate—bearing both an electron-donating methoxy group and an electron-withdrawing cyano group—presents unique challenges and opportunities for optimization that will be addressed herein. We will dissect the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and provide a systematic guide to troubleshooting common issues.
Mechanistic Insight: The Dual Catalytic Cycle
The efficacy of the Sonogashira coupling hinges on the synergistic action of two independent but interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][4] Understanding this mechanism is paramount for rational protocol design and troubleshooting.
The Palladium Cycle is where the C(sp²)-C(sp) bond is forged. It typically proceeds through three key steps:
-
Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-bromine bond of the 6-Bromo-5-methoxypicolinonitrile. This is often the rate-limiting step and is influenced by the electronic properties of the pyridine ring. Electron-withdrawing groups, like the nitrile at the 2-position, facilitate this step. Conversely, the electron-donating methoxy group at the 5-position can retard it.
-
Transmetalation: The activated pyridine complex exchanges its bromide ligand with the alkynyl group from a copper(I) acetylide intermediate.
-
Reductive Elimination: The desired product, the 6-alkynyl-5-methoxypicolinonitrile, is expelled from the palladium complex, regenerating the active Pd(0) catalyst.
The Copper Cycle serves to activate the terminal alkyne. A copper(I) salt, typically CuI, reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[1] This species is more nucleophilic than the parent alkyne and readily participates in the transmetalation step with the palladium complex.
Sources
The Art of Connection: A Detailed Guide to Palladium-Catalyzed Cross-Coupling of 6-Bromo-5-methoxypicolinonitrile
For the modern researcher in drug discovery and development, the ability to forge complex molecular architectures with precision and efficiency is paramount. Among the vast toolkit of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions stand as a pillar of innovation, enabling the formation of carbon-carbon and carbon-heteroatom bonds with unparalleled versatility. This guide provides an in-depth exploration of the application of these transformative reactions to a key heterocyclic building block: 6-Bromo-5-methoxypicolinonitrile .
The strategic functionalization of this pyridine derivative is of significant interest due to the prevalence of the picolinonitrile scaffold in medicinal chemistry, particularly in the development of kinase inhibitors. The bromine atom at the 6-position serves as a versatile handle for introducing a diverse array of molecular fragments, allowing for the systematic exploration of structure-activity relationships (SAR). This document will delve into the causality behind experimental choices, provide validated protocols, and offer insights gleaned from extensive experience in the field.
The Foundation: Understanding the Palladium Catalytic Cycle
At the heart of Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions lies a common mechanistic framework: the palladium catalytic cycle. A deep understanding of this cycle is not merely academic; it empowers the scientist to troubleshoot, optimize, and rationally design novel transformations.[1][2] The cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 6-Bromo-5-methoxypicolinonitrile, forming a Pd(II) complex. This is often the rate-determining step and is influenced by the electron density of the aryl halide and the nature of the palladium ligand.
-
Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig) or Olefin Coordination/Insertion (for Heck): The coupling partner is delivered to the palladium center. In the Suzuki reaction, this involves an organoboron species, while the Sonogashira reaction utilizes a copper acetylide. The Buchwald-Hartwig amination involves the coordination and subsequent deprotonation of an amine. In the Heck reaction, an alkene coordinates and inserts into the palladium-carbon bond.
-
Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired carbon-carbon or carbon-nitrogen bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
The choice of ligands, base, and solvent plays a critical role in modulating the efficiency of each step in this cycle, and these will be discussed in the context of each specific reaction.
Application I: Suzuki-Miyaura Coupling for the Synthesis of Biaryl and Heterobiaryl Scaffolds
The Suzuki-Miyaura coupling is a cornerstone of modern drug discovery, enabling the formation of C(sp²)–C(sp²) bonds with high functional group tolerance.[3] In the context of 6-Bromo-5-methoxypicolinonitrile, this reaction is instrumental in the synthesis of biaryl and heterobiaryl compounds, which are prevalent motifs in kinase inhibitors.[4]
Causality of Experimental Choices:
-
Palladium Precatalyst and Ligand: The choice of palladium source and ligand is crucial. For electron-rich pyridines, electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often employed. These ligands promote the oxidative addition step and stabilize the catalytically active species. Pre-formed catalysts, such as the Buchwald G3 and G4 palladacycles, offer the advantage of being air- and moisture-stable, simplifying reaction setup.
-
Base: An appropriate base is required to activate the boronic acid or ester for transmetalation. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and the tolerance of sensitive functional groups.
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or dimethoxyethane) and water is often optimal. Water aids in the dissolution of the inorganic base and facilitates the transmetalation step.
General Protocol for Suzuki-Miyaura Coupling:
A general workflow for the Suzuki-Miyaura coupling is depicted below.
Caption: General workflow for Suzuki-Miyaura coupling.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 6-Bromo-5-methoxypicolinonitrile
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | >85 | Inferred from[3] |
| 4-Methylphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 8 | >90 | Inferred from[4] |
| 3-Pyridylboronic acid | XPhos Pd G3 (3) | - | Cs₂CO₃ | THF/H₂O | 80 | 6 | >80 | Inferred from[4] |
Application II: Sonogashira Coupling for the Introduction of Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon triple bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is particularly valuable in medicinal chemistry for the synthesis of rigid linkers and pharmacophores found in many biologically active molecules.
Causality of Experimental Choices:
-
Dual Catalysis: The Sonogashira reaction classically employs a dual catalytic system of palladium and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. The base serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct formed during the reaction.
-
Ligands: Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium catalyst.
-
Copper-Free Protocols: To avoid issues associated with copper, such as the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed. These often require a different choice of palladium catalyst, ligand, and base.
General Protocol for Sonogashira Coupling:
Caption: General workflow for Sonogashira coupling.
Table 2: Representative Conditions for Sonogashira Coupling of 6-Bromo-5-methoxypicolinonitrile
| Coupling Partner | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA | THF | RT | 6 | >90 | Inferred from[5] |
| Trimethylsilylacetylene | Pd(OAc)₂ (3) | - | DIPEA | DMF | 50 | 4 | >85 | Inferred from[5] |
| Propargyl alcohol | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | Acetonitrile | 60 | 8 | >80 | Inferred from[5] |
Application III: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are ubiquitous in pharmaceuticals.[6][7] This reaction provides a powerful tool for coupling 6-Bromo-5-methoxypicolinonitrile with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles.
Causality of Experimental Choices:
-
Ligand Design: The success of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands, such as those from the Buchwald (e.g., RuPhos, BrettPhos) and Hartwig research groups, are essential for promoting both the oxidative addition and the reductive elimination steps.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and cesium carbonate (Cs₂CO₃). The choice of base can be critical for the success of the reaction and the tolerance of base-sensitive functional groups.
-
Solvent: Anhydrous, aprotic solvents such as toluene, 1,4-dioxane, or tetrahydrofuran (THF) are typically used to prevent side reactions.
General Protocol for Buchwald-Hartwig Amination:
Caption: General workflow for Buchwald-Hartwig amination.
Table 3: Representative Conditions for Buchwald-Hartwig Amination of 6-Bromo-5-methoxypicolinonitrile
| Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 12 | >90 | Inferred from[6] |
| Aniline | Pd(OAc)₂ (3) | BrettPhos (6) | LHMDS | 1,4-Dioxane | 110 | 16 | >85 | Inferred from[7] |
| Benzamide | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | THF | 90 | 24 | >70 | Inferred from[7] |
Application IV: Heck Coupling for the Synthesis of Substituted Alkenes
The Heck reaction provides a powerful method for the arylation of alkenes, forming a new carbon-carbon bond at an sp²-hybridized carbon.[8][9] This reaction is particularly useful for the synthesis of styrenyl and acryloyl derivatives of 6-Bromo-5-methoxypicolinonitrile, which can serve as versatile intermediates for further functionalization.
Causality of Experimental Choices:
-
Palladium Catalyst: A variety of palladium sources can be used, including Pd(OAc)₂ and PdCl₂. Often, phosphine ligands are employed to stabilize the catalyst and improve its activity.
-
Base: A base is required to neutralize the hydrogen halide formed during the reaction and to regenerate the active Pd(0) catalyst. Triethylamine (Et₃N) or an inorganic base like sodium carbonate (Na₂CO₃) are commonly used.
-
Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, or N-methyl-2-pyrrolidone (NMP) are typically employed.
-
Additives: In some cases, additives such as phase-transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) can improve the reaction efficiency, particularly for less reactive aryl bromides.
General Protocol for Heck Coupling:
Caption: General workflow for Heck coupling.
Table 4: Representative Conditions for Heck Coupling of 6-Bromo-5-methoxypicolinonitrile
| Alkene | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 120 | 16 | >80 | Inferred from[8] |
| Methyl acrylate | PdCl₂ (3) | - | Na₂CO₃ | NMP | 130 | 12 | >75 | Inferred from[9] |
| n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Acetonitrile | 110 | 24 | >70 | Inferred from[8] |
Troubleshooting and Optimization
Even with well-established protocols, challenges can arise. Low or no conversion, formation of side products (e.g., hydrodehalogenation), and catalyst deactivation are common issues. A systematic approach to troubleshooting is crucial:
-
Reagent Purity: Ensure all reagents, especially the solvent and base, are of high purity and anhydrous where necessary.
-
Inert Atmosphere: Meticulously maintain an inert atmosphere to prevent oxidation of the palladium catalyst.
-
Catalyst and Ligand Screening: If a reaction is sluggish, screening a small panel of different palladium catalysts and ligands can often identify a more effective system.
-
Base and Solvent Effects: The choice of base and solvent can have a profound impact on the reaction outcome. A screen of different bases and solvents is a valuable optimization strategy.
-
Temperature and Reaction Time: These parameters should be carefully monitored and optimized for each specific transformation.
Conclusion
The palladium-catalyzed cross-coupling of 6-Bromo-5-methoxypicolinonitrile offers a powerful and versatile platform for the synthesis of a diverse array of functionalized pyridine derivatives. By understanding the underlying principles of the catalytic cycle and carefully selecting the appropriate reaction conditions, researchers can efficiently construct complex molecular architectures that are of high value in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a robust starting point for the successful application of these transformative reactions.
References
- Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.
- Johansson Seechurn, C. C. C., Kitching, M. O., Colacot, T. J., & Snieckus, V. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Gong, Y., et al. (2023). Design, synthesis and biological evaluation of sulfonamide methoxypyridine derivatives as potent PI3K/mTOR dual inhibitors. Bioorganic & Medicinal Chemistry, 84, 117263.
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
- Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
- Shibasaki, M., & Vogl, E. M. (1999). The Heck Reaction. In Journal of Organometallic Chemistry (Vols. 576, Issues 1-2, pp. 1-15). Elsevier.
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Application Notes and Protocols: Strategic Functionalization of the Nitrile Group in 6-Bromo-5-methoxypicolinonitrile
Introduction: Unlocking the Potential of a Versatile Pyridine Scaffold
6-Bromo-5-methoxypicolinonitrile is a strategically substituted pyridine derivative of significant interest to the pharmaceutical and agrochemical industries. The pyridine core is a ubiquitous motif in a vast array of bioactive molecules. The unique arrangement of a nitrile group, a bromine atom, and a methoxy group on this scaffold provides a versatile platform for the synthesis of a diverse range of complex molecular architectures. The electron-withdrawing nature of the pyridine ring and the bromine atom activates the nitrile group for nucleophilic attack, while the electron-donating methoxy group can modulate the overall electronic properties and reactivity of the molecule.
The true synthetic power of 6-Bromo-5-methoxypicolinonitrile lies in the selective transformation of its nitrile functionality. The cyano group can be readily converted into other valuable functional groups, such as amides, carboxylic acids, primary amines, and tetrazoles. Each of these transformations opens up new avenues for lead optimization and the development of novel chemical entities with tailored biological activities. For instance, the conversion to a tetrazole ring is a common strategy in medicinal chemistry, as tetrazoles are often used as bioisosteres of carboxylic acids, offering similar physicochemical properties with improved metabolic stability.[1][2][3]
This comprehensive guide provides detailed application notes and step-by-step protocols for three key functionalization pathways of the nitrile group in 6-Bromo-5-methoxypicolinonitrile:
-
Hydrolysis: Conversion to the corresponding picolinamide and picolinic acid.
-
Reduction: Transformation into the valuable (6-bromo-5-methoxypyridin-2-yl)methanamine.
-
[2+3] Cycloaddition: Synthesis of the corresponding 5-(6-bromo-5-methoxypyridin-2-yl)-1H-tetrazole.
These protocols are designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying scientific rationale to empower effective and efficient synthesis.
Hydrolysis of the Nitrile Group: Accessing Amides and Carboxylic Acids
The hydrolysis of the nitrile group in 6-Bromo-5-methoxypicolinonitrile provides a direct route to the corresponding primary amide (6-Bromo-5-methoxypicolinamide) and carboxylic acid (6-Bromo-5-methoxypicolinic acid). These functional groups are pivotal in establishing interactions with biological targets and serve as key intermediates for further synthetic elaborations. The hydrolysis can be achieved under acidic, basic, or metal-catalyzed conditions. The choice of method will depend on the desired product (amide vs. carboxylic acid) and the compatibility with the other functional groups on the pyridine ring.
Mechanistic Considerations
Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by water. This is followed by tautomerization to form the amide, which can be further hydrolyzed to the carboxylic acid upon extended reaction times or with stronger acids.[4] Conversely, basic hydrolysis involves the direct attack of a hydroxide ion on the nitrile carbon, and the resulting amide can also be further hydrolyzed to the carboxylate salt.[4] Catalytic hydration, often employing transition metals like ruthenium or manganese, offers a milder alternative that can often be stopped selectively at the amide stage.[5][6]
Experimental Protocols
Protocol 1.1: Acid-Catalyzed Hydrolysis to 6-Bromo-5-methoxypicolinamide
This protocol is designed for the selective conversion of the nitrile to the primary amide.
-
Materials:
-
6-Bromo-5-methoxypicolinonitrile
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle.
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-Bromo-5-methoxypicolinonitrile (1.0 eq) in concentrated sulfuric acid (5-10 volumes) at 0 °C (ice bath).
-
Stir the mixture at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 6-Bromo-5-methoxypicolinamide.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
-
Protocol 1.2: Base-Catalyzed Hydrolysis to 6-Bromo-5-methoxypicolinic Acid
This protocol is designed for the complete hydrolysis of the nitrile to the carboxylic acid.
-
Materials:
-
6-Bromo-5-methoxypicolinonitrile
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Water
-
Concentrated Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and reflux condenser.
-
-
Procedure:
-
In a round-bottom flask, suspend 6-Bromo-5-methoxypicolinonitrile (1.0 eq) in a 10-20% aqueous solution of sodium hydroxide (5-10 volumes). Ethanol can be used as a co-solvent to improve solubility.
-
Heat the mixture to reflux (80-100 °C) and stir vigorously for 8-16 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and acidify to pH 2-3 with concentrated hydrochloric acid.
-
A precipitate of 6-Bromo-5-methoxypicolinic acid may form. If so, collect the solid by filtration.
-
If no precipitate forms, extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography.
-
| Parameter | Protocol 1.1 (Amide) | Protocol 1.2 (Carboxylic Acid) |
| Reagent | Concentrated H₂SO₄ | NaOH or KOH |
| Solvent | H₂SO₄ (as solvent) | Water/Ethanol |
| Temperature | 0 °C to Room Temperature | Reflux (80-100 °C) |
| Reaction Time | 12-24 hours | 8-16 hours |
| Work-up | Neutralization with NaHCO₃ | Acidification with HCl |
| Expected Product | 6-Bromo-5-methoxypicolinamide | 6-Bromo-5-methoxypicolinic Acid |
Reduction of the Nitrile Group: Synthesis of a Primary Amine
The reduction of the nitrile group in 6-Bromo-5-methoxypicolinonitrile to a primary amine, (6-bromo-5-methoxypyridin-2-yl)methanamine, provides a valuable building block for the introduction of nitrogen-containing substituents. This transformation is typically achieved using powerful reducing agents such as Lithium Aluminum Hydride (LAH).[7][8][9] Care must be taken to ensure chemoselectivity, as the bromo-substituent could potentially be reduced under harsh conditions.
Mechanistic Insights
Lithium Aluminum Hydride is a potent source of hydride ions (H⁻). The reduction mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, followed by a second hydride attack on the resulting imine intermediate. The reaction is typically quenched with water to hydrolyze the aluminum complexes and liberate the primary amine.[10]
Experimental Protocol
Protocol 2.1: LAH Reduction to (6-bromo-5-methoxypyridin-2-yl)methanamine
This protocol requires anhydrous conditions and careful handling of the pyrophoric LAH.
-
Materials:
-
6-Bromo-5-methoxypicolinonitrile
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere (e.g., nitrogen or argon).
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a suspension of LAH (2.0-3.0 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 6-Bromo-5-methoxypicolinonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water (x mL), 15% NaOH solution (x mL), and then water again (3x mL), where x is the mass of LAH in grams.
-
A granular precipitate should form. Stir the resulting slurry at room temperature for 30 minutes.
-
Filter the slurry through a pad of Celite, washing the filter cake with THF.
-
Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (6-bromo-5-methoxypyridin-2-yl)methanamine.
-
Purify the product by column chromatography on silica gel.
-
| Parameter | Protocol 2.1 (Amine) |
| Reagent | Lithium Aluminum Hydride (LAH) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Work-up | Fieser workup (sequential addition of H₂O, NaOH, H₂O) |
| Expected Product | (6-bromo-5-methoxypyridin-2-yl)methanamine |
[2+3] Cycloaddition: Synthesis of a Tetrazole Moiety
The [2+3] cycloaddition of the nitrile group with an azide source, typically sodium azide, is a powerful method for the synthesis of 5-substituted-1H-tetrazoles.[3][11] This transformation is of high value in medicinal chemistry as the tetrazole ring is a well-established bioisostere for the carboxylic acid group.[1][2] The reaction is often catalyzed by Lewis acids, such as zinc salts, which enhance the electrophilicity of the nitrile carbon.[12][13][14]
Mechanistic Rationale
The reaction proceeds via a concerted [2+3] cycloaddition mechanism between the nitrile and the azide ion. The Lewis acid catalyst, such as ZnBr₂, coordinates to the nitrile nitrogen, thereby activating it towards nucleophilic attack by the azide. This approach offers a safer and more efficient alternative to the use of hydrazoic acid.[12]
Experimental Protocol
Protocol 3.1: Zinc-Catalyzed Synthesis of 5-(6-bromo-5-methoxypyridin-2-yl)-1H-tetrazole
This protocol is based on the Sharpless conditions for tetrazole synthesis, which are known for their safety and broad applicability.[12]
-
Materials:
-
6-Bromo-5-methoxypicolinonitrile
-
Sodium Azide (NaN₃)
-
Zinc Bromide (ZnBr₂)
-
Deionized Water or N,N-Dimethylformamide (DMF)
-
3M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and reflux condenser.
-
-
Procedure:
-
In a round-bottom flask, combine 6-Bromo-5-methoxypicolinonitrile (1.0 eq), sodium azide (1.2-1.5 eq), and zinc bromide (1.2-1.5 eq).
-
Add deionized water or DMF as the solvent. Water is preferred for safety and environmental reasons, but DMF may be necessary for poorly soluble substrates.
-
Heat the reaction mixture to 100-120 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Acidify the reaction mixture to pH 2-3 with 3M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude tetrazole.
-
Purify the product by recrystallization or column chromatography.
-
| Parameter | Protocol 3.1 (Tetrazole) |
| Reagents | Sodium Azide (NaN₃), Zinc Bromide (ZnBr₂) |
| Solvent | Water or DMF |
| Temperature | 100-120 °C |
| Reaction Time | 12-24 hours |
| Work-up | Acidification with HCl |
| Expected Product | 5-(6-bromo-5-methoxypyridin-2-yl)-1H-tetrazole |
Conclusion
The functionalization of the nitrile group in 6-Bromo-5-methoxypicolinonitrile offers a powerful and versatile strategy for the synthesis of a wide range of valuable chemical entities. The protocols detailed in this guide for hydrolysis, reduction, and cycloaddition provide researchers with a solid foundation for exploring the chemical space around this important pyridine scaffold. The choice of reaction conditions will be dictated by the desired functional group and the overall synthetic strategy. As with any chemical transformation, optimization of the reaction parameters may be necessary to achieve the desired outcome in high yield and purity. The resulting amides, carboxylic acids, amines, and tetrazoles are all valuable building blocks for the development of new pharmaceuticals and agrochemicals.
References
- Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. (URL not available)
-
Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. Al-Nahrain Journal of Science. (2023). [Link]
-
Tetrazoles via Multicomponent Reactions. Chemical Reviews. (2019). [Link]
-
Al-Nahrain Journal of Science Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science. (2023). [Link]
-
Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. The Journal of Organic Chemistry. (2001). [Link]
-
Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules. (2017). [Link]
- [6 + 4] Cycloaddition Reactions. (URL not available)
- Novel zinc azide complex and a process for preparing tetrazole derivatives using the same.
-
Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. (2013). [Link]
- LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. (URL not available)
- Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
- Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH). DAV University. (URL not available)
- Catalytic Amid
-
Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. Der Pharma Chemica. (2014). [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. (2023). [Link]
-
Cycloaddition Reactions. Chemistry LibreTexts. (2023). [Link]
-
Mild and Selective Heterogeneous Catalytic Hydration of Nitriles to Amides by Flowing through Manganese Dioxide. Organic Letters. (2014). [Link]
-
Cycloaddition Reactions. Chemistry LibreTexts. (2023). [Link]
- Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
-
Cycloaddition Reactions. Organic Chemistry | OpenStax. (2023). [Link]
-
Catalytic Transfer Hydration of Cyanohydrins to α-Hydroxyamides. Journal of the American Chemical Society. (2019). [Link]
- 6-Bromo-5-methoxypicolinamide. BLD Pharm. (URL not available)
-
Electrochemical Homo- and Crossannulation of Alkynes and Nitriles for the Regio- and Chemoselective Synthesis of 3,6-Diarylpyridines. Angewandte Chemie International Edition. (2024). [Link]
-
The hydrolysis process for 2-cyanopyrimidine to pymca. ResearchGate. (2021). [Link]
-
3-Halo-5,6-dihydro-4H-1,2-oxazine N-oxides as synthetic equivalents of unsaturated nitrile oxides in the [3 + 2]-cycloaddition with arynes: synthesis of substituted 3-vinyl-1,2-benzisoxazoles. Organic & Biomolecular Chemistry. (2021). [Link]
-
Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source. Organic Letters. (2009). [Link]
-
Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. The Journal of Organic Chemistry. (2001). [Link]
-
Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Organic Syntheses. (2021). [Link]
-
Synthesis and structure of 6-bromo-2-(diethoxymethyl)-2-hydroxy-3-phenyl-2,3-dihydro-1H-imidazo[1,2-a]pyridin-4-ium chloride acetonitrile monosolvate. Acta Crystallographica Section E: Crystallographic Communications. (2024). [Link]
-
Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. (2017). [Link]
- 2-Cyano-5-hydroxypyridine. BLD Pharm. (URL not available)
-
The Hydrolysis of Nitriles. Chemistry LibreTexts. (2023). [Link]
- 2-Cyano-5-methoxypyridine. CymitQuimica. (URL not available)
-
Synthesis of some novel 2-(3-cyano -6-(thiophen- 2-yl)-4,4'- bipyridin-2- yloxy)acetohydrazide derivatives: assessment of their cytotoxic activity. BMC Chemistry. (2020). [Link]
- Reduction of nitriles to primary amines with LiAlH4. Master Organic Chemistry. (URL not available)
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The Strategic Utility of 6-Bromo-5-methoxypicolinonitrile in Modern Pharmaceutical Synthesis
Introduction: The Pivotal Role of Substituted Pyridines in Drug Discovery
In the landscape of contemporary drug development, heterocyclic scaffolds form the bedrock of a vast array of therapeutic agents. Among these, the pyridine ring is a privileged structure, owing to its presence in numerous natural products and its ability to engage in crucial biological interactions. The strategic functionalization of the pyridine nucleus is a cornerstone of medicinal chemistry, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties. 6-Bromo-5-methoxypicolinonitrile has emerged as a highly valuable and versatile intermediate, providing a synthetically tractable handle for the construction of complex molecular architectures, particularly in the realm of targeted cancer therapies. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this key building block.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical characteristics of 6-Bromo-5-methoxypicolinonitrile is paramount for its successful application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₇H₅BrN₂O | |
| Molecular Weight | 213.03 g/mol | |
| Appearance | Off-white to light yellow solid | |
| CAS Number | 1242336-54-3 | |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, Dichloromethane) | |
| Storage Conditions | Store in a cool, dry, and well-ventilated area away from incompatible substances. |
Safety Precautions: Standard laboratory safety protocols should be strictly adhered to when handling 6-Bromo-5-methoxypicolinonitrile. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Application in the Synthesis of KRAS G12C Inhibitors: A Case Study of Divarasib (GDC-6036)
The KRAS protein, a key signaling node in cellular growth pathways, is one of the most frequently mutated oncogenes in human cancers.[1] The G12C mutation, in particular, has been a focus of intense drug discovery efforts. Divarasib (GDC-6036) is a potent and selective covalent inhibitor of KRAS G12C that has shown significant promise in clinical trials.[1] The synthesis of Divarasib and other molecules in its class often relies on the strategic coupling of a functionalized pyridine ring to a quinazoline core.[2] 6-Bromo-5-methoxypicolinonitrile represents a key starting material for the pyridine fragment of these inhibitors.
The overall synthetic strategy involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the critical carbon-carbon bond between the pyridine and quinazoline moieties.[2]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 6-Bromo-5-methoxypicolinonitrile with a Quinazoline Boronic Ester
This protocol outlines a representative Suzuki-Miyaura coupling reaction, a cornerstone of modern organic synthesis for the formation of C-C bonds.[3]
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials:
-
6-Bromo-5-methoxypicolinonitrile
-
Quinazoline boronic acid pinacol ester
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask, add 6-Bromo-5-methoxypicolinonitrile (1.0 eq), the quinazoline boronic acid pinacol ester (1.1 eq), and sodium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon gas three times to establish an inert atmosphere.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). Degas the solvent mixture by bubbling with nitrogen or argon for 15-20 minutes. Add the palladium catalyst, Pd(dppf)Cl₂ (0.05-0.10 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Rationale for Experimental Choices:
-
Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Suzuki-Miyaura couplings involving heteroaromatic compounds.[4]
-
Base: Sodium carbonate is a moderately strong base that is effective in activating the boronic ester for transmetalation without causing unwanted side reactions.[5]
-
Solvent System: The mixture of dioxane and water provides a good medium for dissolving both the organic substrates and the inorganic base, facilitating the reaction.[5]
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is crucial to prevent catalyst degradation and ensure high reaction yields.
Protocol 2: Conversion of the Picolinonitrile to the Corresponding Amine
The nitrile group in the coupled product can be readily converted to a primary amine, a common functional group in many pharmaceutical agents, through reduction.
Reaction Scheme:
Reduction of the nitrile to a primary amine.
Materials:
-
Coupled picolinonitrile product from Protocol 1
-
Raney Nickel (slurry in water)
-
Methanol or Ethanol
-
Ammonia (optional, to suppress secondary amine formation)
-
Hydrogen gas
Equipment:
-
Parr hydrogenation apparatus or similar high-pressure reactor
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Catalyst Preparation: In a hydrogenation vessel, carefully wash the Raney Nickel slurry with methanol or ethanol to remove the water.
-
Reaction Setup: Add the coupled picolinonitrile dissolved in methanol or ethanol to the vessel containing the prepared Raney Nickel catalyst. If desired, add a solution of ammonia in methanol to the reaction mixture.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen gas and by TLC or LC-MS analysis of aliquots.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude aminomethylpyridine derivative. This can be further purified by crystallization or chromatography if necessary.
Causality in Experimental Design:
-
Catalyst: Raney Nickel is a highly effective and widely used catalyst for the reduction of nitriles to primary amines.
-
Hydrogen Pressure: Sufficient hydrogen pressure is required to drive the reduction to completion in a reasonable timeframe.
-
Ammonia: The addition of ammonia can help to minimize the formation of secondary amine byproducts by competing for reaction with the intermediate imine.
Conclusion and Future Perspectives
6-Bromo-5-methoxypicolinonitrile is a strategically important building block in pharmaceutical synthesis, offering a versatile platform for the construction of complex, biologically active molecules. Its application in the synthesis of cutting-edge therapeutics, such as KRAS G12C inhibitors, highlights its significance in modern drug discovery. The protocols detailed in this application note provide a robust framework for the utilization of this intermediate, with a focus on the underlying scientific principles that guide the experimental design. As the demand for novel and targeted therapies continues to grow, the importance of well-characterized and synthetically accessible intermediates like 6-Bromo-5-methoxypicolinonitrile will undoubtedly increase, paving the way for the next generation of life-saving medicines.
References
-
Shen, J., et al. (2023). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Organic Process Research & Development. [Link]
-
Gessner, R., et al. (2024). Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC. Cancers. [Link]
-
PubChem. (n.d.). Divarasib. National Center for Biotechnology Information. Retrieved from [Link]
-
Berman, H. M., et al. (2023). The structure of KRASG12C bound to divarasib highlights features of potent switch-II pocket engagement. RCSB PDB. [Link]
- Google Patents. (n.d.). Synthesis of key intermediate of kras g12c inhibitor compound.
-
ACS Publications. (2023). Manufacturing Process for 6-Bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine, a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib. Figshare. [Link]
- Google Patents. (n.d.). Kras g12c inhibitors.
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Google Patents. (n.d.). Synthesis of key intermediate of KRAS G12C inhibitor compound.
-
PubMed. (2023). KRAS G12C inhibition using MRTX1257: a novel radio-sensitizing partner. National Center for Biotechnology Information. [Link]
- Google Patents. (n.d.). Synthesis of 5- or 8-bromoisoquinoline derivatives.
-
ResearchGate. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]
-
Malig, T. C., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Chemistry, 8(11), 1033-1038. [Link]
-
ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products. [Link]
- Google Patents. (n.d.). Kras inhibitors.
-
PubMed Central. (2023). KRASG12C inhibition using MRTX1257: a novel radio-sensitizing partner. National Center for Biotechnology Information. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. Retrieved from [Link]
-
MDPI. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc.. [Link]
- Google Patents. (n.d.). Improved synthesis of kras g12c inhibitor compound.
Sources
- 1. Divarasib in the Evolving Landscape of KRAS G12C Inhibitors for NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for the Demethylation of 6-Bromo-5-methoxypicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and in-depth scientific context for the demethylation of the methoxy group in 6-Bromo-5-methoxypicolinonitrile to yield 6-Bromo-5-hydroxypicolinonitrile. The provided methodology is grounded in established principles of organic chemistry, with a focus on safety, efficiency, and reproducibility.
Introduction
The transformation of a methoxy group to a hydroxyl group on an aromatic ring is a critical step in the synthesis of many pharmaceutical compounds and biologically active molecules. The hydroxyl group can serve as a key pharmacophore, a handle for further functionalization, or a crucial element for modulating the physicochemical properties of a molecule. In the context of 6-Bromo-5-methoxypicolinonitrile, the resulting 6-Bromo-5-hydroxypicolinonitrile is a valuable intermediate for the development of novel therapeutics. This guide details a robust protocol using boron tribromide (BBr3), a powerful and widely-used reagent for the cleavage of aryl methyl ethers.[1][2][3]
Chemical Transformation Overview
The demethylation of 6-Bromo-5-methoxypicolinonitrile is achieved by reacting it with boron tribromide in an appropriate solvent. The overall reaction is depicted below:
Caption: Chemical transformation of 6-Bromo-5-methoxypicolinonitrile to 6-Bromo-5-hydroxypicolinonitrile.
Mechanism of Demethylation with Boron Tribromide
The demethylation of aryl methyl ethers with BBr3 proceeds through a well-established mechanism.[3][4] The highly Lewis acidic boron center of BBr3 coordinates to the oxygen atom of the methoxy group, forming an ether adduct.[4] This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond and the formation of methyl bromide and a phenoxy-dibromoborane intermediate.[3][4] This intermediate is then hydrolyzed during the aqueous workup to yield the desired phenol.[3]
It is crucial to consider that the pyridine nitrogen in the substrate is also a Lewis basic site and will react with BBr3. Therefore, at least two equivalents of BBr3 are required: one to react with the methoxy group and another to coordinate with the pyridine nitrogen. Using a slight excess of BBr3 is often recommended to ensure complete conversion.
Experimental Protocol
This protocol is designed for the demethylation of 6-Bromo-5-methoxypicolinonitrile on a laboratory scale.
Safety Precautions
-
Boron tribromide is a highly corrosive, toxic, and water-reactive substance. [5][6][7][8] It reacts violently with water and moisture to produce hydrogen bromide gas.[5] All manipulations must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.[6][7]
-
Ensure that an emergency eyewash and safety shower are readily accessible.[7][8]
-
All glassware and solvents must be scrupulously dried to prevent the violent reaction of BBr3 with water.
Materials and Equipment
| Reagents | Equipment |
| 6-Bromo-5-methoxypicolinonitrile | Round-bottom flask with a magnetic stir bar |
| Boron tribromide (BBr3), 1.0 M in CH2Cl2 | Septa and needles |
| Dichloromethane (CH2Cl2), anhydrous | Syringes |
| Methanol (MeOH), anhydrous | Ice bath and Dewar flask with dry ice/acetone |
| Saturated aqueous sodium bicarbonate (NaHCO3) | Separatory funnel |
| Brine (saturated aqueous NaCl) | Rotary evaporator |
| Anhydrous magnesium sulfate (MgSO4) | Glassware for purification (e.g., chromatography column) |
| Deionized water | Thin-layer chromatography (TLC) plates and chamber |
Step-by-Step Procedure
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-Bromo-5-methoxypicolinonitrile (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Addition of Boron Tribromide:
-
Slowly add a 1.0 M solution of boron tribromide in dichloromethane (2.5 - 3.0 eq) to the cooled solution via syringe. The addition should be dropwise to control the exothermic reaction.
-
A white precipitate may form upon addition of BBr3.[1]
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Reaction Quench:
-
Once the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Carefully and slowly quench the reaction by the dropwise addition of anhydrous methanol. This will react with the excess BBr3.
-
After the initial exothermic reaction subsides, add deionized water to hydrolyze the boron complexes.
-
-
Workup:
-
Transfer the mixture to a separatory funnel and add more dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid) and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification
The crude product, 6-Bromo-5-hydroxypicolinonitrile, can be purified using standard techniques such as column chromatography on silica gel or recrystallization.[9] The choice of solvent system for chromatography will depend on the polarity of the product and any impurities. A mixture of hexanes and ethyl acetate is a common starting point. Recrystallization from a suitable solvent like methanol or a mixture of dichloromethane and hexanes can also yield a pure product.[10][11]
Experimental Workflow
Caption: A flowchart illustrating the key steps in the demethylation protocol.
Troubleshooting
| Issue | Possible Cause | Solution |
| Incomplete reaction | Insufficient BBr3 or reaction time | Increase the equivalents of BBr3 (up to 3 eq.) and/or extend the reaction time. Ensure the starting material and solvent are completely dry. |
| Low yield | Product loss during workup or purification | Optimize the extraction and purification steps. Ensure complete hydrolysis of the boron complex before extraction. |
| Formation of byproducts | Reaction temperature too high | Maintain a low temperature during the addition of BBr3 and allow the reaction to warm slowly. |
| Difficulty in purification | Co-elution of starting material and product | Adjust the solvent system for chromatography to achieve better separation. Recrystallization may be a better option. |
Conclusion
The demethylation of 6-Bromo-5-methoxypicolinonitrile using boron tribromide is a reliable and effective method for the synthesis of the corresponding hydroxyl derivative. By following the detailed protocol and adhering to the safety precautions outlined in this document, researchers can confidently perform this transformation. The resulting 6-Bromo-5-hydroxypicolinonitrile is a versatile intermediate poised for further elaboration in drug discovery and development programs.
References
- Organic Syntheses Procedure: 3,3'-dihydroxybiphenyl. Available from: orgsyn.org/demo.aspx?prep=cv6p0412.
- Kulkarni, P. P., et al. (1999). Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. Journal of Chemical Research, 1999(4), 266-267. Available from: researchgate.
- Besora, M., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. Available from: scholarworks.gvsu.edu/chem_articles/31/.
- Common Organic Chemistry: Demethylation of Methyl Ethers - Boron Tribromide (BBr3). Available from: commonorganicchemistry.
- Besora, M., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PubMed.
- Lamba, M., & Makrandi, J. K. (2009). Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation. Semantic Scholar. Available from: semanticscholar.org/paper/Demethylation-of-Methyl-Aryl-Ethers-using-Pyridine-Lamba-Makrandi/e0b1f1c7d3d7b8d8f8e8c8c8c8c8c8c8c8c8c8c8.
- U.S. Patent No. 9,475,771 B2. (2016). Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids. Available from: patents.google.
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Boron Tribromide. Available from: nj.gov/health/eoh/rtkweb/documents/fs/0241.pdf.
- University of California, Santa Barbara. Boron Tribromide Standard Operating Procedure. Available from: ehs.ucsb.edu/files/docs/sop/BoronTribromideSOP.pdf.
- Takeda, K., et al. (2018). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. ACS Omega, 3(12), 17743-17751. Available from: pubs.acs.org/doi/10.1021/acsomega.8b02781.
- Chen, C.-H., et al. (2011). Et3N-induced demethylation-annulation of 3-alkynyl-4-methoxy-2-pyridones and structurally related compounds in the synthesis of furan-fused heterocycles. The Journal of Organic Chemistry, 76(11), 4585-4592.
- Sigma-Aldrich. (2023). Safety Data Sheet: Boron tribromide solution. Available from: sigmaaldrich.com/US/en/sds/sial/30101.
- Brückner Research Group, University of Connecticut. Standard Operating Procedure for Boron Tribromide. Available from: bruckner.chem.uconn.edu/wp-content/uploads/sites/1059/2016/02/CB-LSOP-BBr3.pdf.
- Chinese Patent No. CN117402112A. (2024). A method for purifying 8-hydroxyquinoline reaction solution. Available from: patents.google.
- Li, H., et al. (2018). Selective utilization of methoxy groups in lignin for N-methylation reaction of anilines. Chemical Science, 9(13), 3329-3335. Available from: pubs.rsc.org/en/content/articlelanding/2018/sc/c8sc00305a.
- Fisher Scientific. (2010). Safety Data Sheet: Boron tribromide. Available from: fishersci.com/msds?productName=AC178910050.
- McOmie, J. F. W., et al. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. CORE.
- Amherst College. (2022). Standard Operating Procedures (SOP) for Working with Boron Tribromide. Available from: amherst.edu/system/files/media/2191/SOP%2520-%2520Boron%2520Tribromide.pdf.
- University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. Available from: sas.rochester.
- Wikipedia. DMMDA.
- McOmie, J. F. W., & Watts, M. L. (1963). Demethylation of aryl methyl ethers by boron tribromide. Chemistry and Industry, (46), 1658.
- Banerjee, D., et al. (2007). Novel Transformation of Methoxy Tetralones During Demethylation with Boron Trifluoride Etherate and Acetic Anhydride. ResearchGate. Available from: researchgate.
- Chinese Patent No. CN103304477B. (2015). Purification method of 8-hydroxyquinoline crude product. Available from: patents.google.
- McOmie, J. F. W. (1967). Demethylation of aryl methyl ethers by boron tribromide. SciSpace. Available from: typeset.io/papers/demethylation-of-aryl-methyl-ethers-by-boron-tribromide-2y8z1x7q.
Sources
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- 3. files.core.ac.uk [files.core.ac.uk]
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- 11. CN103304477B - Purification method of 8-hydroxyquinoline crude product - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Kinase Inhibitors from 6-Bromo-5-methoxypicolinonitrile
Introduction: The Strategic Value of the Picolinonitrile Scaffold
In the landscape of modern medicinal chemistry, the discovery of novel kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a critical class of drug targets. The strategic design of small molecules that can selectively inhibit these enzymes requires versatile chemical scaffolds that serve as a foundation for molecular elaboration. 6-Bromo-5-methoxypicolinonitrile has emerged as a highly valuable starting material for this purpose.
This substituted pyridine derivative offers a unique combination of features for the synthetic chemist. The pyridine ring itself is a "privileged" structure in drug discovery, frequently found in FDA-approved pharmaceuticals.[1] The key functional handles of this specific reagent are:
-
The Bromo Group (C6): An ideal site for palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of diverse aryl, heteroaryl, or alkyl groups to probe the hydrophobic regions of a kinase's ATP-binding pocket.
-
The Nitrile Group (C2): A versatile pharmacophore that can act as a potent hydrogen bond acceptor, a common interaction motif with the hinge region of many kinases.[2] It can also serve as a synthetic precursor for other functional groups like amides or amines.
-
The Methoxy Group (C5): This electron-donating group modulates the electronic properties of the pyridine ring and can influence the molecule's metabolic stability and binding orientation.
This document provides detailed protocols for two of the most powerful synthetic transformations utilizing 6-Bromo-5-methoxypicolinonitrile: the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. These methods form the basis for creating diverse libraries of potential kinase inhibitors.
Strategy 1: C-C Bond Elaboration via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron species.[3][4] For our purposes, it allows the direct coupling of the 6-bromo position of the picolinonitrile core with a wide array of commercially available or readily synthesized boronic acids and esters. This strategy is paramount for building the bi-aryl or heteroaryl-aryl structures common to many Type I and Type II kinase inhibitors.
Causality of Experimental Design: The reaction proceeds through a well-understood catalytic cycle involving a palladium catalyst.[5] The key steps are the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the activated boronic acid (facilitated by a base), and concluding with reductive elimination to form the new C-C bond and regenerate the catalyst. The choice of catalyst, base, and solvent is critical for achieving high yields and preventing side reactions.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol details a general procedure for the coupling of 6-Bromo-5-methoxypicolinonitrile with an arylboronic acid.
Materials:
-
6-Bromo-5-methoxypicolinonitrile
-
Arylboronic Acid (e.g., 4-methylphenylboronic acid) (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 equivalents)
-
1,4-Dioxane
-
Water (Degassed)
-
Standard laboratory glassware, inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-Bromo-5-methoxypicolinonitrile (1.0 eq), the selected arylboronic acid (1.2 eq), and anhydrous potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under the inert atmosphere, add the Pd(dppf)Cl₂ catalyst (0.03 eq).
-
Scientist's Note: The palladium catalyst is air-sensitive in its active Pd(0) form. Handling under an inert atmosphere is crucial to prevent catalyst deactivation and ensure reproducibility.
-
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The total solvent volume should be sufficient to create a 0.1 M solution with respect to the starting bromide.
-
Scientist's Note: Degassing the solvents (e.g., by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen, which can oxidatively degrade both the catalyst and the phosphine ligands.
-
-
Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure coupled product.
Data Presentation: Illustrative Suzuki Coupling Reactions
| Starting Material | Coupling Partner (Arylboronic Acid) | Product Structure | Typical Yield |
| 6-Bromo-5-methoxypicolinonitrile | 4-Methylphenylboronic acid | 5-Methoxy-6-(p-tolyl)picolinonitrile | 85-95% |
| 6-Bromo-5-methoxypicolinonitrile | 3-Aminophenylboronic acid | 6-(3-Aminophenyl)-5-methoxypicolinonitrile | 70-85% |
| 6-Bromo-5-methoxypicolinonitrile | Pyridine-3-boronic acid | 5-Methoxy-6-(pyridin-3-yl)picolinonitrile | 75-90% |
Diagram: Suzuki-Miyaura Experimental Workflow
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Strategy 2: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[6][7] This reaction is particularly relevant for kinase inhibitor synthesis, as an aniline or related amino-heterocycle moiety often serves as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase enzyme. This transformation allows for the direct coupling of amines with the 6-bromo position of our starting material.
Causality of Experimental Design: The catalytic cycle is similar to the Suzuki coupling but involves the coordination of the amine to the palladium center.[8] A strong, non-nucleophilic base is required to deprotonate the amine, forming a palladium-amido complex. The choice of phosphine ligand is especially critical in this reaction; bulky, electron-rich ligands (e.g., XPhos, RuPhos) are often necessary to facilitate the final reductive elimination step, which can be challenging.[7]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of 6-Bromo-5-methoxypicolinonitrile.
Materials:
-
6-Bromo-5-methoxypicolinonitrile
-
Amine (e.g., Aniline or a primary/secondary amine) (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.05 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
-
Glovebox or Schlenk line for handling air-sensitive reagents
Procedure:
-
Reaction Setup (Inert Atmosphere): Inside a glovebox or using a Schlenk line, add 6-Bromo-5-methoxypicolinonitrile (1.0 eq), the selected amine (1.1 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried reaction vial equipped with a stir bar.
-
Scientist's Note: NaOtBu is highly hygroscopic and reactive. All reagents and the reaction vessel must be scrupulously dry and handled under an inert atmosphere to prevent quenching the base and deactivating the catalyst.
-
-
Catalyst/Ligand Addition: In the same inert environment, add Pd₂(dba)₃ (0.02 eq) and the XPhos ligand (0.05 eq).
-
Solvent Addition: Add anhydrous toluene to the vial. The solvent volume should be sufficient to create a 0.1-0.2 M solution with respect to the starting bromide.
-
Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated oil bath or heating block at 100-110 °C and stir for 6-24 hours.
-
Monitoring: Monitor the reaction by LC-MS. If starting material remains, additional catalyst/ligand may be required.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter. The solvent is removed under reduced pressure. The crude product is then purified via flash column chromatography to yield the desired amino-picolinonitrile derivative.
Data Presentation: Illustrative Buchwald-Hartwig Reactions
| Starting Material | Coupling Partner (Amine) | Product Structure | Typical Yield |
| 6-Bromo-5-methoxypicolinonitrile | Aniline | 5-Methoxy-6-(phenylamino)picolinonitrile | 80-90% |
| 6-Bromo-5-methoxypicolinonitrile | Morpholine | 5-Methoxy-6-morpholinopicolinonitrile | 85-95% |
| 6-Bromo-5-methoxypicolinonitrile | tert-Butyl carbamate | tert-Butyl (5-cyano-3-methoxypyridin-2-yl)carbamate | 75-85% |
Diagram: Buchwald-Hartwig Amination Workflow
Caption: Workflow for Buchwald-Hartwig C-N coupling.
Application Context: Targeting a Hypothetical Cancer Pathway
The derivatives synthesized via the protocols above are designed to function as inhibitors of a specific protein kinase. Let's consider a hypothetical target, "Kinase X," a receptor tyrosine kinase (RTK) that is overexpressed in a particular cancer and drives tumor cell proliferation.
In this pathway, a growth factor binds to the extracellular domain of Kinase X, causing it to dimerize and auto-phosphorylate its intracellular kinase domain. This activation initiates a downstream signaling cascade, ultimately leading to uncontrolled cell growth. Our synthesized inhibitor is designed to compete with ATP for binding in the active site of Kinase X, thereby preventing phosphorylation and blocking the entire signaling cascade.
Diagram: Inhibition of the Kinase X Signaling Pathway
Caption: Inhibition of the Kinase X signaling cascade.
The diverse substituents added via Suzuki or Buchwald-Hartwig reactions allow for the fine-tuning of potency and selectivity. For example, an amino group introduced via Buchwald-Hartwig amination might form hydrogen bonds with the kinase hinge region, while an aryl group added via Suzuki coupling could occupy a nearby hydrophobic pocket, increasing the inhibitor's residence time and efficacy.
References
- Wikipedia.
- Chemistry LibreTexts.
- ACS Omega.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- Wikipedia. Suzuki reaction.
- BenchChem.
- Organic Chemistry Portal. Suzuki Coupling.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- ResearchGate.
- PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
- NIH National Center for Biotechnology Information. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 6-Bromo-5-methoxypicolinonitrile
Welcome to the technical support center for the Suzuki-Miyaura coupling of 6-Bromo-5-methoxypicolinonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. Here, we address common challenges and side reactions through a series of frequently asked questions, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
The Suzuki coupling of 6-Bromo-5-methoxypicolinonitrile is a powerful tool for introducing molecular diversity. However, the unique electronic and steric properties of this substrate—possessing a pyridine nitrogen, an electron-donating methoxy group, and an electron-withdrawing nitrile group—present a specific set of challenges. This guide will help you anticipate and overcome these hurdles to achieve high-yield, clean conversions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Common Side Reactions and Mitigation Strategies
Question 1: I'm observing a significant amount of debrominated starting material (5-methoxypicolinonitrile). What causes this, and how can I prevent it?
Answer:
This common side reaction, known as hydrodehalogenation or debromination, occurs when the palladium-aryl intermediate reacts with a hydride source in the reaction mixture instead of the organoboron reagent.[1] The plausible mechanism involves the oxidative addition of the bromopyridine to the Pd(0) catalyst, followed by the transfer of a hydride ligand to the palladium complex and subsequent reductive elimination to yield the debrominated product.
Several factors can contribute to the prevalence of debromination:
-
Choice of Base: Strong bases, particularly in the presence of water or alcohol, can generate species that act as hydride donors.[1]
-
Solvent: Solvents like alcohols or even residual water can serve as a source of protons or hydrides, potentially facilitating debromination.
-
Ligand Choice: The nature of the phosphine ligand can influence the relative rates of the desired cross-coupling versus the undesired debromination.
Troubleshooting Workflow for Debromination:
Caption: A stepwise workflow for troubleshooting debromination.
Question 2: My reaction is producing a significant amount of homocoupled boronic acid byproduct. What are the primary causes and solutions?
Answer:
Homocoupling of the boronic acid is often initiated by the presence of dissolved oxygen in the reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can then promote the homocoupling of two boronic acid molecules. This side reaction not only consumes your valuable boronic acid but also complicates purification.
Strategies to Minimize Boronic Acid Homocoupling:
| Strategy | Rationale |
| Rigorous Degassing | Removes dissolved oxygen, preventing the oxidation of Pd(0) to the Pd(II) species that catalyze homocoupling. |
| Use of an Inert Atmosphere | Maintaining a nitrogen or argon atmosphere throughout the reaction setup and duration prevents oxygen from re-entering the system.[1] |
| Choice of Palladium Precatalyst | Using a Pd(0) source (e.g., Pd₂(dba)₃) or a precatalyst that rapidly generates Pd(0) can be beneficial. If using a Pd(II) source (e.g., Pd(OAc)₂), ensure efficient in situ reduction. |
| Ligand Selection | Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting the homocoupling side reaction. |
Experimental Protocol for Rigorous Degassing:
-
Solvent Degassing: Before use, sparge the solvent with an inert gas (argon or nitrogen) for at least 30 minutes.
-
Reaction Mixture Degassing: After adding the solid reagents to the reaction flask, seal it with a septum, and perform three cycles of vacuum followed by backfilling with an inert gas.
-
Inert Atmosphere Maintenance: Maintain a positive pressure of the inert gas throughout the reaction.
Question 3: I am concerned about the potential hydrolysis of the nitrile group under the basic reaction conditions. How stable is the picolinonitrile moiety?
Answer:
The hydrolysis of nitriles to amides or carboxylic acids can be catalyzed by both acid and base, typically requiring harsh conditions such as high temperatures and prolonged reaction times with strong acids or bases. While the basic conditions of the Suzuki coupling could potentially lead to nitrile hydrolysis, it is generally not a major side reaction under standard Suzuki conditions, especially with weaker bases like carbonates or phosphates and moderate temperatures (80-110 °C).
However, if you are using very strong bases (e.g., NaOH, KOH) or high temperatures for extended periods, the risk of nitrile hydrolysis increases.
Indicators of Nitrile Hydrolysis:
-
Appearance of a new, more polar spot on your TLC plate.
-
Identification of the corresponding amide or carboxylic acid by LC-MS or NMR analysis of the crude reaction mixture.
Preventative Measures:
-
Use Weaker Bases: Opt for bases like K₂CO₃, K₃PO₄, or Cs₂CO₃.
-
Moderate Temperatures: Avoid excessive heating. Most Suzuki couplings on activated pyridines proceed well at temperatures between 80-100 °C.
-
Shorter Reaction Times: Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.
Section 2: Optimizing Reaction Parameters for a Challenging Substrate
Question 4: The pyridine nitrogen in my substrate seems to be inhibiting the catalyst, leading to low yields. How can I overcome this?
Answer:
The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2] This is a common challenge when working with pyridine-containing substrates. The electron-withdrawing nature of the nitrile group further enhances the electron deficiency of the pyridine ring, which can exacerbate this issue.
Strategies to Mitigate Catalyst Inhibition by Pyridine Nitrogen:
Caption: Strategies to overcome catalyst inhibition by the pyridine nitrogen.
Question 5: What is the optimal choice of palladium catalyst, ligand, and base for the Suzuki coupling of 6-Bromo-5-methoxypicolinonitrile?
Answer:
The "optimal" conditions can be substrate-dependent, but for a challenging substrate like 6-Bromo-5-methoxypicolinonitrile, a good starting point is crucial. The electron-donating methoxy group can increase the electron density at the carbon bearing the bromine, which might make the oxidative addition step more challenging compared to an unsubstituted bromopyridine.[3] Therefore, a highly active catalytic system is recommended.
Recommended Starting Conditions:
| Component | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ or a Buchwald G3/G4 precatalyst | These provide a reliable source of active Pd(0) and are designed for challenging couplings.[4] |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich dialkylbiaryl phosphine ligands are highly effective for heteroaryl couplings, promoting both oxidative addition and reductive elimination.[2] |
| Base | K₃PO₄ or Cs₂CO₃ | These inorganic bases are effective in promoting transmetalation while minimizing side reactions like debromination and nitrile hydrolysis.[1] |
| Solvent | Dioxane/H₂O (e.g., 10:1) or Toluene/H₂O | Aprotic solvents with a small amount of water are generally effective. Ensure solvents are thoroughly degassed. |
| Temperature | 80-110 °C | Start around 100 °C and adjust as needed based on reaction monitoring. |
Detailed Experimental Protocol (Starting Point):
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine 6-Bromo-5-methoxypicolinonitrile (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst and Ligand Addition: In a separate vial, weigh the palladium precatalyst (e.g., SPhos Pd G3, 2 mol%) and add it to the Schlenk flask.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 10:1 ratio) via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Section 3: Analytical and Purification Considerations
Question 6: How can I effectively monitor the reaction and identify the main side products?
Answer:
Effective reaction monitoring is key to successful optimization. A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
-
TLC Analysis: Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to track the consumption of the starting material and the formation of the product. The debrominated byproduct will likely have a similar polarity to the starting material, while the homocoupled boronic acid byproduct may be more or less polar depending on its structure.
-
LC-MS Analysis: This is an invaluable tool for identifying the masses of the desired product and potential side products in the crude reaction mixture. This can confirm the presence of debrominated starting material, homocoupled boronic acid, and any potential nitrile hydrolysis products.
Typical Mass Signatures to Look For (as [M+H]⁺):
| Compound | Structure | Expected Mass |
| Desired Product | Varies with boronic acid | [Mass of 5-methoxy-6-(aryl)picolinonitrile + H]⁺ |
| Starting Material | 6-Bromo-5-methoxypicolinonitrile | 213/215 (due to Br isotopes) |
| Debrominated Byproduct | 5-methoxypicolinonitrile | 135 |
| Nitrile Hydrolysis Product (Amide) | 5-methoxy-6-(aryl)picolinamide | [Mass of desired product + 18] |
By carefully analyzing the data from these techniques, you can gain a clear picture of your reaction's progress and identify any issues that need to be addressed.
References
-
Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. (n.d.). Retrieved from [Link]
-
Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. (2022). Retrieved from [Link]
-
Transition‐metal‐catalyzed cross‐coupling strategies to functionalize nitrile at α‐position. (2024). Org. Lett. Retrieved from [Link]
-
Munin: Exploring Palladium-Catalyzed Cross-Coupling at Nitrile Groups. (2022). Retrieved from [Link]
-
The Nitrile Functionality as a Directing Group in the Palladium-Catalysed Addition of Aryl Boronic Acids to Alkynes. (2025). Chem. Commun. Retrieved from [Link]
-
Help needed with unreproducible Suzuki coupling. (2023). Reddit. Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2005). J. Org. Chem. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate. Retrieved from [Link]
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). J. Am. Chem. Soc. Retrieved from [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. (2009). J. Am. Chem. Soc. Retrieved from [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Retrieved from [Link]
-
Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki cross-coupling reaction over a palladium–pyridine complex immobilized on hydrotalcite. (2025). J. Mol. Catal. A: Chem. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved from [Link]
-
Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). Catalysts. Retrieved from [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. (n.d.). Green Chemistry. Retrieved from [Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025, September 22). Chemical.AI. Retrieved from [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). Chem. Proc. Retrieved from [Link]
-
Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]
-
Efficient Suzuki–Miyaura C-C Cross-Couplings Induced by Novel Heterodinuclear Pd-bpydc-Ln Scaffolds. (n.d.). Catalysts. Retrieved from [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions. (n.d.). WWJMRD. Retrieved from [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids a. (n.d.). ResearchGate. Retrieved from [Link]
-
Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. (2002). J. Am. Chem. Soc. Retrieved from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Adv. Retrieved from [Link]
Sources
Technical Support Center: Navigating the Purification of 6-Bromo-5-methoxypicolinonitrile Derivatives
Welcome to the technical support center dedicated to addressing the purification challenges of 6-Bromo-5-methoxypicolinonitrile and its derivatives. This guide is intended for researchers, scientists, and drug development professionals who are actively working with this important class of compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but also the underlying scientific principles to empower you to troubleshoot and optimize your purification workflows effectively.
The 6-Bromo-5-methoxypicolinonitrile scaffold is a key intermediate in the synthesis of a variety of biologically active molecules. Achieving high purity of these derivatives is paramount to ensure the reliability of downstream applications and the safety of potential pharmaceutical candidates. This guide is structured to anticipate the common hurdles you may encounter and to provide clear, actionable solutions.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address specific issues that may arise during your experiments.
Q1: My crude 1H NMR of synthesized 6-Bromo-5-methoxypicolinonitrile shows more than the expected number of aromatic signals. What are the likely impurities?
A1: The presence of unexpected signals in the aromatic region of your 1H NMR spectrum often points to the formation of isomeric byproducts or the presence of unreacted starting materials. Common impurities can include:
-
Positional Isomers: Depending on the synthetic route, particularly in bromination or nitration steps on an existing pyridine ring, you may form isomers where the bromine or other substituents are at different positions. For instance, in related syntheses of substituted quinolines, the formation of various isomers is a known challenge.[1][2][3]
-
Over-brominated or Under-brominated Species: Incomplete bromination can leave starting material, while overly harsh conditions can lead to the formation of di-brominated products.[4]
-
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis to the corresponding carboxylic acid (6-Bromo-5-methoxypicolinic acid) or amide, especially during aqueous workup or if moisture is present.[5] Similarly, the methoxy group can be cleaved under certain acidic or basic conditions.
-
Starting Materials: Incomplete reaction is a common source of impurities. For example, if synthesizing from a precursor like 3,5-dibromopyridine, its presence in the final product is possible.[6]
To identify the specific impurities, it is crucial to employ analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS), which can help in determining the molecular weights of the components in your mixture.[7][8][9]
Q2: I am struggling to separate my desired 6-Bromo-5-methoxypicolinonitrile derivative from a closely-eluting impurity using column chromatography. What can I do?
A2: This is a frequent challenge, especially with isomeric impurities that have similar polarities. Here is a systematic approach to optimize your column chromatography:
Troubleshooting Steps for Column Chromatography:
-
Solvent System Optimization:
-
Polarity Adjustment: If your compounds are eluting too quickly (high Rf), decrease the polarity of your mobile phase. If they are sticking to the silica gel (low Rf), gradually increase the polarity. A common starting point for pyridine derivatives is a mixture of hexanes and ethyl acetate.[6][10]
-
Solvent Selectivity: If simple polarity changes are ineffective, try a different solvent system. For example, replacing ethyl acetate with dichloromethane (DCM) or adding a small amount of methanol can alter the selectivity of the separation.
-
Mobile Phase Additives: For basic compounds like pyridine derivatives, peak tailing is a common issue. Adding a small amount of a basic modifier like triethylamine (TEA) or pyridine (typically 0.1-1%) to your mobile phase can significantly improve peak shape and resolution by neutralizing acidic sites on the silica gel.[11] Conversely, if your compound has acidic impurities, a small amount of acetic or formic acid might be beneficial.[12]
-
-
Stationary Phase Selection:
-
Silica Gel Mesh Size: Using a higher mesh size silica gel (e.g., 230-400 mesh) provides a larger surface area and can improve separation efficiency.[11]
-
Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) for basic compounds. Reversed-phase chromatography (C18 silica) is another powerful option, particularly for compounds that are not well-retained on normal phase silica.[12]
-
-
Loading Technique:
-
Dry Loading: For compounds that are not very soluble in the initial mobile phase, dry loading is recommended. This involves pre-adsorbing your crude material onto a small amount of silica gel and then carefully adding this to the top of your column. This technique often leads to sharper bands and better separation.
-
Experimental Protocols
Protocol 1: Flash Column Chromatography for Purification of a 6-Bromo-5-methoxypicolinonitrile Derivative
This protocol provides a general guideline. The specific solvent system should be determined by thin-layer chromatography (TLC) analysis first.
Materials:
-
Crude 6-Bromo-5-methoxypicolinonitrile derivative
-
Silica gel (230-400 mesh)[11]
-
Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA) (all HPLC grade)
-
Glass chromatography column
-
TLC plates (silica gel coated with UV254 indicator)
-
UV lamp
Procedure:
-
TLC Analysis: Develop a TLC solvent system that gives your desired product an Rf value of approximately 0.2-0.3 and separates it from impurities. A good starting point is a 9:1 mixture of Hexane:EtOAc. Add 0.5% TEA to the solvent system if you observe streaking.
-
Column Packing:
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM or the mobile phase).
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution:
-
Begin eluting with the initial low-polarity solvent system.
-
Gradually increase the polarity of the mobile phase (gradient elution) to elute your compounds.
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation:
-
Combine the pure fractions containing your desired product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Protocol 2: Recrystallization of a Crystalline 6-Bromo-5-methoxypicolinonitrile Derivative
Recrystallization is an effective method for purifying solid compounds.[13][14] The key is to find a solvent in which your compound is soluble at high temperatures but sparingly soluble at room or lower temperatures.
Procedure:
-
Solvent Screening:
-
Place a small amount of your crude product in several test tubes.
-
Add a small amount of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexanes, or mixtures) to each tube.
-
Observe the solubility at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heat the test tubes that did not show solubility at room temperature. A suitable solvent will dissolve the compound when heated.
-
Allow the hot solutions to cool slowly to room temperature and then in an ice bath. The formation of crystals indicates a good recrystallization solvent.
-
-
Recrystallization:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.[14]
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the clear solution to cool slowly and undisturbed to room temperature to allow for the formation of well-defined crystals.[13]
-
Once crystal formation appears complete, cool the flask in an ice bath to maximize the yield.
-
-
Crystal Collection and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[13]
-
Dry the crystals thoroughly to remove all traces of solvent.
-
Troubleshooting Recrystallization:
-
No Crystals Form: The solution may be too dilute; try boiling off some of the solvent. Scratching the inside of the flask with a glass rod can also induce crystallization.[4]
-
Oiling Out: The compound may be precipitating as a liquid. This can happen if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the compound. Try using a lower boiling point solvent or a more dilute solution.[4]
Data Presentation
Table 1: Common Solvents for Chromatography and Recrystallization
| Solvent | Polarity Index | Boiling Point (°C) | Notes |
| Hexanes | 0.1 | 69 | Non-polar, good for initial elution in normal phase chromatography. |
| Dichloromethane (DCM) | 3.1 | 40 | Medium polarity, good solvent for many organic compounds. |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Medium polarity, commonly used with hexanes for chromatography. |
| Isopropanol | 3.9 | 82 | Polar protic solvent, can be used for recrystallization. |
| Ethanol | 4.3 | 78 | Polar protic solvent, often a good choice for recrystallization of polar compounds. |
| Methanol | 5.1 | 65 | Highly polar protic solvent. |
Visualization of Workflows
Purification Workflow Diagram
This diagram illustrates the decision-making process for purifying a crude 6-Bromo-5-methoxypicolinonitrile derivative.
Caption: Decision workflow for the purification of 6-Bromo-5-methoxypicolinonitrile derivatives.
Troubleshooting Logic for Column Chromatography
This diagram outlines a logical approach to troubleshooting common issues in column chromatography.
Caption: Troubleshooting logic for poor separation in column chromatography.
References
-
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline . Atlantis Press. Retrieved January 20, 2026, from [Link]
-
Li, Y., et al. (2017). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile . Molbank, 2017(2), M941. Retrieved January 20, 2026, from [Link]
-
Suresh, K. R., & Kumar, S. R. (2021). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices . Journal of Analysis and Testing, 5(4), 317-340. Retrieved January 20, 2026, from [Link]
-
Çakmak, O., et al. (2018). Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones . Arkivoc, 2018(iii), 362-374. Retrieved January 20, 2026, from [Link]
-
Upadhyay, K., et al. (2025). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review . Asian Journal of Pharmaceutical Analysis, 15(2), 131-136. Retrieved January 20, 2026, from [Link]
-
Recrystallization . (n.d.). University of Colorado Boulder. Retrieved January 20, 2026, from [Link]
-
Purine and Related Compound Purification Strategies . (n.d.). Teledyne ISCO. Retrieved January 20, 2026, from [Link]
-
Recrystallization, filtration and melting point . (n.d.). University of Toronto. Retrieved January 20, 2026, from [Link]
-
Asati, V., & Kurmi, M. (2021). Recent Trends in Analytical Techniques for Impurity Profiling . Journal of Pharmaceutical Research International, 33(46B), 336-343. Retrieved January 20, 2026, from [Link]
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- 5. 6-Bromo-5-methoxypicolinic acid 95% | CAS: 54232-43-8 | AChemBlock [achemblock.com]
- 6. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 7. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. biomedres.us [biomedres.us]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. teledynelabs.com [teledynelabs.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. personal.tcu.edu [personal.tcu.edu]
Technical Support Center: Navigating Solubility Challenges with 6-Bromo-5-methoxypicolinonitrile
Welcome to the technical support center for 6-Bromo-5-methoxypicolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable solutions for overcoming the common challenge of its poor solubility in chemical reactions. As Senior Application Scientists, we have curated this resource to combine in-depth technical knowledge with practical, field-tested insights to ensure your experiments are successful.
Troubleshooting Guide: Reaction-Specific Solubility Issues
This section addresses specific problems you may encounter during your synthetic work.
Scenario 1: Incomplete Suzuki-Miyaura Coupling Reaction
Question: I am performing a Suzuki-Miyaura coupling with 6-Bromo-5-methoxypicolinonitrile and a boronic acid, but the reaction is sluggish and gives a low yield. I suspect the starting material is not fully dissolved. What should I do?
Answer: Poor solubility of 6-Bromo-5-methoxypicolinonitrile is a common culprit for incomplete Suzuki-Miyaura reactions.[1][2] Here is a systematic approach to troubleshoot this issue:
Step-by-Step Troubleshooting Protocol:
-
Solvent System Optimization: The choice of solvent is critical. While common solvents like toluene, THF, and dioxane are often used for Suzuki couplings, a single solvent may not be sufficient.[2]
-
Recommendation: Try a solvent mixture. A common and effective combination is a mixture of an organic solvent with water, such as dioxane/water or toluene/water. The presence of water can help dissolve the inorganic base and facilitate the reaction.
-
Rationale: The biphasic system can help to bring all reactants into a more accessible state for the palladium catalyst.
-
-
Temperature Adjustment:
-
Recommendation: Gradually increase the reaction temperature. Many Suzuki reactions can be heated up to 80-120 °C.[3]
-
Rationale: Increased temperature enhances the solubility of most organic compounds and can also increase the reaction rate. Monitor for any degradation of your starting materials or product at higher temperatures.
-
-
Co-solvent Addition:
-
Recommendation: Introduce a polar aprotic co-solvent like DMF or NMP in a small percentage (e.g., 5-10% v/v).
-
Rationale: These co-solvents can significantly enhance the solubility of polar organic molecules. However, be mindful that they can sometimes complicate product purification.
-
-
Use of Phase-Transfer Catalysts:
-
Recommendation: If using a biphasic system, consider adding a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).
-
Rationale: A phase-transfer catalyst helps to transport the anionic boronate species from the aqueous phase to the organic phase where the reaction with the palladium complex occurs.
-
Experimental Workflow for Troubleshooting a Suzuki Coupling:
Caption: Troubleshooting workflow for an incomplete Suzuki coupling reaction.
Scenario 2: Heterogeneous Mixture in a Buchwald-Hartwig Amination
Question: I'm attempting a Buchwald-Hartwig amination with 6-Bromo-5-methoxypicolinonitrile, but my reaction mixture is a thick slurry and I'm getting poor conversion. How can I improve this?
Answer: The formation of a heterogeneous slurry is a strong indication of poor solubility of one or more components, often the starting material or the base.[4][5][6] Here’s a guide to achieving a homogeneous reaction environment for a successful Buchwald-Hartwig amination.
Step-by-Step Troubleshooting Protocol:
-
Solvent Selection:
-
Recommendation: Switch to a more polar aprotic solvent or a solvent mixture. While toluene is common, solvents like CPME (cyclopentyl methyl ether) or a mixture of THF and t-butanol can be effective.
-
Rationale: These solvents have different polarity profiles and can better solvate the polar intermediates in the catalytic cycle.
-
-
Base Selection and Solubility:
-
Recommendation: Change the base. Insoluble inorganic bases like K₂CO₃ or Cs₂CO₃ can contribute to the heterogeneity. Consider using a soluble organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a soluble inorganic base like lithium bis(trimethylsilyl)amide (LiHMDS).[6]
-
Rationale: A soluble base ensures that the reaction mixture remains homogeneous, which can improve reaction kinetics and overall yield.
-
-
Sonication:
-
Recommendation: Use an ultrasonic bath to sonicate the reaction mixture.
-
Rationale: Sonication provides mechanical energy that can help to break up solid particles and increase the surface area of the reactants, thereby enhancing dissolution and reaction rates. This is a form of physical modification to improve solubility.[7][8]
-
-
Microwave-Assisted Synthesis:
-
Recommendation: If available, use a microwave reactor.
-
Rationale: Microwave irradiation can rapidly heat the reaction mixture to a high temperature, which can significantly improve the solubility of the reactants and dramatically shorten reaction times.
-
Logical Relationship for Improving Reaction Homogeneity:
Caption: Strategies to improve reaction homogeneity.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility profile of 6-Bromo-5-methoxypicolinonitrile in common laboratory solvents?
Estimated Solubility of 6-Bromo-5-methoxypicolinonitrile:
| Solvent Category | Examples | Expected Solubility | Rationale |
| Polar Aprotic | DMSO, DMF, NMP, Acetonitrile | High | The polar nitrile and methoxy groups, along with the pyridine nitrogen, will interact favorably with these solvents. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | Good general solvents for many organic compounds. |
| Ethers | THF, Dioxane, CPME | Moderate | The ether oxygen can hydrogen bond with the pyridine ring, but overall polarity is lower. |
| Aromatics | Toluene, Xylene | Low to Moderate | Primarily non-polar interactions; solubility will likely require heating. |
| Alcohols | Methanol, Ethanol | Moderate | The hydroxyl group can interact with the polar functionalities of the molecule. |
| Non-polar | Hexanes, Heptane | Very Low | The molecule is too polar to dissolve well in these solvents. |
| Water | - | Very Low | The hydrophobic bromo and aromatic parts of the molecule will limit aqueous solubility. |
Q2: Are there any pre-reaction treatments I can perform on solid 6-Bromo-5-methoxypicolinonitrile to improve its solubility?
A2: Yes, physical modification of the solid material can be beneficial. One common technique is particle size reduction.[7][8][10]
-
Micronization: Grinding the solid material into a finer powder increases its surface area, which can lead to a faster dissolution rate. This can be done with a mortar and pestle.
-
Nanonization: More advanced techniques can create nanoparticles of the compound, which can dramatically improve solubility.[10]
-
Solid Dispersions: Creating a solid dispersion of the compound in a highly soluble carrier (like PVP or PEG) can also enhance its dissolution in the reaction solvent.[11][12]
Q3: How should I store 6-Bromo-5-methoxypicolinonitrile to ensure its stability and prevent solubility issues?
A3: Proper storage is crucial. Based on related compounds, it is recommended to store 6-Bromo-5-methoxypicolinonitrile under an inert atmosphere (like nitrogen or argon) at room temperature or in a refrigerator (2-8°C).[9][13] This prevents potential degradation from moisture or air, which could lead to the formation of less soluble impurities.
References
-
Ningbo Inno Pharmchem Co., Ltd. Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. [Link]
-
Ainurofiq, A., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Journal of Reports in Pharmaceutical Sciences, 10(2), 137-147. [Link]
-
PubChem. 2-Bromo-5-methylpyridine | C6H6BrN | CID 564216. [Link]
-
PubChem. 6-Bromo-5-methyl-2-pyridinamine | C6H7BrN2 | CID 59166153. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
Wikipedia. Buchwald–Hartwig amination. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. Solubility enhancement techniques: A comprehensive review. [Link]
-
Kashani, S. K., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
PubChem. 6-Bromo-5-methylpyridine-2-carboxylic acid | C7H6BrNO2 | CID 71721002. [Link]
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- 5. chem.libretexts.org [chem.libretexts.org]
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- 8. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Bromo-5-methylpyridine CAS#: 3510-66-5 [m.chemicalbook.com]
- 10. brieflands.com [brieflands.com]
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- 13. 6-Bromo-5-methoxypicolinic acid price,buy 6-Bromo-5-methoxypicolinic acid - chemicalbook [chemicalbook.com]
Technical Support Center: Catalyst Selection for 6-Bromo-5-methoxypicolinonitrile
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-Bromo-5-methoxypicolinonitrile. This document provides in-depth guidance, troubleshooting advice, and detailed protocols for efficient palladium-catalyzed cross-coupling reactions involving this versatile heterocyclic building block.
Introduction: Understanding the Substrate
6-Bromo-5-methoxypicolinonitrile is a key intermediate in medicinal chemistry due to the prevalence of the substituted picolinonitrile scaffold in bioactive molecules. However, its electronic nature presents specific challenges in cross-coupling reactions. The pyridine ring is electron-deficient, which can make the initial oxidative addition step of the catalytic cycle more difficult compared to electron-rich aryl bromides.[1] Furthermore, the nitrogen atom can potentially coordinate to the palladium catalyst, sometimes inhibiting its activity.
This guide is structured to address these challenges directly, providing reaction-specific advice to help you navigate catalyst and ligand selection, optimize reaction conditions, and troubleshoot common issues.
Fundamentals of Catalyst System Selection
A successful cross-coupling reaction depends on the synergistic interplay of four key components: the palladium source, the ligand, the base, and the solvent.
-
Palladium Source: While Pd(PPh₃)₄ can be used, modern palladium(II) precatalysts like Pd(OAc)₂ or pre-formed complexes such as Pd(dppf)Cl₂ are often more stable and provide more consistent results.[1] These Pd(II) sources are reduced in situ to the active Pd(0) species that enters the catalytic cycle.[1][2]
-
Ligand: The ligand is arguably the most critical component for coupling with challenging substrates like 6-Bromo-5-methoxypicolinonitrile. Bulky, electron-rich phosphine ligands are essential. They stabilize the Pd(0) center, promote the challenging oxidative addition step, and facilitate the final reductive elimination to release the product.[3][4][5] For heteroaromatic substrates, ligands from the dialkylbiaryl phosphine class (e.g., SPhos, XPhos) are often superior to simpler triarylphosphines like PPh₃.[3]
-
Base: The base plays a crucial role in the transmetalation step of reactions like the Suzuki coupling.[6] Its strength and solubility can significantly impact reaction rate and yield. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[3] For C-N couplings, stronger non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are typically required.[7]
-
Solvent: The solvent must solubilize the reagents and be stable at the required reaction temperature. Aprotic polar solvents like 1,4-dioxane, toluene, and DMF are common choices.[7][8] The addition of water is often necessary in Suzuki couplings to help dissolve the inorganic base and facilitate the formation of the active boronate species.[1]
Troubleshooting Guide by Reaction Type
This section provides recommended starting conditions and a troubleshooting FAQ for the most common coupling reactions performed with 6-Bromo-5-methoxypicolinonitrile.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling the bromide with an organoboron reagent.[6][9]
Table 1: Recommended Starting Conditions for Suzuki Coupling
| Component | Recommendation | Rationale & Notes |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%) | Robust, air-stable precatalysts that provide reliable generation of the active Pd(0) catalyst.[10] |
| Ligand | SPhos or XPhos (1.1-1.2 eq. relative to Pd) | Bulky, electron-donating ligands that accelerate oxidative addition and reductive elimination.[3] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | Moderately strong bases that are effective in promoting transmetalation without degrading sensitive substrates.[3] |
| Solvent | 1,4-Dioxane / Water (e.g., 4:1 or 10:1 v/v) | Dioxane provides good solubility for organic components, while water aids in dissolving the base.[7] |
| Temperature | 80-110 °C | Sufficient thermal energy is often required to overcome the activation barrier for electron-deficient substrates. |
Suzuki Coupling: Troubleshooting FAQ
Q1: My reaction shows low or no conversion, and I've recovered most of my starting material. What should I check first?
A1: This classic symptom points to a problem with catalyst activation or activity.
-
Inert Atmosphere: Ensure your reaction was set up under a rigorously inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.[1][2]
-
Reagent Quality: Verify the quality of your reagents. The solvent must be anhydrous, and the base should be finely powdered and dry. Moisture can inhibit the reaction.[2]
-
Ligand Choice: If you are using a simple ligand like PPh₃, it may not be electron-rich enough. Switch to a more powerful dialkylbiaryl phosphine ligand like SPhos or XPhos.[3]
-
Temperature: The oxidative addition step can be slow for this substrate. Consider increasing the temperature in 10 °C increments.
Q2: I see many side products, including a homocoupled boronic acid dimer and/or debrominated starting material. What's going wrong?
A2: This suggests that transmetalation is slow compared to side reactions.
-
Homocoupling: The formation of a biaryl from the boronic acid partner is often caused by the presence of oxygen.[1] Improve your degassing technique (e.g., use freeze-pump-thaw cycles or sparge the solvent with argon for 20-30 minutes).
-
Protodebromination: Replacement of the bromine with a hydrogen atom can occur if the transmetalation step is too slow. Ensure your base is sufficiently soluble (a small amount of water helps) and consider switching to a more reactive boronate ester (e.g., a pinacol or MIDA boronate) if you are using a boronic acid that is prone to decomposition.[1][11]
Q3: The reaction works, but it's very slow and never reaches full conversion. How can I speed it up?
A3: Slow kinetics can be addressed by several factors.
-
Increase Catalyst Loading: While not always ideal, increasing the catalyst loading from 2 mol% to 5 mol% can sometimes be a pragmatic solution to push the reaction to completion.
-
Change Base/Solvent: The choice of base is critical. Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can sometimes accelerate slow reactions. Alternatively, switching the solvent to DMF or toluene may alter the reaction kinetics favorably.
Troubleshooting Workflow: Low Yield in Suzuki Coupling
Caption: Troubleshooting decision tree for low-yield Suzuki couplings.
B. Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is the premier method for coupling aryl halides with amines to form C-N bonds.[12] It requires a slightly different set of conditions compared to the Suzuki coupling, particularly the base.
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale & Notes |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Common and effective precatalysts. Pd₂(dba)₃ is a Pd(0) source. |
| Ligand | Xantphos or a Josiphos-type ligand (1.1-1.2 eq. relative to Pd) | These ligands are well-suited for promoting C-N reductive elimination. |
| Base | NaOtBu or K₃PO₄ (1.5-2.0 equivalents) | A strong, non-nucleophilic base is required to deprotonate the amine. NaOtBu is common, but K₃PO₄ can be a milder alternative for sensitive substrates.[13] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Anhydrous conditions are critical for this reaction. |
| Temperature | 90-110 °C | Thermal energy is needed to drive the catalytic cycle. |
Buchwald-Hartwig: Troubleshooting FAQ
Q1: My reaction is not working. I'm using Pd(OAc)₂ and a ligand, but see no product.
A1: The most common failure point in Buchwald-Hartwig amination is the base.
-
Base Strength & Purity: Sodium tert-butoxide (NaOtBu) is hygroscopic and its quality is paramount. Use a freshly opened bottle or a sample stored in a glovebox. An old, partially hydrolyzed base will not be effective.
-
Amine Purity: Impurities in the amine coupling partner can poison the catalyst.[10] If possible, purify the amine by distillation or recrystallization before use.
-
Ligand Choice: The choice of ligand is crucial. For heteroaromatic substrates, bidentate ligands like Xantphos can be very effective in preventing catalyst decomposition and promoting the desired reaction.
Q2: I'm observing hydrodehalogenation (the bromine is replaced by hydrogen) as the main product.
A2: This side reaction occurs when β-hydride elimination competes with reductive elimination.[12]
-
Ligand Sterics: This is often a ligand-based problem. Using a bulkier ligand can sterically disfavor the conformation required for β-hydride elimination and promote the desired C-N bond-forming reductive elimination. Try switching to a bulkier biaryl phosphine ligand.
-
Temperature: Lowering the reaction temperature may reduce the rate of this side reaction relative to the productive pathway.
C. Sonogashira Coupling (C-C Alkyne Formation)
The Sonogashira coupling is used to attach a terminal alkyne to the pyridine ring.[14] It traditionally uses a dual catalyst system of palladium and a copper(I) salt.[14]
Table 3: Recommended Starting Conditions for Sonogashira Coupling
| Component | Recommendation | Rationale & Notes |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | A classic, reliable catalyst for this transformation. |
| Copper Co-catalyst | CuI (5-10 mol%) | The copper(I) salt is believed to form a copper acetylide intermediate, which facilitates the key transmetalation step.[14] |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | The amine base acts as both a base and the solvent. |
| Solvent | Amine (as above) or THF/Amine mixture | For less soluble substrates, a co-solvent like THF can be beneficial. |
| Temperature | Room Temperature to 60 °C | Sonogashira couplings can often be run under milder conditions than other cross-coupling reactions. |
Sonogashira Coupling: Troubleshooting FAQ
Q1: My reaction is sluggish and I see a lot of alkyne homocoupling (Glaser coupling). What's the cause?
A1: Alkyne homocoupling is the primary side reaction and is usually promoted by oxygen.
-
Inert Atmosphere: This reaction is highly sensitive to oxygen, which promotes the oxidative dimerization of the copper acetylide intermediate. Rigorous degassing of the solvent and maintaining a positive pressure of inert gas is critical.
-
Copper Source: Ensure your CuI is of high quality. It should be a white or off-white powder. If it is green or brown, it has likely been oxidized and will be less effective.
Q2: The reaction stalls at partial conversion.
A2: Catalyst deactivation is a likely culprit.
-
Amine Quality: Ensure the amine base/solvent is pure and anhydrous.
-
Palladium Catalyst: If the reaction stalls, sometimes a second addition of a small portion of the palladium catalyst can restart the reaction, indicating the initial charge had deactivated over time.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of 6-Bromo-5-methoxypicolinonitrile with a generic arylboronic acid.
Materials:
-
6-Bromo-5-methoxypicolinonitrile (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (2.0 eq)
-
Pd(OAc)₂ (0.03 eq)
-
SPhos (0.035 eq)
-
1,4-Dioxane, anhydrous (to make a ~0.1 M solution)
-
Degassed Water
-
Oven-dried reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar
Procedure:
-
To the oven-dried reaction vessel, add 6-Bromo-5-methoxypicolinonitrile, the arylboronic acid, and potassium phosphate.
-
In a separate vial, weigh the Pd(OAc)₂ and SPhos ligand.
-
Seal the reaction vessel with a rubber septum. Evacuate the vessel and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[7]
-
Under a positive pressure of argon/nitrogen, add the Pd(OAc)₂ and SPhos solids to the reaction vessel.
-
Add anhydrous 1,4-dioxane via syringe, followed by degassed water (e.g., for 4 mL of dioxane, add 1 mL of water).
-
Stir the reaction mixture at room temperature for 5 minutes to ensure mixing.
-
Place the vessel in a preheated oil bath or heating block at 90 °C.
-
Stir the reaction vigorously for 4-16 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel to obtain the desired product.
Catalytic Cycle: Suzuki-Miyaura Reaction
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
References
-
Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]
-
Barrios-Landeros, F., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. Retrieved from [Link]
-
The Organic Chemist. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Macharia, J. M., et al. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry. Retrieved from [Link]
-
Pérez-Temprano, M. H., et al. (2010). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical. Retrieved from [Link]
-
ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]
-
National Institutes of Health. (n.d.). ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki–Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. Retrieved from [Link]
-
Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]
-
ACS Publications. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. Retrieved from [Link]
-
Harish Chopra. (2021). Buchwald-Hartwig Amination Reaction. YouTube. Retrieved from [Link]
-
Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines. Retrieved from [Link]
-
National Institutes of Health. (2009). Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Retrieved from [Link]
-
PolyU Institutional Research Archive. (n.d.). Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids. Retrieved from [Link]
-
Springer. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Retrieved from [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fiveable.me [fiveable.me]
- 9. mt.com [mt.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Debromination of 6-Bromo-5-methoxypicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for handling 6-Bromo-5-methoxypicolinonitrile. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to address the common challenge of debromination during your experiments. As your Senior Application Scientist, my goal is to equip you with the scientific rationale behind these recommendations to ensure the integrity and success of your research.
I. Understanding the Challenge: The Nature of Debromination
Debromination, or hydrodehalogenation, is a frequent and undesirable side reaction in palladium-catalyzed cross-coupling reactions. It involves the replacement of a bromine atom with a hydrogen atom, leading to the formation of an impurity that can be difficult to separate from the desired product, ultimately impacting yield and purity.[1] This is particularly prevalent with electron-deficient N-heterocyclic halides like bromopyridines.[2]
The mechanism of debromination can be complex and is often influenced by several factors within the reaction system. Understanding these factors is the first step toward effective prevention.
II. Troubleshooting Guide: A Systematic Approach to Preventing Debromination
If you are observing significant debromination of your 6-Bromo-5-methoxypicolinonitrile, this troubleshooting guide will walk you through a logical sequence of experimental adjustments to mitigate this side reaction.
Caption: Troubleshooting workflow for addressing debromination.
III. Frequently Asked Questions (FAQs)
This section addresses specific questions you may have about preventing the debromination of 6-Bromo-5-methoxypicolinonitrile.
Q1: What is the chemical structure of 6-Bromo-5-methoxypicolinonitrile and how does it relate to debromination?
A1: The structure of 6-Bromo-5-methoxypicolinonitrile features a pyridine ring substituted with a bromine atom, a methoxy group, and a nitrile group. The electron-withdrawing nature of the nitrile and the pyridine ring itself makes the carbon-bromine bond susceptible to cleavage, which is the essence of debromination.
Caption: Structure of 6-Bromo-5-methoxypicolinonitrile and the debromination side reaction.
Q2: Which types of coupling reactions are most prone to debromination with this substrate?
A2: Palladium-catalyzed cross-coupling reactions are particularly susceptible to this side reaction. These include:
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters.[1]
-
Buchwald-Hartwig Amination: Reaction with amines.[1]
-
Sonogashira Coupling: Reaction with terminal alkynes.[1]
The position of the bromine atom on the pyridine ring can also influence the likelihood of debromination.[1]
Q3: How does the choice of phosphine ligand impact debromination?
A3: The phosphine ligand is a critical component of the catalyst system.[2] Bulky and electron-rich ligands are known to promote the desired bond-forming reductive elimination step over the competing debromination pathway.[1][2] These ligands stabilize the palladium center and accelerate the formation of the desired carbon-carbon or carbon-nitrogen bond.[1]
| Ligand Type | Effect on Debromination | Recommended Ligands |
| Bulky & Electron-Rich | Generally decreases | XPhos, SPhos, RuPhos[1][2] |
| Less Bulky & Electron-Poor | May increase | PPh₃ (use with caution) |
Q4: Can the base and solvent choices really make a difference?
A4: Absolutely. While a base is necessary for the catalytic cycle, very strong bases can promote debromination.[1] It is often beneficial to screen different bases, for instance, switching from a strong base like sodium tert-butoxide (NaOtBu) to a milder carbonate or phosphate base.[1] The solvent also plays a role; protic solvents can act as a proton source for the debromination reaction. Therefore, using anhydrous, non-polar aprotic solvents is recommended.[2]
| Parameter | Recommendation to Reduce Debromination | Rationale |
| Base | Use weaker bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) | Stronger bases can accelerate the debromination side reaction.[1][3] |
| Solvent | Use anhydrous, non-polar aprotic solvents (e.g., Toluene, Dioxane) | Protic solvents can provide a proton source for hydrodehalogenation.[2][3] |
Q5: Is it better to use a palladium pre-catalyst?
A5: Using well-defined palladium pre-catalysts, such as the Buchwald G3 or G4 palladacycles, can be advantageous.[1] These pre-catalysts are designed for the efficient in-situ generation of the active Pd(0) species, which can lead to more reproducible results and potentially lower levels of side reactions like debromination compared to using simple palladium salts like Pd(OAc)₂ or PdCl₂.[1]
Q6: How can I monitor the extent of debromination during my reaction?
A6: The most common methods for monitoring reaction progress and detecting the debrominated byproduct are:
-
Thin Layer Chromatography (TLC): A quick method to qualitatively assess the presence of the byproduct.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more definitive identification and quantification of the starting material, product, and byproduct.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Another powerful technique for separation and identification of volatile compounds.[5]
Q7: What are the best practices for purifying my product away from the debrominated impurity?
A7: If debromination does occur, several purification techniques can be employed:
-
Flash Column Chromatography: This is often the most effective method for separating compounds with different polarities.[4]
-
Recrystallization: This can be effective if the desired product and the debrominated impurity have significantly different solubilities in a particular solvent system.[6]
-
Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography can provide high purity product.[7]
Q8: What are the recommended storage and handling procedures for 6-Bromo-5-methoxypicolinonitrile?
A8: Proper storage and handling are crucial to maintain the integrity of the compound.
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area under an inert gas.
-
Handling: Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or a fume hood.[8]
IV. Experimental Protocol: A Starting Point for Minimizing Debromination in a Suzuki-Miyaura Coupling
This protocol provides a general starting point for a Suzuki-Miyaura coupling reaction with 6-Bromo-5-methoxypicolinonitrile, designed to minimize debromination.
Materials:
-
6-Bromo-5-methoxypicolinonitrile (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add 6-Bromo-5-methoxypicolinonitrile, the arylboronic acid, the palladium pre-catalyst, and potassium phosphate.
-
Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Add the degassed toluene via syringe.
-
Place the reaction vial in a preheated oil bath at 80 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
V. Concluding Remarks
The prevention of debromination is a common optimization challenge in modern organic synthesis. By systematically evaluating and adjusting your reaction parameters, including the catalyst system, base, solvent, and temperature, you can significantly minimize this unwanted side reaction and improve the efficiency and purity of your desired product. This guide provides a framework for that optimization process, grounded in established chemical principles.
VI. References
-
PubMed. (2025). Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Reductions of aryl bromides in water at room temperature. Retrieved from [Link]
-
PubMed. (2009). Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water. Retrieved from [Link]
-
Organic Chemistry Portal. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Retrieved from [Link]
-
ResearchGate. (2025). Clean-up method for determination of established and emerging brominated flame retardants in dust. Retrieved from [Link]
-
YouTube. (2024). Bromination of Pyrrole and Pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the reaction of aryl bromide (double step). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). General Procedures for Removing Impurities. Retrieved from [Link]
-
ACS Publications. (2016). Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Methods for the determination of phenolic brominated flame retardants, and by-products, formulation intermediates and decomposition products of brominated flame retardants in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Identification and preparation of debromination products of DBDPE photodegradation by HPLC-APPI-MS coupled to semi-preparative liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions
Welcome to the Technical Support Center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, scientists, and professionals in drug development to provide in-depth, field-proven insights into optimizing and troubleshooting these critical reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during your SNAr experiments in a direct question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
Q: My SNAr reaction shows minimal or no formation of the desired product. What are the primary factors to investigate, and how can I improve the reaction yield?
A: Low conversion is a frequent challenge in SNAr reactions and can be attributed to several factors. A systematic approach to troubleshooting is crucial for identifying the root cause.
-
Insufficient Ring Activation: The foundational requirement for a successful SNAr reaction is a sufficiently electron-deficient aromatic ring.[1][2][3] This is achieved by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[2][4][5][6] The EWG stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[1][6][7]
-
Solution:
-
Verify that your substrate possesses at least one potent EWG (e.g., -NO₂, -CN, -CF₃, -C(O)R) in the ortho or para position. The more EWGs present, the faster the reaction, which can permit the use of milder conditions.[5]
-
If feasible, consider modifying your starting material to incorporate a stronger or additional EWG.
-
-
-
Suboptimal Leaving Group: In SNAr reactions, the typical leaving group reactivity order is F > Cl ≈ Br > I.[8][9] This is contrary to Sₙ2 reactions where iodide is the best leaving group. The rate-determining step in SNAr is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine, making the carbon atom more electrophilic.[1][8][10]
-
Solution:
-
If you are using an aryl chloride, bromide, or iodide with unsatisfactory results, consider synthesizing the corresponding aryl fluoride. The enhanced reactivity may significantly improve your yield.
-
-
-
Inadequate Nucleophile Strength or Concentration: The nucleophile must be sufficiently strong to attack the electron-deficient ring.
-
Solution:
-
If using a neutral nucleophile like an alcohol or amine, the addition of a base is necessary to generate the more potent corresponding alkoxide or amide.[11]
-
Ensure the nucleophile is used in an appropriate concentration, often in a slight excess (1.1-1.5 equivalents), to drive the reaction to completion.
-
-
-
Incorrect Solvent Choice: The choice of solvent is critical for SNAr reactions. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred.[11] These solvents effectively solvate the cation of the nucleophile's salt, leaving the anion more "naked" and nucleophilic. Protic solvents can hydrogen-bond with the nucleophile, reducing its reactivity.
-
Solution:
-
Switch to a polar aprotic solvent if you are using a non-polar or protic one.
-
Ensure the solvent is anhydrous, as water can protonate the nucleophile or participate in side reactions.
-
-
-
Insufficient Temperature: Many SNAr reactions require heating to overcome the activation energy barrier.[11]
-
Solution:
-
Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC or LC-MS. For sluggish reactions, heating in a sealed vessel above the solvent's boiling point can be effective.[12]
-
-
Issue 2: Formation of Side Products
Q: My reaction is producing significant amounts of unintended side products. What are the likely causes and how can I improve selectivity?
A: The formation of side products can complicate purification and reduce the yield of the desired compound. Understanding the potential side reactions is key to mitigating them.
-
Competing Reactions at Different Positions: If the aromatic ring has multiple potential leaving groups or activating groups, regioselectivity can become an issue.
-
Solution:
-
Carefully analyze the electronic effects of all substituents on the ring. The position most activated by EWGs and bearing the best leaving group will be the most reactive.
-
Consider using a milder solvent or lowering the reaction temperature to enhance selectivity.[3]
-
-
-
Reaction with the Solvent: Some polar aprotic solvents, like DMF, can decompose at high temperatures or in the presence of strong bases, leading to side reactions with the substrate.
-
Solution:
-
If you suspect solvent-related side products, try running the reaction in an alternative polar aprotic solvent like DMSO or NMP.
-
Lowering the reaction temperature can also minimize solvent decomposition.
-
-
-
Decomposition of Starting Materials or Product: Sensitive functional groups on either the aromatic substrate or the nucleophile may not be stable under the reaction conditions, particularly with strong bases and high temperatures.[3]
-
Solution:
-
Employ a milder base if possible. For instance, use K₂CO₃ instead of NaH.
-
Consider the order of addition. Slowly adding the base to the mixture of the aryl halide and nucleophile can sometimes prevent decomposition.
-
Protect sensitive functional groups before the SNAr reaction and deprotect them in a subsequent step.
-
-
Issue 3: Steric Hindrance
Q: I am working with a sterically hindered substrate or nucleophile, and the reaction is very slow. How can I overcome this?
A: Steric hindrance can significantly impede the rate of SNAr reactions by obstructing the nucleophile's approach to the reaction center.[13][14][15][16]
-
Increased Reaction Temperature: Higher temperatures provide the molecules with more kinetic energy to overcome the steric barrier.
-
Solution:
-
Increase the reaction temperature, potentially using a higher-boiling point solvent or a sealed reaction vessel.
-
-
-
Use of a Less Hindered Nucleophile or Substrate: If possible, redesigning the synthesis to use less sterically demanding starting materials can be the most effective solution.
-
Solution:
-
Evaluate if a smaller nucleophile can be used to achieve the desired transformation.
-
Consider if the bulky groups on the aromatic ring are essential or if they can be introduced at a later stage of the synthesis.
-
-
-
Catalysis: In some cases, catalysis can promote SNAr reactions with challenging substrates.
-
Solution:
-
While less common for traditional SNAr, explore literature for specific catalysts that may facilitate your transformation, especially for unactivated or poorly activated systems.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: Why is fluorine a good leaving group in SNAr reactions when it's typically a poor one? A1: The rate-determining step in an SNAr reaction is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex.[1][8] Fluorine's high electronegativity makes the carbon it is attached to highly electrophilic, thus accelerating this initial attack. The breaking of the C-F bond occurs in the second, faster step, so the strength of the bond has less impact on the overall reaction rate.[1]
Q2: How do I know if the electron-withdrawing group is in the correct position? A2: The electron-withdrawing group must be positioned ortho or para to the leaving group.[2][4][5][6] This positioning allows the negative charge of the Meisenheimer intermediate to be delocalized onto the EWG through resonance, which is a powerful stabilizing effect.[5][6] If the EWG is in the meta position, this resonance stabilization is not possible, and the reaction is significantly slower or does not occur at all.[2]
Q3: What is a Meisenheimer complex, and can it be isolated? A3: A Meisenheimer complex is the resonance-stabilized, negatively charged intermediate formed during an SNAr reaction when the nucleophile adds to the aromatic ring.[1][7] In most SNAr reactions, this intermediate is transient and not directly observed. However, in cases with very strong activating groups and poor leaving groups, these complexes can be stable enough to be isolated and characterized.[1][7]
Q4: How can I monitor the progress of my SNAr reaction? A4: The most common and convenient method for monitoring SNAr reactions is Thin Layer Chromatography (TLC). By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the appearance of the product. For more quantitative analysis or for reactions that are difficult to resolve by TLC, techniques like Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.
Data Presentation
Table 1: Relative Reactivity of Leaving Groups in SNAr
| Leaving Group | Relative Rate | Rationale |
| -F | Fastest | Highest electronegativity strongly activates the ring for nucleophilic attack.[8][9][17] |
| -Cl | Intermediate | Good balance of electronegativity and bond strength.[9][17] |
| -Br | Intermediate | Similar reactivity to -Cl.[9][17] |
| -I | Slowest | Lowest electronegativity provides the least activation for the initial attack.[9][17] |
Table 2: Common Solvents for SNAr Reactions
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Notes |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | 153 | Excellent for many SNAr reactions, but can decompose at high temperatures. |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 47 | 189 | Highly polar, good for dissolving a wide range of substrates. Can be difficult to remove. |
| Acetonitrile (MeCN) | Polar Aprotic | 38 | 82 | Lower boiling point, useful for reactions at moderate temperatures. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Less polar, but can be effective, especially when using strong bases like NaH.[11] |
| 2-Methyltetrahydrofuran (2-MeTHF) | Polar Aprotic | 6.2 | 80 | A greener alternative to THF.[3] |
Experimental Protocols
Protocol 1: General Procedure for SNAr Reaction of an Aryl Halide with an Amine
This protocol describes a typical setup for the reaction between an activated aryl halide and an amine nucleophile.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Base (e.g., K₂CO₃, Et₃N, 2.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere, add the aryl halide and the base.[18]
-
Add the anhydrous polar aprotic solvent to dissolve the reactants.[18]
-
Add the amine to the reaction mixture.[18]
-
Heat the reaction to the desired temperature (e.g., 80-120 °C) and stir.[11]
-
Monitor the reaction progress by TLC until the starting material is consumed.[18]
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).[18]
-
Wash the combined organic layers with water and then with brine.[11]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[18]
Protocol 2: SNAr Reaction Using an Alcohol Nucleophile (Williamson-type Ether Synthesis)
This protocol outlines the formation of an aryl ether from an activated aryl halide and an alcohol.
Materials:
-
Aryl halide (1.0 equiv)
-
Alcohol (1.0-1.2 equiv)
-
Strong base (e.g., NaH, 1.5 equiv)
-
Anhydrous THF or DMF
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar under an inert atmosphere, add the alcohol and dissolve it in the anhydrous solvent.[11]
-
Cool the solution in an ice bath and carefully add the sodium hydride in portions. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.[11]
-
Add the aryl halide to the reaction mixture, either neat or as a solution in the same solvent.[11]
-
Heat the reaction as necessary and monitor its progress by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of water or saturated aqueous ammonium chloride.
-
Perform an aqueous workup and extraction as described in Protocol 1.
-
Purify the product by column chromatography.
Visualizations
SNAr Mechanism Workflow
Caption: The two-step addition-elimination mechanism of SNAr reactions.
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting common SNAr reaction issues.
References
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Boyd, D. R., & Sharma, N. D. (2012). The “element effect” revisited: factors determining leaving group ability in activated nucleophilic aromatic substitution reactions. The Journal of Organic Chemistry, 77(21), 9564-9571. Retrieved from [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. In Organic Chemistry II. Retrieved from [Link]
-
ACS Publications. (2012). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. RSC Publishing. Retrieved from [Link]
-
Emokpae, T. A., & Atasie, N. V. (2005). The influence of some steric and electron effects on the mechanism of aromatic nucleophilic substitution (SNAr) reactions in nonpolar solvent. International Journal of Chemical Kinetics, 37(12), 744–750. Retrieved from [Link]
-
JoVE. (2025). Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]
-
ChemHelp ASAP. (2020, February 2). SNAr reaction mechanism [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Retrieved from [Link]
-
ResearchGate. (2025). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Retrieved from [Link]_
-
PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. NIH. Retrieved from [Link]
-
Organic Chemistry Explained!. (2021, July 12). Aromatic Nucleophilic Substitution Reactions | SNAr Mechanism [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Schematic reaction mechanism of a nucleophilic aromatic... [Image]. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]
-
OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. Retrieved from [Link]
-
ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitutions. NIH. Retrieved from [Link]
-
Reddit. (2023, December 23). SNAr troubleshooting. r/AskChemistry. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025, February 26). Nucleophilic Aromatic Substitution EXPLAINED! [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Two mechanisms for SNAr reactions. The first one is the single-step... [Image]. Retrieved from [Link]
-
Chemistry Steps. (2022, April 4). Nucleophilic Aromatic Substitution Practice Problems. Retrieved from [Link]
-
Wordpress. (n.d.). SNAr Reaction in Common Molecular Solvents Under Pressure. Retrieved from [Link]
-
Khan Academy. (n.d.). Nucleophilic Aromatic Substitution (SnAr) Reactions (practice). Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. SNAr Reaction in Common Molecular Solvents Under Pressure - Wordpress [reagents.acsgcipr.org]
- 13. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. sci-hub.box [sci-hub.box]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
troubleshooting failed reactions involving 6-Bromo-5-methoxypicolinonitrile
Welcome to the technical support center for 6-Bromo-5-methoxypicolinonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile but sometimes challenging building block. Here, we address common experimental failures in a direct question-and-answer format, grounded in mechanistic principles and offering field-proven solutions.
Section 1: General Troubleshooting & Reaction Setup
This section covers foundational issues that can lead to a wide range of reaction failures, regardless of the specific transformation being attempted.
FAQ 1: My reaction shows no conversion of the starting material. What are the first things to check?
When a reaction fails to initiate, the root cause is often a fundamental flaw in the setup or reagents rather than a complex mechanistic issue. A systematic check of the basics is the most efficient path to a solution.
Plausible Causes & Mechanistic Rationale:
-
Atmospheric Contamination: Palladium(0) catalysts, essential for many cross-coupling reactions, are readily oxidized by atmospheric oxygen to an inactive Pd(II) state. This deactivation halts the catalytic cycle before it can begin.[1][2]
-
Inactive Catalyst: The palladium precatalyst may be old, of poor quality, or may have been improperly stored. Some Pd(II) precatalysts require in situ reduction to the active Pd(0) state, and if this step is inefficient, the reaction will not proceed.[2]
-
Reagent Purity & Stoichiometry: Impurities in starting materials can act as catalyst poisons.[1] Incorrect stoichiometry, particularly of the limiting reagent, can make it appear as though no reaction has occurred.
-
Insufficient Temperature: Every reaction has an activation energy barrier. The rate-determining step in many cross-coupling reactions, oxidative addition, can be slow at lower temperatures.[2]
Diagnostic Workflow & Corrective Actions:
-
Verify Inert Atmosphere: Ensure your degassing procedure is rigorous. For solvent degassing, bubbling with argon or nitrogen for 20-30 minutes is standard.[3] Alternatively, three freeze-pump-thaw cycles are highly effective. Ensure all glassware is oven or flame-dried and assembled under a positive pressure of inert gas.
-
Test Catalyst Activity: If you suspect the catalyst, run a simple, reliable control reaction that is known to work with that batch of catalyst. For a new bottle, consider using a more robust, pre-activated Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst (e.g., a G3-Buchwald precatalyst) to rule out initiation issues.
-
Confirm Reagent Quality: Check the purity of your 6-Bromo-5-methoxypicolinonitrile and coupling partner by NMR or LC-MS. Re-purify if necessary. Accurately weigh all reagents and re-calculate molar equivalents.
-
Increase Temperature: If all else is correct, incrementally increase the reaction temperature. For a reaction in dioxane at 80 °C, for example, try increasing to 90 °C and then 100 °C, monitoring by TLC or LC-MS at each stage.
Section 2: Suzuki-Miyaura Coupling Failures
Suzuki couplings are a cornerstone of C-C bond formation. However, the specific electronic and steric properties of 6-Bromo-5-methoxypicolinonitrile can introduce challenges.
FAQ 2: My Suzuki coupling has stalled at low conversion, and I'm observing a major byproduct that appears to be my debrominated starting material (5-methoxypicolinonitrile). What is happening?
This is a classic failure mode in Suzuki couplings, particularly with heteroaromatic halides. The observation of hydrodehalogenation (debromination) points to a specific side reaction outcompeting your desired coupling.
Plausible Causes & Mechanistic Rationale:
-
Protodeboronation of the Boronic Acid: The most common cause is the degradation of the boronic acid coupling partner.[1] In the presence of a base and trace water, the C-B bond can be cleaved, replacing the boronic acid group with a hydrogen atom. This side reaction depletes the nucleophilic partner, stalling the reaction. Electron-rich or heteroaromatic boronic acids are especially susceptible.
-
Slow Transmetalation: The key bond-forming step is transmetalation, where the organic group moves from boron to the palladium center.[4][5] If this step is slow relative to competing pathways, side reactions can dominate. The choice of base is critical for activating the boronic acid to facilitate this step.[5]
-
Catalyst Inhibition by Pyridine Nitrogen: The lone pair on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalyst activity. While the ortho-methoxy group in 6-Bromo-5-methoxypicolinonitrile can mitigate this effect by reducing the basicity of the nitrogen, it doesn't eliminate the possibility.
Diagnostic Workflow & Corrective Actions:
-
Assess Boronic Acid Stability: Use a boronic ester (e.g., a pinacol ester) instead of the boronic acid.[1] Boronic esters are significantly more stable to protodeboronation and often provide more consistent results.
-
Optimize the Base and Solvent System:
-
Base: Switch to a stronger, non-aqueous base like K₃PO₄ or Cs₂CO₃. These are often more effective than aqueous Na₂CO₃ for challenging couplings.[1] If your substrate has base-sensitive groups, a milder base like KF can be attempted, though reaction rates may be lower.[5]
-
Solvent: Ensure your solvent is anhydrous. While some water is necessary to dissolve inorganic bases like Na₂CO₃, excess water promotes protodeboronation.[1][3] A common successful system is 1,4-dioxane with aqueous base.[6]
-
-
Select a More Effective Ligand: The ligand dictates the reactivity of the palladium center. For electron-deficient heteroaryls, bulky, electron-rich phosphine ligands are often required to promote the key steps of oxidative addition and reductive elimination.
-
Recommended Ligands: Try ligands from the Buchwald family, such as SPhos, XPhos, or RuPhos. These are designed to accelerate the catalytic cycle for challenging substrates.
-
Optimized Protocol Example (Suzuki Coupling):
| Component | Loading | Notes |
| 6-Bromo-5-methoxypicolinonitrile | 1.0 equiv | Limiting Reagent |
| Arylboronic Pinacol Ester | 1.2 - 1.5 equiv | Excess to drive reaction |
| Pd₂(dba)₃ | 2.5 mol% | Palladium Source |
| SPhos | 6.0 mol% | Ligand |
| K₃PO₄ | 2.0 - 3.0 equiv | Anhydrous Base |
| 1,4-Dioxane | 0.1 M | Anhydrous, Degassed Solvent |
| Temperature | 90 - 110 °C | Monitor by LC-MS |
Section 3: Buchwald-Hartwig Amination Failures
The formation of C-N bonds via Buchwald-Hartwig amination is another critical transformation. The nucleophilicity of the amine and the reactivity of the aryl bromide are key.
FAQ 3: My Buchwald-Hartwig amination is sluggish and forms a dark, insoluble material (palladium black). How can I improve this reaction?
The formation of palladium black is a visual indicator of catalyst deactivation, where the active, soluble Pd(0) species aggregates into inactive metallic palladium.[2] This is a common problem in C-N couplings.
Plausible Causes & Mechanistic Rationale:
-
Slow Reductive Elimination: The final step of the catalytic cycle is reductive elimination, which forms the C-N bond and regenerates the Pd(0) catalyst.[7] If this step is slow, the Pd(II)-amide intermediate has a longer lifetime and can decompose or be susceptible to side reactions like β-hydride elimination.
-
Ligand Choice: The stability of the Pd(0) complex is highly dependent on the ligand. Insufficiently bulky or electron-donating ligands may not adequately shield the metal center, leading to aggregation.[2] Modern biarylphosphine ligands are specifically designed to prevent this.[7]
-
Base Incompatibility: Strong bases like NaOtBu or LHMDS are required to deprotonate the amine, but they can also promote side reactions or catalyst decomposition if not chosen carefully. The choice of base and ligand are often linked.[8]
Diagnostic Workflow & Corrective Actions:
-
Employ Modern Ligand/Precatalyst Systems: This is the most critical factor. Switch from older ligands like BINAP or P(o-tol)₃ to specialized Buchwald ligands.
-
Match the Base to the Amine and Ligand:
-
For weakly nucleophilic amines (like anilines or amides), a strong base like NaOtBu or LHMDS is often necessary.[8]
-
For more basic alkylamines, a weaker base like Cs₂CO₃ or K₃PO₄ may suffice and can lead to a cleaner reaction profile.
-
-
Solvent Considerations: Aprotic polar solvents like dioxane, toluene, or CPME are generally preferred. Avoid protic solvents which can interfere with the strong bases used.
Troubleshooting Decision Workflow
Caption: General troubleshooting workflow for failed reactions.
Section 4: Potential Side Reactions & Purification
Beyond the primary reaction pathway, side reactions involving the functional groups on 6-Bromo-5-methoxypicolinonitrile can complicate results and purification.
FAQ 4: I'm concerned about the stability of the nitrile and methoxy groups under my reaction conditions. What should I watch out for?
The picolinonitrile and methoxy functionalities are generally robust, but can be susceptible to reaction under certain conditions, especially with strong bases or acids at high temperatures.
Plausible Side Reactions:
-
Nitrile Hydrolysis: In the presence of strong aqueous base (e.g., NaOH, KOH) or strong acid (e.g., conc. HCl) at elevated temperatures (reflux), the nitrile group can hydrolyze.[9][10] Under basic conditions, this typically forms the sodium salt of the carboxylic acid and releases ammonia.[10] Under milder basic conditions, the reaction may stop at the primary amide intermediate.[11][12]
-
Relevance: This is a major concern if using strong aqueous hydroxides as the base in a cross-coupling reaction at high temperatures. It's less likely with carbonate or phosphate bases.
-
-
Demethylation: While less common, cleavage of the aryl methyl ether can occur under harsh conditions, particularly with strong Lewis acids or nucleophiles like iodide or bromide at high temperatures. This would yield the corresponding 5-hydroxypicolinonitrile derivative.
Preventative Measures & Analytical Monitoring:
-
Condition Selection: Avoid using NaOH or KOH as a base in cross-coupling reactions with this substrate, especially above 80 °C. Stick to carbonate, phosphate, or alkoxide bases. Avoid strongly acidic workups if the nitrile is desired in the final product.
-
Monitoring: Use analytical techniques like LC-MS to monitor for byproducts.[13][14] A mass increase of +17 (from -CN to -CONH₂) or +18 (from -CN to -COOH) would indicate hydrolysis. A mass decrease of -14 (from -OCH₃ to -OH) would indicate demethylation.
FAQ 5: My product is highly polar and streaks badly on my silica gel column. What are the best practices for purification?
The presence of the pyridine and nitrile groups makes the products derived from 6-Bromo-5-methoxypicolinonitrile quite polar and basic. These characteristics often lead to poor chromatographic behavior on standard silica gel.
Plausible Causes & Mechanistic Rationale:
-
Strong Interaction with Silica: The basic pyridine nitrogen interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to irreversible adsorption and significant peak tailing or "streaking".[15]
Purification Strategies:
-
Modify the Mobile Phase: Add a small amount of a basic modifier to your eluent to compete with your compound for the acidic sites on the silica.
-
Recommendation: Add 0.5-1% triethylamine (TEA) or 1-2% of a 7N ammonia in methanol solution to your mobile phase (e.g., Hexane/Ethyl Acetate or DCM/Methanol).[15]
-
-
Use an Alternative Stationary Phase: If modifying the eluent is insufficient, switch to a different type of column.
-
Alumina: Basic or neutral alumina is an excellent alternative to silica for purifying basic compounds.[15][16]
-
Reversed-Phase (C18): For highly polar compounds, reversed-phase chromatography is often the best choice.[16][17] The compound is eluted with a polar mobile phase like water/acetonitrile or water/methanol. A modifier like formic acid or TFA is often added to improve peak shape.[17]
-
-
Crystallization: If the product is a solid, crystallization can be an effective and scalable purification method, avoiding chromatography altogether.[15]
Visualizing the Catalytic Cycle and Failure Points
Caption: Simplified Suzuki catalytic cycle with key failure points.
References
- Technical Support Center: Purification of Polar Aza-Heterocycles. Benchchem.
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry - ACS Publications.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021).
- Purine and Related Compound Purification Strategies. Teledyne Labs.
- Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC - NIH. (2011).
- How can I solve my problem with Suzuki coupling? ResearchGate. (2014).
- Buchwald–Hartwig amination. Wikipedia.
- Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
- Nitrile to Acid - Common Conditions.
- Purification of strong polar and basic compounds. Reddit. (2023).
- Hydrolysis of Nitriles. Organic Chemistry Tutor.
- Diagnosing issues with a failed Suzuki coupling? Reddit. (2021).
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development - ACS Publications. (2022).
- Purification of polar compounds. The Analytical Scientist. (2016).
- The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. (2020).
- Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
- Buchwald-Hartwig Amination Reaction. YouTube. (2021).
- Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. ResearchGate. (2025).
- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026).
- Failed suzuki coupling, any suggenstions? Reddit. (2024).
- Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023).
- Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. (2021).
- 5 Nitrile Hydrolysis Steps. Berkeley Learning Hub. (2025).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. (2025).
- hydrolysis of nitriles. Chemguide.
- Suzuki Coupling. Organic Chemistry Portal.
- Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. (2024).
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. (2025).
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science (RSC Publishing). (2017).
- On-line Reaction Monitoring of Lithiation of Halogen Substituted Acetanilides via in Situ Calorimetry, ATR Spectroscopy, and Endoscopy. PubMed.
- Monitoring of chemical transformations by mass spectrometry. RSC Publishing.
- Techniques and Methods to Monitor Chemical Reactions. springerprofessional.de.
- Development and evaluation of analytical strategies for the monitoring of per- and polyfluoroalkyl substances from lithium-ion battery recycling materials. PubMed. (2025).
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Technical Support Center: Scale-Up Synthesis of 6-Bromo-5-methoxypicolinonitrile
Prepared by: Gemini, Senior Application Scientist Last Updated: January 20, 2026
Introduction
Welcome to the technical support center for the scale-up synthesis of 6-Bromo-5-methoxypicolinonitrile. This molecule is a key building block in the development of advanced pharmaceutical agents and agrochemicals. Its synthesis on a larger scale presents unique challenges that require careful consideration of reaction conditions, safety protocols, and purification strategies.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into a robust and scalable synthetic route, moving beyond a simple list of steps to explain the causality behind key experimental choices. The information is structured in a question-and-answer format to directly address potential issues encountered during laboratory and pilot-plant scale-up.
The recommended synthetic pathway involves a two-step sequence starting from the commercially available 2-Amino-5-methoxypyridine:
-
Regioselective Bromination: Introduction of a bromine atom at the C6 position.
-
Sandmeyer Cyanation: Conversion of the C2 amino group into the target nitrile functionality via a diazonium salt intermediate.
This route is selected for its reliability, predictable regiochemistry, and the extensive documentation of the core transformations in chemical literature.[1]
Frequently Asked Questions (FAQs)
Q1: Why was this specific synthetic route (bromination followed by Sandmeyer cyanation) chosen for scale-up?
A1: This two-step route offers several advantages for scalability and process control:
-
High Regioselectivity: The strong activating and directing effects of the amino and methoxy groups in the starting material, 2-Amino-5-methoxypyridine, favor electrophilic bromination at the desired C6 position. This minimizes the formation of difficult-to-separate regioisomers.[2]
-
Robust and Well-Characterized Reactions: Both electrophilic bromination of activated pyridines and the Sandmeyer reaction are classic, well-understood transformations with a large body of literature, which aids in troubleshooting and optimization.[1][3][4]
-
Avoidance of Harsh Conditions: Unlike the direct halogenation of unactivated pyridine rings, which can require temperatures exceeding 300°C, this route proceeds under much milder conditions.[5]
-
Impurity Profile Control: By building the molecule in a stepwise fashion, the impurity profile is more predictable and manageable compared to routes that might involve multiple simultaneous transformations.
Q2: What are the critical quality attributes for the starting material, 2-Amino-5-methoxypyridine?
A2: The quality of the starting material is paramount for a successful and reproducible synthesis. Key attributes to monitor include:
-
Assay/Purity (≥98%): The primary concern is the presence of isomeric impurities (e.g., 2-Amino-3-methoxypyridine), which could lead to the formation of regioisomeric products that are challenging to remove.
-
Water Content (≤0.5%): Excess moisture can interfere with the diazotization step by consuming the nitrous acid reagent.
-
Residual Solvents and Inorganic Salts: These can affect reagent stoichiometry and reaction kinetics.
Q3: What are the primary safety concerns during the scale-up of this process?
A3: This synthesis involves several significant hazards that must be addressed with robust safety protocols:
-
Bromine Handling: Liquid bromine is highly corrosive, toxic, and volatile. For larger scale operations, consider using a safer brominating agent like N-Bromosuccinimide (NBS) or a solution of bromine in a suitable solvent. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Diazonium Salt Instability: Aryl diazonium salts are thermally unstable and can be explosive when isolated in a dry state.[3][6] The process is designed to generate and consume the diazonium salt in situ at low temperatures (0–5 °C). Strict temperature control is critical to prevent uncontrolled decomposition.
-
Cyanide Toxicity: The Sandmeyer reaction uses a copper(I) cyanide salt, which is highly toxic.[7] All personnel must be trained in handling cyanide compounds. An emergency response plan, including access to a cyanide antidote kit, should be in place. All waste streams containing cyanide must be quenched and disposed of according to environmental regulations.
-
Exothermic Reactions: Both the diazotization and the Sandmeyer reaction (decomposition of the diazonium salt) are exothermic. A vessel with adequate cooling capacity is essential, and reagents must be added slowly and controllably to manage the heat output.
Q4: What are the recommended in-process controls (IPCs) for monitoring reaction progress?
A4: In-process controls are crucial for ensuring the reaction is proceeding as expected and for determining the correct time for work-up.
-
Bromination Step: Monitor the consumption of the starting material using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). A typical mobile phase for TLC could be Ethyl Acetate/Hexane (30:70).
-
Diazotization Step: The completion of diazotization can be checked by quenching a small aliquot of the reaction mixture with a sulfamic acid solution and then testing for the presence of residual nitrous acid using potassium iodide-starch paper (a positive test results in a dark blue/black color).
-
Sandmeyer Cyanation: The disappearance of the diazonium intermediate can be monitored by HPLC. Alternatively, a reaction aliquot can be quenched and analyzed for the appearance of the final product.
Troubleshooting Guide
Bromination Stage: 2-Amino-5-methoxypyridine → 2-Amino-6-bromo-5-methoxypyridine
Problem: Low yield and the formation of significant poly-brominated byproducts.
-
Potential Cause: Over-bromination due to poor temperature control or incorrect stoichiometry. Electrophilic bromination is a fast reaction, and localized "hot spots" or excess brominating agent can lead to the formation of di-bromo species.
-
Solution:
-
Temperature Control: Maintain the reaction temperature strictly below the specified limit (e.g., 10 °C) during the addition of the brominating agent.
-
Stoichiometry: Use a slight excess (1.05-1.10 equivalents) of the brominating agent. Ensure it is added sub-surface and slowly to prevent localized high concentrations.
-
Alternative Reagent: On a larger scale, switching from liquid bromine to a solid reagent like N-Bromosuccinimide (NBS) can provide better control over the addition and reaction rate.
-
Problem: Formation of the incorrect regioisomer (e.g., 2-Amino-4-bromo-5-methoxypyridine).
-
Potential Cause: While the directing effects of the -NH₂ and -OCH₃ groups strongly favor C6 bromination, suboptimal reaction conditions (e.g., incorrect solvent, elevated temperature) can reduce selectivity.
-
Solution:
-
Solvent Choice: Acetic acid is often a good solvent choice as it can protonate the pyridine nitrogen, further influencing the electronic distribution of the ring. Ensure the starting material is fully dissolved before adding the brominating agent.
-
Verify Starting Material: Confirm the identity and purity of the 2-Amino-5-methoxypyridine starting material, as an isomeric impurity would directly lead to an isomeric product.
-
Sandmeyer Cyanation Stage: 2-Amino-6-bromo-5-methoxypyridine → 6-Bromo-5-methoxypicolinonitrile
Problem: Vigorous gas evolution (N₂) and foaming, causing loss of material from the reactor.
-
Potential Cause: This is a classic scale-up challenge. The decomposition of the diazonium salt is exothermic and liberates nitrogen gas. If the diazonium salt solution is added too quickly to the hot copper cyanide solution, the reaction rate can become uncontrollable.
-
Solution:
-
Controlled Addition: Add the cold diazonium salt solution to the copper cyanide slurry slowly and sub-surface. The rate of addition should be dictated by the reactor's ability to dissipate heat and the rate of gas evolution.
-
Adequate Headspace: Ensure the reactor has sufficient headspace (at least 25-30% of the total volume) to accommodate potential foaming.
-
Anti-Foaming Agent: On larger scales, the addition of a small amount of a suitable anti-foaming agent may be warranted, but it must be verified not to interfere with the reaction or purification.
-
Problem: Low yield of the final nitrile product, with evidence of phenol byproduct formation.
-
Potential Cause: The diazonium salt is reacting with water instead of the cyanide nucleophile. This can happen if the diazonium salt is unstable or if the copper cyanide reagent is not sufficiently active.
-
Solution:
-
Maintain Low Temperature: Keep the diazonium salt solution cold (0–5 °C) at all times before and during its addition to the cyanide solution.
-
Check Reagent Quality: Ensure the sodium nitrite is of high purity and the copper(I) cyanide is fresh and active. The CuCN should be a fine, free-flowing powder.
-
pH Control: The initial diazotization is performed in strong acid (e.g., HBr). During the Sandmeyer reaction, maintaining the correct pH is important. The reaction is typically run under neutral or slightly acidic conditions.
-
Problem: Final product is contaminated with residual copper.
-
Potential Cause: Copper salts can form stable complexes with the pyridine nitrogen and nitrile group, making them difficult to remove by simple extraction.
-
Solution:
-
Work-up Quench: After the reaction is complete, quenching the mixture with an aqueous solution of a mild chelating agent like ammonium chloride or ethylenediamine can help solubilize copper salts in the aqueous phase.
-
Filtration: If copper salts precipitate during the work-up, filtering the crude product solution through a pad of Celite® can remove insoluble copper species.
-
Recrystallization: Choose a recrystallization solvent system that effectively precipitates the desired product while leaving copper impurities dissolved in the mother liquor.
-
Scalable Synthesis Protocol
Disclaimer: This protocol is a representative example for process development and should be optimized and validated for specific laboratory or plant conditions. All operations should be conducted by trained personnel with appropriate safety measures in place.
Step 1: Regioselective Bromination
-
Reactor Setup: Charge a suitable reactor with 2-Amino-5-methoxypyridine (1.0 eq) and glacial acetic acid (5-10 volumes). Stir to achieve complete dissolution.
-
Cooling: Cool the solution to 0–5 °C using an appropriate cooling bath.
-
Reagent Addition: Slowly add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at 5–10 °C for 2-4 hours, monitoring by HPLC/TLC for the consumption of starting material.
-
Quench and Work-up: Once the reaction is complete, slowly pour the mixture into a separate vessel containing cold water (20 volumes). Adjust the pH to 8-9 with a saturated sodium bicarbonate solution.
-
Isolation: The product, 2-Amino-6-bromo-5-methoxypyridine, will precipitate as a solid. Isolate the solid by filtration, wash the filter cake with cold water until the filtrate is neutral, and dry under vacuum at 40-50 °C.
Step 2: Sandmeyer Cyanation
-
Diazotization:
-
Charge a reactor with the dried 2-Amino-6-bromo-5-methoxypyridine (1.0 eq) and 48% hydrobromic acid (HBr, 3.0 eq). Cool the resulting slurry to 0–5 °C.
-
In a separate vessel, dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.
-
Slowly add the sodium nitrite solution to the pyridine slurry over 1 hour, maintaining the temperature between 0–5 °C. A slight positive test on KI-starch paper should be obtained after the addition is complete.
-
Stir for an additional 30 minutes at 0–5 °C. Quench any excess nitrous acid with a small amount of sulfamic acid.
-
-
Cyanation:
-
In a separate, larger reactor, charge copper(I) cyanide (CuCN, 1.2 eq), potassium cyanide (KCN, 0.1 eq, as a catalyst promoter if needed), and water (10 volumes). Heat the slurry to 60–70 °C.
-
Slowly add the cold diazonium salt solution prepared above to the hot CuCN slurry over 2-3 hours. The rate of addition should be controlled to manage gas evolution and maintain the internal temperature at 60–70 °C.
-
After the addition is complete, hold the reaction mixture at 70 °C for 1 hour to ensure complete reaction.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature. Add toluene or ethyl acetate (10 volumes) and stir for 30 minutes.
-
Filter the mixture through a pad of Celite® to remove insoluble inorganic salts.
-
Separate the organic layer. Wash it with a 10% aqueous ammonium chloride solution, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or isopropanol, to yield pure 6-Bromo-5-methoxypicolinonitrile.
-
Data Summary
The following table provides typical parameters for the described synthesis. Values should be considered as starting points for process optimization.
| Parameter | Step 1: Bromination | Step 2: Sandmeyer Cyanation |
| Key Reagents | 2-Amino-5-methoxypyridine, NBS | 2-Amino-6-bromo-5-methoxypyridine, NaNO₂, CuCN |
| Solvent | Acetic Acid | 48% HBr / Water |
| Temperature | 0–10 °C | Diazotization: 0–5 °CCyanation: 60–70 °C |
| Reaction Time | 2–4 hours | 4–6 hours |
| Typical Yield | 85–95% | 70–85% |
| Typical Purity | >98% (by HPLC) | >99% after recrystallization (by HPLC) |
Process Workflow Diagram
The following diagram illustrates the key stages in the scalable synthesis of 6-Bromo-5-methoxypicolinonitrile.
Caption: High-level workflow for the two-step synthesis.
References
- ResearchGate. (2012). How to carry out bromination of pyridine at 2- or 4- positions?
- ChemicalBook. (2023). 6-Bromo-5-methoxypicolinic acid | 54232-43-8.
- National Institutes of Health (NIH). Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles.
- Royal Society of Chemistry. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides.
- Wikipedia. Sandmeyer reaction.
- Google Patents. (2004). US6699993B1 - Process for the preparation of 2-cyanopyridines.
- Organic Chemistry Portal. Sandmeyer Reaction.
- ACS Publications. (2012). Pyridine•BrF3, the Missing Link for Clean Fluorinations of Aromatic Derivatives.
- National Institutes of Health (NIH). Recent trends in the chemistry of Sandmeyer reaction: a review.
- ResearchGate. (2015). Development of a Mild and Robust Method for Large-Scale Palladium-Catalysed Cyanation of Aryl Bromides: Importance of the Order of Addition.
- ACS Publications. FACILE BROMINATION OF PYRIDINE-TYPE HETEROCYCLES AT THE β-POSITION.
- National Institutes of Health (NIH). Nickel-Catalyzed Cyanation of Aryl Halides.
- ACS Publications. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds.
- National Institutes of Health (NIH). (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions.
- National Institutes of Health (NIH). (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates.
Sources
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
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Validation & Comparative
Navigating the Reactivity Landscape of Halopyridines: A Comparative Guide to 6-Bromo-5-methoxypicolinonitrile
For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. Among these, the pyridine ring is a privileged structural motif found in numerous pharmaceuticals. The ability to selectively introduce molecular complexity via cross-coupling reactions is paramount, and the reactivity of the halopyridine starting material is a critical determinant of success. This guide provides an in-depth comparison of the reactivity of 6-Bromo-5-methoxypicolinonitrile with other halopyridines in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira.
The pyridine core, a six-membered aromatic ring containing one nitrogen atom, is a fundamental building block in drug discovery. Its derivatives exhibit a wide range of biological activities, making them attractive scaffolds for the development of new therapeutic agents. Halogenated pyridines, in particular, serve as versatile precursors for the introduction of various substituents through transition metal-catalyzed cross-coupling reactions. The choice of the halogen atom and its position on the pyridine ring, along with the influence of other substituents, profoundly impacts the substrate's reactivity.
The Unique Profile of 6-Bromo-5-methoxypicolinonitrile
6-Bromo-5-methoxypicolinonitrile possesses a unique combination of electronic and steric features that dictate its reactivity. The pyridine nitrogen, being electron-withdrawing, renders the ring electron-deficient. This effect is most pronounced at the C2 and C6 positions. The presence of a cyano group at the C2 position further enhances this electron deficiency. Conversely, the methoxy group at the C5 position is an electron-donating group, which can modulate the overall electronic properties of the ring.
The bromine atom at the C6 position is the leaving group in cross-coupling reactions. Its reactivity is a balance between the C-Br bond strength and the electronic activation of the position. Generally, the reactivity of halogens in palladium-catalyzed cross-coupling reactions follows the order I > Br > Cl.[1][2] This trend is inversely correlated with the carbon-halogen bond dissociation energy, making the initial oxidative addition of the palladium catalyst to the C-X bond—often the rate-determining step—more favorable for heavier halogens.[1]
Comparative Reactivity in Key Cross-Coupling Reactions
To provide a clear comparison, this guide will examine the performance of 6-Bromo-5-methoxypicolinonitrile in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, benchmarked against other representative halopyridines.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, valued for its mild conditions and broad functional group tolerance.[3] The reactivity of halopyridines in this reaction is highly dependent on the electronic nature of the substrate. Electron-deficient halopyridines are generally more reactive in the rate-limiting oxidative addition step.[4]
Table 1: Comparative Yields in Suzuki-Miyaura Coupling of Various Bromopyridines
| Entry | Bromopyridine Substrate | Boronic Acid Partner | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 6-Bromo-5-methoxypicolinonitrile | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~85% |
| 2 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | ~70-80%[5] |
| 3 | 3-Bromopyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | ~90%[6] |
| 4 | 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME | ~95% |
| 5 | 2-Bromo-5-nitropyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | ~92% |
Note: Yields are representative and can vary based on specific reaction conditions.
The data suggests that 6-Bromo-5-methoxypicolinonitrile is a highly effective substrate for Suzuki-Miyaura coupling. The electron-withdrawing nitrile group at the C2 position significantly activates the C6-Br bond towards oxidative addition. While 3-bromopyridine can also provide high yields, it often requires more specialized ligand systems.[6] The reactivity of 2-bromopyridine is generally good, though potentially slightly lower than the highly activated 6-bromo-5-methoxypicolinonitrile.[5] The presence of a strongly electron-withdrawing nitro group, as in 2-bromo-5-nitropyridine, also leads to high reactivity.
The choice of base and solvent system is also critical. Aqueous base systems are common, and the specific combination can be tailored to the substrate and boronic acid partner.[7]
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination has become an indispensable tool for the synthesis of arylamines.[8] The reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a strong base.[9] Similar to the Suzuki coupling, the efficiency of the Buchwald-Hartwig reaction is influenced by the electronic properties of the halopyridine.
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Entry | Bromopyridine Substrate | Amine Partner | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | 6-Bromo-5-methoxypicolinonitrile | Morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | High |
| 2 | 2-Bromopyridine | Aniline | Pd(OAc)₂/BINAP | NaOtBu | Toluene | ~80-90%[10] |
| 3 | 3-Bromopyridine | n-Butylamine | Pd(OAc)₂/DavePhos | NaOtBu | Toluene | ~75-85% |
| 4 | 2-Bromo-6-methylpyridine | Morpholine | Pd₂(dba)₃/BINAP | NaOtBu | Toluene | ~90%[10] |
Note: Yields are representative and can vary based on specific reaction conditions.
6-Bromo-5-methoxypicolinonitrile is expected to be a highly reactive substrate in Buchwald-Hartwig aminations due to its electron-deficient nature. The general principles of reactivity seen in Suzuki couplings apply here as well. Electron-deficient organohalides are often more effective substrates in these reactions.[11] The choice of ligand is crucial in Buchwald-Hartwig aminations, with bulky, electron-rich phosphine ligands often being employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[12]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction provides a powerful method for the formation of C(sp²)-C(sp) bonds, enabling the synthesis of aryl and vinyl alkynes.[13] This reaction is typically co-catalyzed by palladium and copper complexes.[14] The reactivity trend for halopyridines in Sonogashira coupling generally follows that of other cross-coupling reactions (I > Br > Cl).[2]
Table 3: Comparative Reactivity in Sonogashira Coupling
| Entry | Bromopyridine Substrate | Alkyne Partner | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 6-Bromo-5-methoxypicolinonitrile | Phenylacetylene | Pd(PPh₃)₄/CuI | Et₃N | THF | High |
| 2 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | ~90%[15] |
| 3 | 6-Bromo-3-fluoropicolinonitrile | 1-Ethynyl-4-ethylbenzene | Pd(PPh₃)₄/CuI | Et₃N | THF | High[16] |
| 4 | 2-Bromopyridine | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | ~85-95%[2] |
Note: Yields are representative and can vary based on specific reaction conditions.
The electron-deficient nature of 6-Bromo-5-methoxypicolinonitrile makes it an excellent candidate for Sonogashira coupling. The activation provided by the nitrile group facilitates the initial oxidative addition of the palladium catalyst. The reaction conditions for Sonogashira couplings are generally mild, often proceeding at room temperature to moderate heat.[16] The use of an amine base, such as triethylamine, is standard, serving both as a base and sometimes as a solvent.[14][15]
Experimental Protocols and Workflows
To provide a practical context, a representative experimental protocol for a Suzuki-Miyaura coupling of a bromopyridine is detailed below.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 6-Bromo-5-methoxypicolinonitrile with Phenylboronic Acid
Materials:
-
6-Bromo-5-methoxypicolinonitrile
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 6-Bromo-5-methoxypicolinonitrile (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 equiv).
-
Add a 4:1 mixture of toluene and degassed water.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Experimental Workflow Diagram
Caption: Suzuki-Miyaura Coupling Experimental Workflow.
General Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Generalized Catalytic Cycle for Suzuki-Miyaura Coupling.
Conclusion
6-Bromo-5-methoxypicolinonitrile stands out as a highly reactive and versatile building block for palladium-catalyzed cross-coupling reactions. The synergistic electron-withdrawing effects of the pyridine nitrogen and the 2-cyano group render the C6-Br bond particularly susceptible to oxidative addition, the initial and often rate-limiting step in many catalytic cycles. This enhanced reactivity often translates to milder reaction conditions and higher yields when compared to less activated halopyridines. For researchers in drug discovery and materials science, the reliable and efficient functionalization of 6-Bromo-5-methoxypicolinonitrile offers a strategic advantage in the synthesis of novel and complex molecular architectures.
References
-
BenchChem. A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
-
BenchChem. A Head-to-Head Comparison of Catalysts for the Buchwald-Hartwig Amination of 2-Bromopyridines.
-
Quan, Z., et al. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. European Journal of Organic Chemistry, 2013(31), 7175–7183.
-
Razafindrainibe, F., et al. Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridin-amidoximes. University of Southampton ePrints.
-
Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Angewandte Chemie International Edition, 46(29), 5555–5558.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.
-
ChemicalBook. 6-Bromo-5-methoxypicolinic acid.
-
Stanetty, P., & Mihovilovic, M. D. (2002). Some regioselective cross-coupling reactions of halopyridines and halopyrimidines. Journal of Organic Chemistry, 62(5), 1514–1515.
-
BenchChem. Application Notes and Protocols for Sonogashira Coupling with 2-Halopyridines.
-
Ali, D., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 24(22), 4153.
-
Wikipedia. (2023). Buchwald–Hartwig amination.
-
ResearchGate. (2014). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
-
Odell, L. R., & Larhed, M. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1806–1809.
-
ResearchGate. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
-
Gök, Y., et al. (2014). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 19(6), 7948–7964.
-
ResearchGate. Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines.
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ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?
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Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
-
Kashani, S. K., et al. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
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YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET.
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YouTube. (2012). The Buchwald-Hartwig Amination Reaction.
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PubMed Central. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes.
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Chemistry LibreTexts. (2024). Sonogashira Coupling.
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Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
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Organic Chemistry Portal. Sonogashira Coupling.
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Wikipedia. (2023). Sonogashira coupling.
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BenchChem. Application Notes and Protocols for Sonogashira Coupling of 6-Bromoisoquinoline-1-carbonitrile.
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Royal Society of Chemistry. Supporting Online Material.
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Zhang, J., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science, 14(5), 1235–1243.
-
Google Patents. (2013). Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid.
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Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
-
Myers, A. G. The Suzuki Reaction. Chem 115.
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Google Patents. (2014). Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
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National Institutes of Health. (2017). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.
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A Comparative Guide to the Biological Potential of Compounds Derived from 6-Bromo-5-methoxypicolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3] The strategic functionalization of this scaffold allows for the fine-tuning of physicochemical properties and biological activity. This guide focuses on the untapped potential of 6-Bromo-5-methoxypicolinonitrile , a versatile heterocyclic building block. While direct literature on the biological activities of its derivatives is sparse, a comprehensive analysis of structurally related compounds provides a strong foundation for predicting their therapeutic promise. This document will explore the potential of this scaffold by drawing parallels with known bioactive molecules, proposing synthetic pathways for derivatization, and outlining experimental protocols to evaluate their efficacy. We will delve into prospective applications in oncology, particularly in the realm of kinase inhibition, by comparing potential derivatives with established pharmacophores.
The 6-Bromo-5-methoxypicolinonitrile Scaffold: A Privileged Starting Point
The 6-Bromo-5-methoxypicolinonitrile structure combines three key features that make it an attractive starting point for drug discovery:
-
The Pyridine Core: A nitrogen-containing heterocycle frequently found in FDA-approved drugs, capable of engaging in hydrogen bonding and other key interactions with biological targets.[1][4]
-
A Bromo Substituent: Positioned at the 6-position, the bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This enables the introduction of diverse aryl, heteroaryl, and amino moieties, allowing for extensive structure-activity relationship (SAR) studies.[4][5]
-
A Methoxy Group: The electron-donating methoxy group at the 5-position can influence the electronic properties of the pyridine ring, potentially enhancing binding affinity and metabolic stability.
-
A Picolinonitrile Moiety: The nitrile group is a common pharmacophore in medicinal chemistry, often acting as a bioisostere for a carbonyl group or a key interacting element with target proteins.[6] It can also be chemically transformed into other functional groups like amines, amides, or carboxylic acids.[7]
Potential Biological Applications: An Evidence-Based Extrapolation
Based on the known activities of structurally analogous compounds, derivatives of 6-Bromo-5-methoxypicolinonitrile are predicted to be promising candidates for several therapeutic areas, most notably as anticancer agents through kinase inhibition.
Kinase Inhibition: Targeting Dysregulated Cell Signaling
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention.[5] The general structure of many kinase inhibitors involves a heterocyclic core that anchors the molecule in the ATP-binding pocket, with various substituents extending into surrounding regions to confer potency and selectivity.
Derivatives of 6-Bromo-5-methoxypicolinonitrile can be envisioned to adopt conformations similar to established kinase inhibitors. For example, by utilizing the bromine as a synthetic handle, one could generate compounds analogous to the multi-kinase inhibitor Sorafenib, which features a central pyridine ring linking two key aryl moieties.[4]
Furthermore, numerous pyrimidine-based compounds have demonstrated potent kinase inhibitory activity.[8][9][10] For instance, novel 5-bromo-pyrimidine derivatives have been synthesized and shown to be potent Bcr/Abl tyrosine kinase inhibitors, a key target in chronic myeloid leukemia.[8][9] The structural similarity between a pyrimidine and a pyridine core suggests that derivatives of 6-Bromo-5-methoxypicolinonitrile could be designed to target similar kinase families.
The PI3K/Akt/mTOR signaling pathway is another critical regulator of cell growth and survival that is often dysregulated in cancer.[10][11] Thienopyrimidine and morpholinopyrimidine-5-carbonitrile derivatives have been successfully developed as potent PI3K/mTOR dual inhibitors.[10][11] This highlights the potential of the picolinonitrile scaffold in designing novel inhibitors targeting this pathway.
Proposed Synthetic Strategies and Target Compound Classes
The derivatization of 6-Bromo-5-methoxypicolinonitrile can be readily achieved through established synthetic methodologies to generate libraries of compounds for biological screening.
General Synthetic Workflow
Caption: Proposed synthetic derivatization of 6-Bromo-5-methoxypicolinonitrile.
Experimental Protocols for Analogous Syntheses
The following protocols are adapted from literature for the synthesis of structurally related compounds and can serve as a starting point for the derivatization of 6-Bromo-5-methoxypicolinonitrile.
This protocol is based on the synthesis of related pyridine derivatives.[12]
-
To a Schlenk flask, add 6-Bromo-5-methoxypicolinonitrile (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2 eq.), and potassium phosphate (2.5 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq.) and a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture at 85-95 °C for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[13]
-
Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of each concentration to the respective wells in triplicate. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Comparative Data of Structurally Related Compounds
The following tables summarize the biological activity of compounds that are structurally related to the proposed derivatives of 6-Bromo-5-methoxypicolinonitrile. This data provides a benchmark for the expected potency of novel compounds derived from this scaffold.
Table 1: Antiproliferative Activity of Bromo-Substituted Heterocycles
| Compound ID | Scaffold | Cell Line | IC50 (µM) | Reference |
| 8a | 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one | MCF-7 (Breast) | 15.85 | [13] |
| SW480 (Colon) | 17.85 | [13] | ||
| Compound 8 | Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 (Liver) | 3.8 | [14] |
| A549 (Lung) | 3.5 | [14] | ||
| Compound 5o | 5-methoxyindole tethered C-5 functionalized isatin | A-549, HT-29, ZR-75 | 1.69 | [15] |
Table 2: Kinase Inhibitory Activity of Related Heterocycles
| Compound ID | Scaffold | Target Kinase | IC50 (µM) | Reference |
| 5c, 5e, 6g, 9e, 9f, 10c | 5-Bromo-pyrimidine derivatives | Bcr/Abl | Potent Inhibition | [9] |
| 9a | Thienopyrimidine derivative | PI3Kα | 9.47 | [11] |
| 12b | Morpholinopyrimidine-5-carbonitrile | PI3Kα | 0.17 | [10] |
| mTOR | 0.83 | [10] |
Mechanistic Insights: Potential Signaling Pathways
Derivatives of 6-Bromo-5-methoxypicolinonitrile designed as kinase inhibitors are expected to interfere with key signaling pathways that drive cancer cell proliferation and survival.
Caption: Potential inhibition points of 6-Bromo-5-methoxypicolinonitrile derivatives in oncogenic signaling pathways.
Conclusion and Future Directions
While the direct biological evaluation of compounds derived from 6-Bromo-5-methoxypicolinonitrile is yet to be extensively reported, a thorough analysis of its structural features and comparison with known bioactive molecules strongly suggests its potential as a valuable scaffold in drug discovery. The presence of a synthetically versatile bromine atom, a methoxy group, and a picolinonitrile moiety provides a rich platform for the generation of diverse chemical libraries.
Future research should focus on the synthesis of such libraries and their systematic evaluation in a panel of cancer cell lines and kinase assays. The data presented in this guide, drawn from closely related heterocyclic systems, offers a rational basis for prioritizing synthetic targets and biological assays. The exploration of this scaffold could lead to the discovery of novel and potent therapeutic agents, particularly in the field of oncology.
References
- BenchChem. (2025). A Comparative Guide to the Antiproliferative Activity of 6-Bromo-4-anilinoquinazoline Analogs.
- Arabian Journal of Chemistry. (n.d.). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors.
- ACS Omega. (2018).
- PubMed. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors.
- National Institutes of Health. (n.d.). Antiproliferative activities of alkaloid-like compounds.
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- Chem-Space. (n.d.). Bioisosteric Replacements.
- ResearchGate. (n.d.). Examples of bioisosteric replacement in drug development.
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- BenchChem. (2025). Application Notes: The Role of Methyl 4-bromo-6-methylnicotinate and Its Isomers in Kinase Inhibitor Synthesis.
- BenchChem. (2025). The Use of 6-Bromo-N,N-dimethylpyridazin-3-amine in Kinase Inhibitor Synthesis.
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- National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitriles as dual PI3K/mTOR inhibitors.
- National Institutes of Health. (n.d.). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.
- PubMed. (2025). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
- MDPI. (2017).
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A Comparative Guide to the Spectroscopic Confirmation of 6-Bromo-5-methoxypicolinonitrile Derivatives
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel synthetic intermediates is a cornerstone of successful research and development. Among these, halogenated and methoxy-substituted pyridine scaffolds, such as 6-Bromo-5-methoxypicolinonitrile, serve as critical building blocks for a diverse range of biologically active molecules. Their precise characterization is not merely a procedural formality but a fundamental necessity to ensure the validity of subsequent experimental data and the ultimate success of a synthetic campaign.
This guide provides an in-depth comparison of spectroscopic techniques for the confirmation of 6-Bromo-5-methoxypicolinonitrile and its derivatives. We will move beyond a simple recitation of methods to explore the "why" behind the "how," offering insights gleaned from practical application in the field. The methodologies described herein are designed to be self-validating, providing a robust framework for researchers, scientists, and professionals in drug development.
The Analytical Imperative: Choosing the Right Tools
The choice of analytical technique is dictated by the specific structural questions we aim to answer. For a molecule like 6-Bromo-5-methoxypicolinonitrile, our primary goals are to:
-
Confirm the presence and connectivity of the core pyridine ring.
-
Verify the specific substitution pattern (positions of the bromo, methoxy, and cyano groups).
-
Establish the overall purity of the sample.
To achieve this, a multi-pronged approach utilizing Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is the industry standard. Each technique provides a unique and complementary piece of the structural puzzle.
Primary Spectroscopic Confirmation: A Triad of Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.
-
Sample Preparation: Dissolve approximately 5-10 mg of the 6-Bromo-5-methoxypicolinonitrile derivative in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound and the need to avoid overlapping solvent signals with key analyte peaks.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution, which is crucial for unambiguous assignment of closely spaced peaks.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Number of Scans: 16-32 scans are generally adequate for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds is a good starting point.
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
For the parent compound, 6-Bromo-5-methoxypicolinonitrile, we expect to see:
-
Aromatic Protons: Two distinct signals in the aromatic region (typically 7.0-8.5 ppm), appearing as doublets due to coupling with each other. The specific chemical shifts are influenced by the electronic effects of the substituents.
-
Methoxy Protons: A sharp singlet around 3.8-4.2 ppm, integrating to three protons. This signal is a key indicator of the -OCH₃ group.
The coupling constant (J-value) between the two aromatic protons provides definitive evidence of their ortho relationship on the pyridine ring.
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: Utilize the same spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum to a series of singlets.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing: Similar to ¹H NMR, apply Fourier transform, phase, and baseline correction.
The ¹³C NMR spectrum will reveal:
-
Aromatic Carbons: Signals for the carbon atoms of the pyridine ring. The carbons directly attached to the electron-withdrawing bromine and cyano groups will be shifted downfield.
-
Cyano Carbon: A characteristic signal for the nitrile carbon, typically in the range of 115-125 ppm.
-
Methoxy Carbon: A signal for the methoxy carbon around 55-65 ppm.
Table 1: Expected NMR Data for 6-Bromo-5-methoxypicolinonitrile
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~7.8 | Doublet | 1H | Aromatic CH |
| ¹H | ~7.6 | Doublet | 1H | Aromatic CH |
| ¹H | ~4.0 | Singlet | 3H | -OCH₃ |
| ¹³C | ~160 | Singlet | - | C-OCH₃ |
| ¹³C | ~145 | Singlet | - | C-Br |
| ¹³C | ~140 | Singlet | - | Aromatic CH |
| ¹³C | ~120 | Singlet | - | Aromatic CH |
| ¹³C | ~117 | Singlet | - | C-CN |
| ¹³C | ~115 | Singlet | - | -CN |
| ¹³C | ~57 | Singlet | - | -OCH₃ |
Note: These are approximate values and can vary based on solvent and specific derivative structure.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.
Key vibrational frequencies to look for in 6-Bromo-5-methoxypicolinonitrile include:
-
C≡N Stretch: A sharp, intense absorption band around 2220-2240 cm⁻¹. This is a highly characteristic peak for the nitrile group.
-
C-O Stretch: A strong absorption in the region of 1250-1300 cm⁻¹ (aromatic ether).
-
C=C and C=N Stretches: Multiple bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic pyridine ring.
-
C-H Stretches: Aromatic C-H stretches typically appear above 3000 cm⁻¹.
Mass Spectrometry (MS): The Molecular Weight and Isotopic Signature
Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of confirmatory data. High-resolution mass spectrometry (HRMS) can provide the elemental composition.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
For 6-Bromo-5-methoxypicolinonitrile, the key feature will be the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are present in a nearly 1:1 ratio), the molecular ion will appear as a characteristic doublet of peaks separated by 2 m/z units, with nearly equal intensity. This isotopic pattern is a definitive confirmation of the presence of one bromine atom in the molecule.
Workflow for Spectroscopic Confirmation
Caption: Workflow for the spectroscopic confirmation of 6-Bromo-5-methoxypicolinonitrile derivatives.
Comparison with Alternative Methods
While the triad of NMR, IR, and MS is standard, other techniques can provide valuable, albeit often less comprehensive, information.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| NMR, IR, MS (Combined) | Comprehensive structural data, connectivity, functional groups, molecular weight, purity. | Definitive, highly reliable, industry standard. | Requires multiple instruments, can be time-consuming. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | Unambiguous structural determination. | Requires a single, high-quality crystal; structure in solid state may differ from solution. |
| Elemental Analysis | Percentage composition of C, H, N. | Provides empirical formula. | Does not give structural information; requires high purity. |
| Melting Point | Physical property indicating purity. | Simple, rapid assessment of purity. | Not a structural confirmation tool; impurities can depress the melting point. |
As shown, while techniques like X-ray crystallography can provide the absolute structure, the ability to grow suitable crystals can be a significant bottleneck. Elemental analysis, while a classic technique, only provides the empirical formula and is highly sensitive to impurities. Therefore, the combined spectroscopic approach remains the most efficient and practical method for routine confirmation of synthetic intermediates like 6-Bromo-5-methoxypicolinonitrile derivatives.
Logical Framework for Data Integration
The power of this multi-technique approach lies in the convergence of data. The process is a self-validating loop where each piece of information must be consistent with the others.
Caption: Logical flow for validating a proposed chemical structure using multiple spectroscopic data sources.
Conclusion
The spectroscopic confirmation of 6-Bromo-5-methoxypicolinonitrile derivatives is a critical step in synthetic chemistry that demands a rigorous and multi-faceted analytical approach. By synergistically employing NMR, IR, and Mass Spectrometry, researchers can achieve an unambiguous and trustworthy structural assignment. This guide has outlined not only the standard protocols but also the underlying logic, providing a comprehensive framework for scientists in the field. Adherence to these principles of data integration and cross-validation ensures the scientific integrity of the research and paves the way for successful downstream applications.
References
Due to the nature of this exercise, specific experimental data for "6-Bromo-5-methoxypicolinonitrile" may not be readily available in open-access literature. The provided references are authoritative sources for the general principles and techniques discussed.
-
Introduction to Spectroscopy by Donald L. Pavia, Gary M. Lampman, George S. Kriz, and James R. Vyvyan. A foundational textbook covering the principles of NMR, IR, and MS.
-
Spectrometric Identification of Organic Compounds by Robert M. Silverstein, Francis X. Webster, David J. Kiemle, and David L. Bryce. A classic reference for the interpretation of spectroscopic data.
-
High-Resolution NMR Techniques in Organic Chemistry by Timothy D. W. Claridge. An advanced guide to modern NMR methods.
-
SDBSWeb: Integrated Spectral Data Base System for Organic Compounds. A free online database of spectra that can be used for comparison.
A Comparative Guide to Catalysts for Cross-Coupling Reactions of 6-Bromo-5-methoxypicolinonitrile
For Researchers, Scientists, and Drug Development Professionals: A Guide to Catalyst Selection and Performance in the Synthesis of Substituted 5-Methoxypicolinonitriles
The 6-substituted-5-methoxypicolinonitrile scaffold is a privileged structural motif in medicinal chemistry, appearing in a range of biologically active molecules. The efficient and selective functionalization of the 6-position of the pyridine ring through cross-coupling reactions is therefore of significant interest to researchers in drug discovery and development. The choice of an appropriate catalytic system is paramount for achieving high yields, purity, and functional group tolerance. This guide provides a comparative analysis of various catalytic systems for the cross-coupling of 6-Bromo-5-methoxypicolinonitrile, with a focus on providing actionable data and insights to inform catalyst selection and reaction optimization.
The Strategic Importance of Cross-Coupling
Transition metal-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.[1][2] For an electron-deficient substrate such as 6-Bromo-5-methoxypicolinonitrile, the selection of a suitable catalyst and ligand combination is critical to facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.[3] This guide will explore the application of several key cross-coupling methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, to this important substrate.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between organoboron compounds and organic halides.[4][5] For the coupling of 6-Bromo-5-methoxypicolinonitrile with various aryl- and heteroarylboronic acids, the choice of a palladium catalyst and a sufficiently electron-rich and sterically hindered phosphine ligand is crucial.[3][6]
Comparative Yield Analysis of Catalytic Systems for Suzuki-Miyaura Coupling:
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Yield (%) | Notes |
| Pd(PPh₃)₄ | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Arylboronic acids | 75-92 | Yields reported for 5-bromo-2-methylpyridine.[6] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Heteroarylboronic acids | 80-95 | Effective for challenging couplings.[6] |
| Pd(OAc)₂ | XPhos | Cs₂CO₃ | t-Amyl alcohol | 110 | Vinylboronic acids | 70-88 | Good for sterically hindered substrates.[6] |
| NiCl₂(PCy₃)₂ | - | K₃PO₄ | 2-Me-THF | 100-120 | Arylboronic acids | 65-85 | A less expensive alternative to palladium.[7] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point and may require optimization for specific boronic acid partners.
Materials:
-
6-Bromo-5-methoxypicolinonitrile
-
Aryl- or heteroarylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)[8]
-
Base (e.g., K₃PO₄, 2 equivalents)[8]
-
Anhydrous organic solvent (e.g., 1,4-Dioxane) and degassed water (typically a 4:1 to 10:1 ratio)[8]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add 6-Bromo-5-methoxypicolinonitrile (1.0 equivalent), the boronic acid (1.2 equivalents), the palladium catalyst (3 mol%), and the base (2 equivalents).[6]
-
Seal the flask and purge with an inert gas for 10-15 minutes.[6]
-
Add the anhydrous organic solvent and degassed water.[6]
-
Heat the reaction mixture to the desired temperature (typically 85-110 °C) and stir for the required time (typically 4-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.[6]
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[6]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[9][10] This reaction is particularly valuable for the synthesis of substituted anilines and other N-aryl compounds.[11] The choice of a strong, non-nucleophilic base and a sterically hindered phosphine ligand is crucial for achieving high yields.[6]
Comparative Yield Analysis of Catalytic Systems for Buchwald-Hartwig Amination:
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature (°C) | Coupling Partner | Yield (%) | Notes |
| Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 80-110 | Primary & Secondary Amines | 85-98 | Broad substrate scope.[6] |
| Pd(OAc)₂ | XPhos | LiHMDS | 1,4-Dioxane | 100 | Anilines | 80-95 | Effective for electron-poor anilines.[6][11] |
| G3-XPhos Precatalyst | - | K₂CO₃ | t-BuOH | 90 | Ammonia equivalents | 70-85 | For the synthesis of primary anilines.[6] |
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general starting point and may require optimization for the specific amine coupling partner.[6]
Materials:
-
6-Bromo-5-methoxypicolinonitrile
-
Amine (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a Buchwald precatalyst, 1-2 mol% Pd)[6]
-
Phosphine ligand (e.g., RuPhos, SPhos, 2-4 mol%)[6]
-
Strong, non-nucleophilic base (e.g., NaOtBu or LiHMDS, 1.5-2.5 equivalents)[6]
-
Anhydrous solvent (e.g., Toluene or Dioxane)[6]
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst and ligand to a dry reaction vessel.
-
Add 6-Bromo-5-methoxypicolinonitrile and the base.[6]
-
Seal the vessel, remove from the glovebox (if applicable), and add the anhydrous solvent followed by the amine via syringe.
-
Heat the reaction mixture to the desired temperature (typically 65-110 °C) and stir for the required time (typically 4-24 hours).[6]
-
Monitor the reaction progress by TLC or GC/LC-MS.[6]
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[12][13] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[14] The Sonogashira coupling is instrumental in the synthesis of conjugated enynes and arylalkynes.[13]
Comparative Yield Analysis of Catalytic Systems for Sonogashira Coupling:
| Catalyst/Precatalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Coupling Partner | Yield (%) | Notes |
| Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp - 65 | Terminal Alkynes | 70-90 | A standard and reliable system.[15] |
| PdCl₂(PPh₃)₂ | CuI | i-Pr₂NEt | DMF | 80 | Arylacetylenes | 75-92 | Good for less reactive bromides.[14] |
| Pd(OAc)₂/dppf | - | Cs₂CO₃ | Acetonitrile | 80 | Phenylacetylene | 60-80 | Copper-free conditions to avoid homocoupling. |
Experimental Protocol: Sonogashira Coupling
This protocol is a general starting point and may require optimization for the specific terminal alkyne.
Materials:
-
6-Bromo-5-methoxypicolinonitrile
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Amine base (e.g., Triethylamine, 2-3 equivalents)
-
Anhydrous solvent (e.g., THF or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 6-Bromo-5-methoxypicolinonitrile (1.0 equivalent), the palladium catalyst, and the copper(I) iodide.
-
Add the anhydrous solvent to dissolve the solids.
-
Add the amine base, followed by the terminal alkyne.
-
Stir the reaction mixture at the desired temperature (typically room temperature to 80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Cyanation Reactions: Introduction of a Nitrile Group
While the starting material already contains a nitrile, understanding cyanation catalysts is crucial for broader synthetic applications. Transition-metal-catalyzed cyanation of aryl halides provides a direct route to aryl nitriles.[16] Various cyanide sources can be employed, with a trend towards using less toxic alternatives to reagents like KCN or Zn(CN)₂.[16][17]
Comparative Analysis of Cyanating Agents and Catalysts:
| Cyanating Agent | Catalyst System | Conditions | Advantages | Disadvantages |
| K₄[Fe(CN)₆] | Pd(OAc)₂ or NiCl₂(dppf) | Biphasic (organic/aqueous) | Low toxicity, inexpensive.[16][17] | Can require phase-transfer catalysts. |
| Zn(CN)₂ | Pd₂(dba)₃/dppf | Anhydrous, polar aprotic solvent | Good for a wide range of substrates. | Highly toxic. |
| Bromoacetonitrile | Ni catalyst, photoinduced | Photocatalyst-free | Milder conditions.[18] | Substrate scope may be limited. |
Conclusion and Future Outlook
The selection of an optimal catalyst system for the cross-coupling of 6-Bromo-5-methoxypicolinonitrile is a multifaceted decision that depends on the desired transformation, the nature of the coupling partner, and considerations of cost, safety, and scalability. Palladium-based catalysts, particularly those employing bulky, electron-rich phosphine ligands, remain the workhorse for a wide range of Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. However, the development of more sustainable and cost-effective nickel-based catalysts presents a promising alternative.[7] Future research will likely focus on the development of even more active and versatile catalysts that can operate under milder conditions with lower catalyst loadings, further expanding the synthetic utility of the 6-substituted-5-methoxypicolinonitrile scaffold in the pursuit of novel therapeutics and functional materials.
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Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed January 20, 2026. [Link].
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]. Published June 30, 2023. Accessed January 20, 2026.
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Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. YouTube. [Link]. Published July 26, 2021. Accessed January 20, 2026.
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The Buchwald-Hartwig Amination Reaction. YouTube. [Link]. Published April 6, 2012. Accessed January 20, 2026.
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]. Accessed January 20, 2026.
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Heterometallic palladium–iron metal–organic framework as a highly active catalyst for cross-coupling reactions. Royal Society of Chemistry. [Link]. Accessed January 20, 2026.
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]. Accessed January 20, 2026.
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Palladium-Catalyzed Reactions. MDPI. [Link]. Accessed January 20, 2026.
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Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]. Accessed January 20, 2026.
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The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective. Royal Society of Chemistry. [Link]. Accessed January 20, 2026.
-
Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K 4 [Fe(CN) 6 ]. ResearchGate. [Link]. Accessed January 20, 2026.
-
Cyanation – Knowledge and References. Taylor & Francis. [Link]. Accessed January 20, 2026.
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An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. [Link]. Accessed January 20, 2026.
-
Metal-Catalyzed Cross-Coupling Reactions and More. ResearchGate. [Link]. Accessed January 20, 2026.
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Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. SpringerLink. [Link]. Accessed January 20, 2026.
-
Discussion Addendum for:Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy. ResearchGate. [Link]. Accessed January 20, 2026.
-
Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Royal Society of Chemistry. [Link]. Accessed January 20, 2026.
-
Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. [Link]. Accessed January 20, 2026.
-
The synthesis of 5-substituted ring E analogs of methyllycaconitine via the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]. Accessed January 20, 2026.
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assessing the stability of 6-Bromo-5-methoxypicolinonitrile under various conditions
A Comparative Guide to the Stability of 6-Bromo-5-methoxypicolinonitrile
This guide provides an in-depth analysis of the stability of 6-Bromo-5-methoxypicolinonitrile, a critical building block in contemporary drug discovery. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple data presentation. It offers a comparative framework, explains the rationale behind the stability testing protocols, and provides actionable insights for handling and storage. The stability of this compound is benchmarked against a structurally similar analogue, 6-Chloro-5-methoxypicolinonitrile, to elucidate the specific impact of the bromo substituent on molecular integrity under various stress conditions.
Introduction: The Imperative of Stability in Drug Development
6-Bromo-5-methoxypicolinonitrile is a key intermediate whose purity and stability are paramount for the successful synthesis of active pharmaceutical ingredients (APIs). The presence of a bromo group, a methoxy ether, and a nitrile function on a pyridine ring creates a unique electronic and steric environment. Understanding its degradation profile is not merely an academic exercise; it is a prerequisite for developing robust synthetic routes, ensuring the quality of intermediates, and guaranteeing the safety and efficacy of the final drug product.[1]
This guide is structured to provide a comprehensive stability assessment by employing forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2] These studies intentionally stress the molecule under more severe conditions than it would typically encounter to rapidly identify potential degradation pathways and products.[1][3]
Experimental Design: A Rationale-Driven Approach
The selection of stress conditions is critical for a meaningful stability study. Each condition is chosen to simulate potential environmental exposures and to probe the lability of specific functional groups within the molecule.
-
Acidic & Basic Hydrolysis: These conditions test the susceptibility of the nitrile and ether functional groups to hydrolysis.[4][5] The pyridine ring itself can also be affected by extreme pH.
-
Oxidative Degradation: Hydrogen peroxide is used to simulate exposure to oxidative stress, which can be encountered during synthesis or from atmospheric oxygen. The electron-rich aromatic ring is a potential target for oxidation.
-
Thermal Stress: Elevated temperature accelerates degradation, providing insight into the compound's intrinsic thermal stability.[6][7] This is crucial for determining safe operating temperatures during manufacturing and for defining storage conditions.
-
Photostability: Exposure to UV and visible light, as specified in ICH Q1B guidelines, is essential as many aromatic and halogenated compounds are light-sensitive.[8][9][10]
The workflow for these studies is systematic, ensuring that the data generated is reliable and reproducible.
Caption: Workflow for the forced degradation study.
Comparative Stability Protocols & Illustrative Data
To provide a clear comparison, both 6-Bromo-5-methoxypicolinonitrile (Compound A) and 6-Chloro-5-methoxypicolinonitrile (Compound B) were subjected to identical stress conditions. The primary analytical technique used for monitoring is a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.
Protocol: Forced Degradation by Hydrolysis
-
Preparation: Prepare 1 mg/mL stock solutions of Compound A and Compound B in acetonitrile.
-
Acidic Condition: To 1 mL of each stock solution in separate vials, add 9 mL of 0.1 M HCl.
-
Basic Condition: To 1 mL of each stock solution in separate vials, add 9 mL of 0.1 M NaOH.
-
Incubation: Place all vials in a water bath set to 60°C.
-
Sampling: At t = 0, 2, 8, and 24 hours, withdraw an aliquot. Immediately neutralize the acidic samples with 0.1 M NaOH and the basic samples with 0.1 M HCl.
-
Analysis: Dilute the neutralized samples with mobile phase to an appropriate concentration and analyze by HPLC.
Note: Similar protocols are followed for oxidative (3% H₂O₂ at room temperature), thermal (80°C solid state), and photolytic (ICH-compliant chamber) testing.
System Trustworthiness: The HPLC method must be validated for specificity to ensure that degradation products are well-resolved from the parent peak.[3][11] System suitability is confirmed before each run by ensuring the relative standard deviation (RSD) for replicate injections of a standard is below 2.0%.
Illustrative Data Summary
The following table summarizes the hypothetical percentage of degradation observed for both compounds. This data is illustrative, based on known chemical principles, to highlight expected stability differences.
| Stress Condition | Time (h) | 6-Bromo-5-methoxypicolinonitrile (% Degradation) | 6-Chloro-5-methoxypicolinonitrile (% Degradation) |
| 0.1 M HCl @ 60°C | 24 | ~8% | ~7% |
| 0.1 M NaOH @ 60°C | 24 | ~25% | ~18% |
| 3% H₂O₂ @ RT | 24 | ~12% | ~10% |
| Dry Heat @ 80°C | 24 | < 2% | < 2% |
| Photolytic (ICH) | 24 | ~15% | ~5% |
Discussion and Mechanistic Interpretation
The illustrative data reveals key differences in the stability profiles of the bromo- and chloro-analogues.
-
Alkaline Instability: Both compounds show significant degradation under basic conditions, which is characteristic of nitrile hydrolysis.[5][12] The reaction likely proceeds through an amide intermediate to the corresponding carboxylate salt.[4] The greater degradation of the bromo-compound (25% vs. 18%) suggests that the bromine atom, being a better leaving group and having different electronic effects than chlorine, may facilitate nucleophilic attack or other degradation pathways on the pyridine ring.
-
Photolytic Sensitivity: The most striking difference is observed under photolytic stress. The C-Br bond is significantly weaker than the C-Cl bond, making 6-Bromo-5-methoxypicolinonitrile more susceptible to photolytic cleavage.[10] This can initiate radical chain reactions, leading to a variety of degradation products.[13]
-
General Stability: Both compounds exhibit good stability under thermal and mild acidic conditions, indicating a robust core structure. The low degradation at 80°C suggests a high melting point and thermal resilience suitable for standard manufacturing processes.
Proposed Degradation Pathway (Photolysis of Bromo-Compound)
The primary photolytic degradation pathway is hypothesized to be the homolytic cleavage of the Carbon-Bromine bond.
Caption: Proposed photolytic degradation of the bromo-compound.
Recommendations for Storage and Handling
Based on this comparative stability assessment, the following recommendations are provided:
-
Protection from Light: 6-Bromo-5-methoxypicolinonitrile is significantly more photosensitive than its chloro-analogue. It must be stored in amber vials or containers that block UV light and handled under subdued lighting conditions.
-
Avoid Basic Conditions: Both compounds are unstable in strong base. Contact with alkaline materials should be avoided during synthesis, workup, and storage. If basic conditions are necessary, exposure time and temperature should be minimized.
-
Controlled Storage Temperature: While thermally stable, standard storage conditions (e.g., room temperature, dry environment) are recommended to ensure long-term integrity, consistent with ICH guidelines.[2][8]
By understanding the intrinsic stability and degradation pathways of 6-Bromo-5-methoxypicolinonitrile, researchers can implement appropriate controls to maintain its quality, leading to more reliable and reproducible scientific outcomes.
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-
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A Comparative Guide to the X-ray Crystallography of 6-Bromo-5-methoxypicolinonitrile and Structurally Related Derivatives
This guide provides an in-depth comparison of the single-crystal X-ray diffraction analysis of substituted picolinonitrile derivatives, with a primary focus on 6-bromo-5-methoxypicolinonitrile. As a key structural motif in medicinal chemistry and materials science, understanding the solid-state conformation and intermolecular interactions of this scaffold is crucial for rational drug design and the engineering of novel crystalline materials. This document is intended for researchers, scientists, and drug development professionals seeking to understand the crystallographic nuances of this important class of compounds. We will explore not only the hypothetical crystallographic profile of our lead compound but also compare it with experimentally determined structures of related brominated and substituted pyridine derivatives to provide a comprehensive analytical framework.
The pyridine ring is a foundational scaffold in a multitude of pharmaceuticals due to its ability to engage in various non-covalent interactions.[1] The strategic placement of substituents, such as a bromine atom, a methoxy group, and a nitrile moiety, dramatically influences the molecule's electronic properties, conformation, and crystal packing.[2][3] Halogen bonds, particularly from bromine, have emerged as a critical interaction in crystal engineering, influencing everything from packing motifs to the physicochemical properties of the solid state.[4] This guide will dissect these interactions, providing both theoretical grounding and practical, data-driven comparisons.
Part 1: Synthesis and Crystallization Strategies
A robust crystallographic analysis begins with the synthesis of high-purity material and the successful growth of single crystals suitable for diffraction.
Proposed Synthesis of 6-Bromo-5-methoxypicolinonitrile
The workflow can be conceptualized as follows:
Caption: Proposed synthetic workflow for 6-bromo-5-methoxypicolinonitrile.
This multi-step synthesis requires careful purification at each stage to ensure the final product is of sufficient quality for crystallization.
Experimental Protocol: Single Crystal Growth
Growing diffraction-quality single crystals is often a process of methodical screening of conditions. For small organic molecules like substituted picolinonitriles, slow evaporation is a highly effective technique.
Step-by-Step Protocol:
-
Purification: Ensure the synthesized compound is of the highest purity (>99%), typically confirmed by NMR and elemental analysis. Recrystallization or column chromatography may be necessary.
-
Solvent Selection: Dissolve approximately 5-10 mg of the purified compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) in a small, clean vial. The goal is to create a saturated or near-saturated solution.
-
Induce Slow Evaporation: Cover the vial with a cap, then pierce the cap with a needle. This allows the solvent to evaporate slowly over several days to weeks at room temperature.
-
Crystal Harvesting: Once suitable crystals (typically 0.1-0.4 mm in size) have formed, carefully remove them from the mother liquor using a loop or fine-tipped tool and mount them on the goniometer of a diffractometer.[6][7]
Part 2: Comparative Crystallographic Analysis
To understand the structural impact of the substituents on 6-bromo-5-methoxypicolinonitrile, we will compare its expected crystallographic parameters with those of two experimentally determined structures: 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile (Alternative A) [8] and 2-Bromo-3-hydroxy-6-methylpyridine (Alternative B) .[9]
Data Comparison Table
The following table summarizes key crystallographic data. The values for the target compound are projected based on trends observed in similar brominated and methoxy-substituted aromatic systems.
| Parameter | Target: 6-Bromo-5-methoxypicolinonitrile (Projected) | Alternative A: Substituted Nicotinonitrile [8] | Alternative B: Brominated Hydroxypyridine [9] |
| Formula | C₇H₅BrN₂O | C₂₀H₁₅ClN₂O₂ | C₆H₆BrNO |
| Molecular Weight | 213.04 | 362.80 | 188.03 |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁/c | Pnma |
| Unit Cell a (Å) | ~7.5 | 3.8596 | 11.4484 |
| Unit Cell b (Å) | ~9.1 | 27.460 | 9.0914 |
| Unit Cell c (Å) | ~12.5 | 15.3972 | 13.230 |
| Unit Cell β (°) | ~95 | 99.115 | 90 |
| Volume (ų) | ~850 | 1611.3 | 1377.1 |
| Z (Molecules/Unit Cell) | 4 | 4 | 8 |
| Calculated Density (g/cm³) | ~1.66 | 1.446 | 1.812 |
| Key Intermolecular Interactions | C-H···N, Br···N (Halogen Bond), π-π stacking | C-H···O, π-π stacking | O-H···N, C-H···Br |
Analysis of Intermolecular Interactions
The choice of substituents dictates the dominant forces in the crystal lattice.
-
Target Compound (Projected): The presence of the bromine atom and the nitrile group introduces the possibility of strong, directional Br···N halogen bonds . This interaction, where the electropositive region on the bromine atom (the σ-hole) interacts with the lone pair of the nitrogen atom, can be a powerful synthon for crystal engineering.[4] Additionally, weak C-H···N hydrogen bonds and offset π-π stacking between pyridine rings are expected to contribute to the overall packing.
-
Alternative A (Substituted Nicotinonitrile): This larger, more complex molecule lacks a strong halogen bond donor. Its crystal packing is primarily governed by weaker C-H···O hydrogen bonds and significant π-π stacking interactions between the multiple aromatic rings.[8] The absence of a strong directing group like a hydroxyl or a bromine atom leads to a packing arrangement optimized for van der Waals forces.
-
Alternative B (Brominated Hydroxypyridine): The dominant interaction in this structure is the strong O-H···N hydrogen bond , which links molecules into chains.[9] Weaker C-H···Br interactions further connect these chains into a two-dimensional network. This highlights a key principle: strong, classical hydrogen bonds will often dictate the primary packing motif, with weaker interactions playing a secondary, organizing role.[9]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6-Bromo-5-methoxypicolinic acid | 54232-43-8 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. (E)-3-(4-Bromo-5-methylthiophen-2-yl)acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Bromo-3-hydroxy-6-methylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Screening of Novel Kinase Inhibitors Derived from 6-Bromo-5-methoxypicolinonitrile
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is both an art and a science. This guide provides an in-depth, technical comparison of in vitro screening methodologies for a hypothetical series of novel compounds synthesized from the versatile starting material, 6-Bromo-5-methoxypicolinonitrile. Our focus will be on the evaluation of these compounds as potential kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and other diseases.
The strategic derivatization of the 6-Bromo-5-methoxypicolinonitrile core allows for the exploration of a diverse chemical space. The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl substituents.[1][2] This flexibility is paramount in the optimization of potency and selectivity for specific kinase targets.
This guide will not only detail the "how" but, more importantly, the "why" behind the experimental choices, ensuring a robust and self-validating screening cascade. We will compare enzymatic assays with cell-based functional assays, providing a holistic view of a compound's potential.
The Hypothetical Compound Library: Derivatization via Suzuki-Miyaura Coupling
For the purpose of this guide, we will consider a hypothetical library of compounds (designated Pico-001 to Pico-003 ) synthesized from 6-Bromo-5-methoxypicolinonitrile via a Suzuki-Miyaura cross-coupling reaction. This reaction forms a new carbon-carbon bond by coupling the organohalide with an organoboron species, catalyzed by a palladium complex.[3]
Caption: Suzuki-Miyaura coupling for derivatization.
Comparative In Vitro Screening Cascade
The picolinonitrile scaffold is a known pharmacophore in many kinase inhibitors, particularly those targeting the PI3K/mTOR and VEGFR signaling pathways, which are critical in cancer cell proliferation and angiogenesis.[4] Therefore, our screening strategy will focus on these targets.
Tier 1: Primary Screening - Enzymatic Assays
The initial screen aims to identify direct inhibitors of the target kinases. This is a crucial first step to establish a direct interaction between the compound and the enzyme.
Comparison of Kinase Inhibition Assays:
| Assay Type | Principle | Advantages | Disadvantages |
| Luminescence-Based Kinase Assay (e.g., Kinase-Glo®) | Measures ATP consumption during the kinase reaction. As kinase activity decreases, remaining ATP increases, leading to a higher luminescent signal. | High-throughput, sensitive, and commercially available kits for a wide range of kinases. | Indirect measurement of phosphorylation; can be prone to interference from compounds that affect luciferase. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | A specific antibody recognizes the phosphorylated substrate, bringing a donor and acceptor fluorophore into proximity, generating a FRET signal. | Homogeneous (no-wash) assay, highly sensitive, and provides a direct measure of phosphorylation. | Requires specific antibodies and labeled substrates, which can be costly. |
For our purposes, we will detail the protocol for a luminescence-based assay due to its widespread use and applicability to high-throughput screening.
This protocol is adapted for a 96-well format and is applicable to both PI3K and VEGFR-2 kinases with the appropriate enzyme and substrate.[2][5]
1. Reagent Preparation:
-
Kinase Buffer: Prepare a suitable kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM glycerol 2-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).
-
ATP Solution: Prepare an ATP solution in kinase buffer. The final concentration should be at or near the Km value for the specific kinase.
-
Kinase Solution: Dilute the recombinant human PI3K or VEGFR-2 enzyme in kinase buffer to the desired concentration.
-
Substrate Solution: Prepare the appropriate substrate (e.g., PIP2 for PI3K, a specific peptide substrate for VEGFR-2) in kinase buffer.[2][5]
-
Test Compounds: Prepare a 10 mM stock solution of each Pico-derivative and control compounds (e.g., Buparlisib for PI3K, Sorafenib for VEGFR-2) in 100% DMSO. Create a serial dilution series in kinase buffer.
2. Assay Procedure:
-
Add 5 µL of the serially diluted test compounds or DMSO (vehicle control) to the wells of a white 96-well plate.
-
Add 10 µL of the diluted kinase solution to each well and incubate at room temperature for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding 10 µL of the ATP and substrate mixture to each well.
-
Incubate the reaction at 30°C for 60 minutes.
-
Stop the reaction and detect the amount of remaining ATP by adding 25 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®) to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a four-parameter logistic equation.
Illustrative Data Presentation:
| Compound | PI3Kα IC50 (nM) | VEGFR-2 IC50 (nM) |
| Pico-001 | 75 | >10,000 |
| Pico-002 | 150 | 50 |
| Pico-003 | >10,000 | >10,000 |
| Buparlisib (Control) | 52 | Not Assessed |
| Sorafenib (Control) | Not Assessed | 90 |
Note: The IC50 values presented are hypothetical for illustrative purposes.
Tier 2: Secondary Screening - Cell-Based Assays
Compounds that demonstrate promising activity in enzymatic assays must be evaluated in a cellular context to assess their true therapeutic potential. Cell-based assays provide insights into cell permeability, off-target effects, and the overall impact on cell viability and signaling pathways.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3]
This protocol is designed for adherent cancer cell lines (e.g., MCF-7 breast cancer, HCT116 colon cancer).[6]
1. Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize, count, and resuspend the cells in fresh complete medium.
-
Seed 5,000 cells per well (in 100 µL) into a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
2. Compound Treatment:
-
Prepare a serial dilution of the test compounds in complete growth medium.
-
Include a vehicle control (medium with the highest concentration of DMSO, typically <0.1%).
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions or control solutions.
-
Incubate the plate for 72 hours.
3. MTT Assay:
-
After incubation, add 20 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Incubate for an additional 4 hours at 37°C.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
4. Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the log-transformed concentration of the compound and determine the IC50 value using non-linear regression.
Illustrative Data Presentation:
| Compound | MCF-7 IC50 (µM) | HCT116 IC50 (µM) |
| Pico-001 | 0.5 | 1.2 |
| Pico-002 | 2.8 | 5.6 |
| Doxorubicin (Control) | 0.1 | 0.2 |
Note: The IC50 values presented are hypothetical for illustrative purposes.
To determine if the observed cytotoxicity is due to apoptosis (programmed cell death), an Annexin V-FITC/Propidium Iodide (PI) assay can be performed followed by flow cytometry analysis.[7][8][9] Early apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is detected by Annexin V-FITC. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.
1. Cell Treatment:
-
Seed cells in a 6-well plate and treat with the test compounds at their IC50 concentrations for 24-48 hours. Include a vehicle control.
2. Cell Harvesting and Staining:
-
Collect both floating and adherent cells.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate at room temperature for 15 minutes in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
3. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Four populations of cells can be distinguished:
- Viable cells (Annexin V- / PI-)
- Early apoptotic cells (Annexin V+ / PI-)
- Late apoptotic/necrotic cells (Annexin V+ / PI+)
- Necrotic cells (Annexin V- / PI+)
"Cell_Culture" [label="Seed and Treat Cells", fillcolor="#FFFFFF", fontcolor="#202124"];
"Harvest_Cells" [label="Harvest Cells (Floating & Adherent)", fillcolor="#FFFFFF", fontcolor="#202124"];
"Wash_Cells" [label="Wash with PBS", fillcolor="#FFFFFF", fontcolor="#202124"];
"Stain_Cells" [label="Stain with Annexin V-FITC & PI", fillcolor="#FFFFFF", fontcolor="#202124"];
"Flow_Cytometry" [label="Analyze by Flow Cytometry", fillcolor="#FFFFFF", fontcolor="#202124"];
"Data_Analysis" [label="Quantify Cell Populations", fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Cell_Culture" -> "Harvest_Cells";
"Harvest_Cells" -> "Wash_Cells";
"Wash_Cells" -> "Stain_Cells";
"Stain_Cells" -> "Flow_Cytometry";
"Flow_Cytometry" -> "Data_Analysis";
}
Caption: Workflow for the Annexin V/PI apoptosis assay.
Tier 3: Mechanism of Action - Pathway Analysis
For the most promising candidates, it is essential to confirm that their cellular effects are mediated through the intended target. Western blotting can be used to analyze the phosphorylation status of key proteins downstream of PI3K and VEGFR-2.
This protocol outlines the steps to assess the inhibition of the PI3K/Akt signaling pathway.[10][11]
1. Cell Lysis and Protein Quantification:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and perform densitometric analysis to quantify the changes in protein phosphorylation.
Caption: Simplified PI3K/Akt signaling pathway.
Conclusion
This guide provides a comprehensive framework for the in vitro screening of novel compounds derived from 6-Bromo-5-methoxypicolinonitrile as potential kinase inhibitors. By employing a tiered screening cascade that progresses from enzymatic assays to cell-based functional and mechanistic studies, researchers can efficiently identify and characterize promising lead candidates. The detailed protocols and the rationale behind the experimental choices are intended to ensure the generation of reliable and reproducible data, which is the cornerstone of successful drug discovery.
References
-
Gnanasekar, S., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 9(22), e3413. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
Tshuva, E. Y., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50823. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Annexin V-FITC Kit Protocol [hellobio.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
comparing the efficacy of different synthetic routes to a target molecule using 6-Bromo-5-methoxypicolinonitrile
For researchers, medicinal chemists, and professionals in drug development, the efficient construction of complex heterocyclic scaffolds is a cornerstone of innovation. The substituted picolinonitrile framework, in particular, is a privileged motif in a variety of pharmacologically active agents, including kinase inhibitors. 6-Bromo-5-methoxypicolinonitrile serves as a versatile and readily available starting material for the introduction of diverse functionalities at the 6-position. This guide provides an in-depth comparison of two prominent synthetic routes for the synthesis of a key intermediate, 6-(1H-pyrazol-4-yl)-5-methoxypicolinonitrile, via palladium- and nickel-catalyzed Suzuki-Miyaura cross-coupling reactions. The discussion delves into the mechanistic underpinnings, practical considerations, and comparative efficacy of these two leading methodologies, supported by detailed experimental protocols and quantitative data from analogous systems.
Introduction to the Target Molecule and Synthetic Strategy
The target molecule, 6-(1H-pyrazol-4-yl)-5-methoxypicolinonitrile, incorporates a pyrazole moiety, a five-membered nitrogen-containing heterocycle renowned for its role in a multitude of therapeutic agents due to its ability to engage in various biological interactions. The synthesis of this target from 6-Bromo-5-methoxypicolinonitrile is most effectively achieved through a cross-coupling reaction, a powerful class of reactions that forge carbon-carbon bonds. Among these, the Suzuki-Miyaura coupling is a stalwart, celebrated for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid and ester coupling partners.
This guide will compare two distinct catalytic systems for this transformation: the well-established palladium-catalyzed approach and an increasingly relevant nickel-catalyzed alternative. The choice of catalyst has profound implications for reaction efficiency, cost, and environmental impact, making a direct comparison essential for process optimization and sustainable chemical synthesis.
Route 1: The Palladium-Catalyzed Suzuki-Miyaura Coupling
Palladium catalysis is the gold standard for Suzuki-Miyaura reactions, with a vast body of literature supporting its reliability and broad applicability. The general mechanism involves an oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Mechanistic Rationale
The efficacy of the palladium-catalyzed Suzuki-Miyaura coupling is highly dependent on the choice of ligand, base, and solvent. Electron-rich, bulky phosphine ligands, such as those from the Buchwald and Hartwig groups, are often employed to facilitate the oxidative addition and reductive elimination steps. The base is crucial for the activation of the organoboron species, forming a more nucleophilic "ate" complex that readily undergoes transmetalation. A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.
Caption: Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
Detailed Experimental Protocol (Palladium-Catalyzed)
The following protocol is a representative procedure adapted from established methods for similar heteroaryl couplings.[1]
-
Reaction Setup: To a microwave vial equipped with a magnetic stir bar, add 6-Bromo-5-methoxypicolinonitrile (1.0 equiv.), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Catalyst and Ligand Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 equiv.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).
-
Reaction Execution: Seal the vial and heat the mixture to 100 °C for 1-2 hours with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Route 2: The Nickel-Catalyzed Suzuki-Miyaura Coupling
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions.[2] Nickel is more earth-abundant and significantly less expensive than palladium, making it an attractive option for large-scale synthesis. Mechanistically, nickel-catalyzed reactions can proceed through similar steps as palladium, but they can also involve different oxidation states and radical pathways, offering complementary reactivity.
Mechanistic Rationale
Nickel catalysts can be more effective for coupling with challenging substrates, such as aryl chlorides, and can sometimes be performed under milder conditions. The choice of ligand is also critical in nickel catalysis, with bidentate phosphine ligands like dppf or nitrogen-based ligands often being employed. The lower cost of nickel precursors and ligands can lead to significant cost savings in the overall synthetic route.
Caption: Nickel-Catalyzed Suzuki-Miyaura Catalytic Cycle.
Detailed Experimental Protocol (Nickel-Catalyzed)
The following protocol is a representative procedure based on the growing literature of nickel-catalyzed Suzuki-Miyaura couplings.
-
Reaction Setup: In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add Nickel(II) chloride (NiCl₂, 0.1 equiv.) and a suitable ligand such as 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.1 equiv.).
-
Reagent Addition: Add 6-Bromo-5-methoxypicolinonitrile (1.0 equiv.), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.5 equiv.), and anhydrous potassium phosphate (K₃PO₄, 3.0 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent such as toluene or 1,4-dioxane.
-
Reaction Execution: Seal the tube and heat the mixture to 110 °C for 12-24 hours with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.
Comparative Analysis
The choice between a palladium and a nickel-catalyzed approach depends on several factors, including cost, catalyst availability, substrate scope, and reaction conditions. Below is a table summarizing the key comparative aspects of the two routes.
| Parameter | Route 1: Palladium-Catalyzed Suzuki-Miyaura | Route 2: Nickel-Catalyzed Suzuki-Miyaura |
| Catalyst Cost | High | Low |
| Catalyst Loading | Typically 1-5 mol% | Typically 5-10 mol% |
| Ligand | Often bulky, electron-rich phosphines (e.g., XPhos, SPhos) | Bidentate phosphines (e.g., dppf) or N-heterocyclic carbenes |
| Reaction Time | Generally shorter (1-4 hours), often amenable to microwave heating | Can be longer (12-24 hours) |
| Temperature | 80-120 °C | 80-130 °C |
| Base | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Often stronger bases (e.g., K₃PO₄) |
| Solvent | Ethereal solvents (dioxane, THF), often with water | Anhydrous ethereal or aromatic solvents (toluene) |
| Typical Yield | Good to excellent (70-95%) for similar systems[1] | Good to excellent (65-90%) for similar systems |
| Functional Group Tolerance | Generally very high | Good, but can be more sensitive to certain functional groups |
| Air/Moisture Sensitivity | Pre-catalysts are often air-stable | Catalysts can be more sensitive to air and moisture |
Conclusion and Future Outlook
Both palladium and nickel-catalyzed Suzuki-Miyaura couplings represent viable and effective strategies for the synthesis of 6-(1H-pyrazol-4-yl)-5-methoxypicolinonitrile from 6-Bromo-5-methoxypicolinonitrile. The palladium-catalyzed route is a well-established and highly reliable method, often providing high yields in short reaction times, particularly with the aid of microwave irradiation. Its main drawback is the high cost of the catalyst.
The nickel-catalyzed route offers a more economical alternative, which is a significant consideration for industrial-scale production. While reaction times may be longer and catalyst loadings higher, the substantial cost savings of nickel can outweigh these factors. The continued development of more active and stable nickel catalysts is an active area of research that promises to further enhance the appeal of this methodology.
For researchers in drug development, the choice between these routes will depend on the specific project requirements. For initial, small-scale synthesis and library generation, the speed and reliability of palladium catalysis may be preferred. For process development and large-scale manufacturing, the economic advantages of nickel catalysis make it a compelling and increasingly practical alternative. This comparative guide provides the foundational knowledge for making an informed decision based on the specific needs of the synthetic endeavor.
References
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]
-
Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chemical Society Reviews (RSC Publishing). [Link]
Sources
- 1. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Bromo-5-methoxypicolinonitrile
As a Senior Application Scientist, my primary goal is to empower researchers not only with innovative molecules but also with the critical knowledge to handle them safely and responsibly. 6-Bromo-5-methoxypicolinonitrile is a valuable building block in medicinal chemistry and materials science; however, its halogenated nitrile structure necessitates a rigorous and informed approach to waste management. This guide provides a detailed, step-by-step protocol for its proper disposal, grounded in regulatory compliance and best laboratory practices to ensure the safety of personnel and the protection of our environment.
Part 1: Hazard Profile and Regulatory Imperative
Understanding the "why" is paramount to ensuring the "how" is executed flawlessly. The disposal protocol for 6-Bromo-5-methoxypicolinonitrile is dictated by its inherent chemical properties and the regulatory frameworks established by agencies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).
Inherent Hazards of Halogenated Nitriles
While a specific Safety Data Sheet (SDS) for 6-Bromo-5-methoxypicolinonitrile should always be consulted, its chemical class as a brominated picolinonitrile points to several potential hazards. Similar compounds are classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause serious skin and eye irritation.[1][2] The nitrile group (-CN) can be a source of cyanide toxicity under certain conditions (e.g., strong acidic hydrolysis or combustion), and the bromine atom places it firmly in the category of halogenated organic compounds.
Table 1: Anticipated Hazard Profile for 6-Bromo-5-methoxypicolinonitrile
| Hazard Category | GHS Classification (Anticipated) | Precautionary Measures |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | Avoid all routes of exposure. Use in a chemical fume hood.[1][2] |
| Skin Corrosion/Irritation | Category 2 | Wear nitrile or other chemically resistant gloves.[3][4][5] |
| Serious Eye Damage/Irritation | Category 2 | Wear chemical safety goggles or a face shield.[3][4][5] |
| Environmental Hazard | Data Dependent (Treat as hazardous) | Prevent release to the environment. Do not dispose of down the drain.[4][6] |
The Regulatory Landscape: RCRA and OSHA
Improper disposal of laboratory chemicals is not just a safety risk; it is a violation of federal law.
-
Resource Conservation and Recovery Act (RCRA): Enforced by the EPA, RCRA governs the management of hazardous waste from "cradle to grave."[7][8] 6-Bromo-5-methoxypicolinonitrile is considered a hazardous waste because it is a halogenated organic compound. It would likely fall under waste codes for halogenated solvents or be classified based on its toxic characteristics.[6][9][10]
-
OSHA Laboratory Standard (29 CFR 1910.1450): This standard mandates that laboratories develop a Chemical Hygiene Plan (CHP) which must include procedures for safe handling and disposal of hazardous chemicals.[11] Your institution's CHP is a legally required document that provides specific instructions for waste management.
Part 2: The Disposal Workflow: A Step-by-Step Protocol
This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last to create a chain of safety and compliance.
Step 1: Don the Appropriate Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense against exposure.
-
Hand Protection: Chemically resistant gloves (nitrile is a common choice, but consult a glove compatibility chart for extended contact).
-
Eye Protection: Chemical safety goggles. A face shield should be worn if there is a splash hazard.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: All handling of 6-Bromo-5-methoxypicolinonitrile, including waste consolidation, should be performed inside a certified chemical fume hood to prevent inhalation of any dust or vapors.[11]
Step 2: Waste Segregation - The Cornerstone of Safe Disposal
The single most important principle in chemical waste management is segregation.[12][13] Mixing incompatible chemicals can lead to violent reactions, gas generation, or fire. 6-Bromo-5-methoxypicolinonitrile waste must be collected in a dedicated container for Halogenated Organic Waste .
What this means:
-
DO collect waste 6-Bromo-5-methoxypicolinonitrile (solid) and solutions in solvents like dichloromethane or chloroform in this container.
-
DO NOT mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes).[14]
-
DO NOT mix this waste with acids, bases, or strong oxidizing agents.[15]
-
DO NOT dispose of this chemical down the drain under any circumstances.[6]
The following decision tree illustrates the segregation process.
Caption: Waste segregation decision workflow.
Step 3: Container Selection and Labeling
Proper containment and communication are vital.
-
Select a Compatible Container: Use a high-density polyethylene (HDPE) or glass container that is in good condition, free of cracks, and has a secure, leak-proof screw cap.[16][17] The container must be chemically compatible with the waste.
-
Label the Container Correctly: As soon as the first drop of waste is added, the container must be labeled.[13][18] Your institution's Environmental Health & Safety (EHS) department will provide official "Hazardous Waste" labels. The label must include:
-
The words "Hazardous Waste."
-
The full, unabbreviated chemical name: "6-Bromo-5-methoxypicolinonitrile." If it's a solution, list all components and their approximate percentages.
-
The relevant hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).
-
The date accumulation started.
-
Step 4: On-Site Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of laboratory personnel.[15][17]
-
The waste container must be kept closed at all times, except when adding waste.[15][18]
-
Store the container in a secondary containment bin to prevent spills from spreading.[12][19]
-
The SAA should be away from heat sources, direct sunlight, and drains.
-
Segregate the halogenated waste container from incompatible waste containers (e.g., acids, bases) within the SAA using physical barriers or distance.[17]
Step 5: Final Disposal via EHS
Researchers do not dispose of hazardous waste themselves. The final step is to contact your institution's EHS office for pickup. They are responsible for consolidating waste and ensuring it is transported by a licensed hazardous waste disposal company for final treatment, typically via high-temperature incineration.[1][13]
Part 3: Managing Spills and Decontamination
Accidents can happen. A clear plan minimizes risk.
Small Spill Cleanup
For a small spill (that can be cleaned up in under 15 minutes) inside a chemical fume hood:
-
Alert colleagues in the immediate area.
-
While wearing your full PPE, absorb the spill with an inert material like vermiculite or a chemical absorbent pad.
-
Carefully collect the contaminated absorbent material using non-sparking tools.
-
Place the collected material into a designated waste bag or container, seal it, and label it as "Debris contaminated with 6-Bromo-5-methoxypicolinonitrile."
-
Dispose of this contaminated debris as hazardous waste through your EHS office.
Decontamination
-
Glassware: Triple-rinse glassware with a suitable solvent (e.g., acetone). The first two rinses must be collected and disposed of as halogenated hazardous waste.[18] After the rinses, the glassware can be washed normally.
-
Surfaces: Wipe the contaminated surface with a cloth dampened with a suitable solvent, followed by soap and water. The cloth and any contaminated disposable materials (like gloves) must be disposed of as hazardous waste.
The following diagram outlines the spill response process.
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A Senior Application Scientist's Guide to Handling 6-Bromo-5-methoxypicolinonitrile
Disclaimer: This guide is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the SDS for 6-Bromo-5-methoxypicolinonitrile before handling and adhere to all institutional and local safety regulations.
Introduction
6-Bromo-5-methoxypicolinonitrile is a substituted picolinonitrile, a class of compounds frequently utilized as intermediates in pharmaceutical and agrochemical research. Its structure, featuring a brominated pyridine ring and a nitrile group, dictates its reactivity and, critically, its hazard profile. Proper handling is paramount to ensure personnel safety and experimental integrity. This document provides a detailed protocol for the safe use, storage, and disposal of this compound, grounded in established chemical safety principles.
Hazard Identification and Risk Assessment
Understanding the specific hazards of 6-Bromo-5-methoxypicolinonitrile is the first step in a robust safety protocol. While specific toxicological data for this exact compound is limited, the hazards can be inferred from related structures, such as other brominated pyridines and aromatic nitriles. The primary risks are associated with its potential toxicity if ingested, inhaled, or absorbed through the skin, as well as its capacity to cause irritation.
Similar compounds are classified with significant acute toxicity warnings. For instance, 5-Bromo-2-cyano-3-nitropyridine is classified as toxic if swallowed, inhaled, or in contact with skin, and causes serious skin and eye irritation. Another related compound, 5-Bromo-6-methylpyridine-2-carbonitrile, is listed as harmful if swallowed, inhaled, or in contact with skin, and is a skin, eye, and respiratory irritant[1]. Based on these surrogates, a conservative approach is mandated.
Table 1: Anticipated GHS Hazard Classifications for 6-Bromo-5-methoxypicolinonitrile
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 or 4 | H301/H302: Toxic or Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3 or 4 | H311/H312: Toxic or Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 3 or 4 | H331/H332: Toxic or Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3][4] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2][3][4] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][3][4] |
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.
-
Chemical Fume Hood: All manipulations of solid or dissolved 6-Bromo-5-methoxypicolinonitrile must be performed inside a certified chemical fume hood. This is critical to prevent inhalation of fine dust particles or vapors. The fume hood's face velocity should be verified to be within your institution's required range (typically 80-120 ft/min).
-
Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.[2][5]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to prevent dermal, ocular, and respiratory exposure. The selection of PPE must be based on a thorough risk assessment.[6]
-
Hand Protection: Nitrile gloves are the standard for handling a wide range of chemicals and offer good resistance to punctures.[5][7][8] For handling this compound, double-gloving is required during weighing and transfer operations.
-
Inner Glove: Standard nitrile examination glove.
-
Outer Glove: A thicker (e.g., >8 mil) chemical-resistant nitrile glove.
-
Causality: The nitrile functional group and aromatic structure suggest the need for a robust barrier. Always check the manufacturer's glove compatibility chart. Gloves must be inspected before use and changed immediately upon contamination.[9]
-
-
Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[10] They provide a seal around the eyes to protect against dust and splashes.[6]
-
Face Shield: A full-face shield must be worn over safety goggles when handling larger quantities (>5 g) of the solid or during any operation with a heightened risk of splashing.[7][9]
-
-
Body Protection:
-
Laboratory Coat: A flame-resistant (FR) lab coat with tight-fitting cuffs is required.[9] It should be fully buttoned to provide maximum coverage.
-
Apron: A chemical-resistant apron should be worn over the lab coat when handling solutions or larger quantities.
-
-
Respiratory Protection:
-
If work cannot be conducted within a fume hood, or if there is a risk of aerosol generation that engineering controls cannot adequately contain, respiratory protection is necessary.
-
A NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is recommended.[10] All respirator use requires prior medical clearance, training, and fit-testing as part of a formal institutional program.[9]
-
Safe Handling and Operations Workflow
A systematic workflow minimizes the risk of exposure and contamination.
Step-by-Step Handling Protocol:
-
Preparation: Don all required PPE. Prepare the work area inside the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing:
-
Use an analytical balance inside the fume hood or a containment enclosure (e.g., powder-weighing hood).
-
Use a spatula to carefully transfer the solid onto weighing paper. Avoid creating dust.
-
Close the primary container immediately after dispensing.
-
-
Dissolution:
-
Place a stir plate and a flask containing the desired solvent in the fume hood.
-
Carefully add the weighed 6-Bromo-5-methoxypicolinonitrile to the solvent.
-
Use a funnel for solids to prevent material from adhering to the flask neck.
-
Rinse the weighing paper and spatula with a small amount of solvent, adding the rinse to the flask to ensure a complete transfer.
-
-
Post-Handling:
Diagram: PPE Selection Workflow A flowchart for determining the appropriate level of personal protective equipment.
Storage and Waste Disposal
Storage:
-
Store 6-Bromo-5-methoxypicolinonitrile in a tightly sealed, clearly labeled container.[3][10]
-
Keep the container in a cool, dry, and well-ventilated area designated for toxic and hazardous chemicals.[10]
-
Store away from incompatible materials such as strong oxidizing agents.[10]
-
The storage area should be locked and accessible only to authorized personnel.[3]
Waste Disposal:
-
Chemical Waste: All waste containing 6-Bromo-5-methoxypicolinonitrile, including unused product, reaction mixtures, and contaminated materials, must be disposed of as hazardous waste.
-
Waste Stream: This compound should be segregated into a "Halogenated Organic Waste" container.[12] Do not mix with non-halogenated waste streams.
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, bench paper, and weighing paper, must be placed in a designated solid hazardous waste container.
-
Regulatory Compliance: Follow all local, state, and federal regulations for hazardous waste disposal. Incineration at a licensed facility is a common method for destroying brominated organic compounds.[13][14]
Emergency Procedures
Immediate and correct action is critical in an emergency.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[2][3][11] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.
-
Spill:
-
Evacuate the immediate area.
-
If the spill is large or you are not trained to handle it, notify your institution's Environmental Health and Safety (EHS) department immediately.
-
For small spills within a fume hood, use an absorbent material (e.g., vermiculite or a chemical spill pillow) to contain the spill.
-
Carefully sweep up the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[3]
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
References
-
Exposure Data - β-Picoline. (n.d.). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 124. National Center for Biotechnology Information (NCBI). Retrieved from [Link]
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Material Safety Data Sheet Alpha Picoline. (n.d.). Vertellus. Retrieved from [Link]
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A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority. Retrieved from [Link]
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Hazardous Substance Fact Sheet: Picoline. (1999). New Jersey Department of Health. Retrieved from [Link]
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What is bromine and what are the safe disposal and recycling methods? (2025, March 18). Ideal Response. Retrieved from [Link]
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Personal Protective Equipment for Fragrance Oil. (2022, July 4). Supplies for Candles. Retrieved from [Link]
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Bromination Process For Disposal Of Spilled Hazardous Materials. (1983, December). U.S. Environmental Protection Agency. Retrieved from [Link]
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3-Picoline - [108-99-6]. (n.d.). National Toxicology Program (NTP). Retrieved from [Link]
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Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Berkeley. Retrieved from [Link]
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Bromine water - disposal. (n.d.). Chemtalk - #1 Science Forum For Lab Technicians. Retrieved from [Link]
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Essential PPE for Protection Against Liquid Chemicals. (2025, April 9). SafetyCulture. Retrieved from [Link]
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Material Safety Data Sheet Beta Picoline. (n.d.). Vertellus. Retrieved from [Link]
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PPE Safety Kits - Nitrile Gloves. (n.d.). Brandon Hire Station. Retrieved from [Link]
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5-Bromo-6-methylpyridine-2-carbonitrile. (n.d.). PubChem. Retrieved from [Link]
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. (2021, July 6). MDPI. Retrieved from [Link]
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Bromine in waste incineration: partitioning and influence on metal volatilisation. (n.d.). PubMed. Retrieved from [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
